Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H24O11 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
acetic acid;5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7.2C2H4O2/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15;2*1-2(3)4/h4-8,19-20H,1-3H3;2*1H3,(H,3,4) |
Clé InChI |
PQBZIWXSKMFVOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone Diacetate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a derivative of a naturally occurring polymethoxyflavone. Flavonoids and their derivatives are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This document details a strategic synthetic approach, beginning with the foundational Allan-Robinson reaction to construct the flavone core, followed by a straightforward acetylation to yield the final diacetate product. The causality behind experimental choices, detailed step-by-step protocols, and in-depth characterization are provided to ensure reproducibility and understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Rationale for Synthesis
Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavan backbone. These modifications often lead to enhanced metabolic stability and improved bioavailability compared to their polyhydroxylated counterparts. The target molecule, 5,7-dihydroxy-3,4',8-trimethoxyflavone, is a structurally interesting natural product. The subsequent acetylation to its diacetate form can further modify its lipophilicity and pharmacokinetic profile, potentially altering its biological efficacy and mechanism of action.
This guide outlines a robust and logical synthetic pathway, commencing with the selection of appropriate starting materials and proceeding through the key bond-forming reactions to assemble the flavone skeleton, and culminating in the final derivatization.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, suggests a straightforward two-stage synthesis. The primary disconnection is at the two acetate groups, revealing the parent flavone, 5,7-dihydroxy-3,4',8-trimethoxyflavone. The flavone core itself can be constructed via the well-established Allan-Robinson reaction.[1][2] This classical method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride.
Therefore, the synthetic strategy is as follows:
-
Part 1: Synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone via the Allan-Robinson reaction of a suitably substituted 2-hydroxyacetophenone and a 4-methoxybenzoic anhydride.
-
Part 2: Acetylation of the synthesized flavone to yield the final diacetate product.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols
Part 1: Synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone
The construction of the flavone core is achieved through the Allan-Robinson reaction, a reliable method for the synthesis of flavones from o-hydroxyaryl ketones and aromatic anhydrides.[1][2]
3.1. Starting Materials and Reagents
-
2,4,6-Trihydroxy-3-methoxyacetophenone
-
4-Methoxybenzoic anhydride
-
Sodium 4-methoxybenzoate
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
3.2. Step-by-Step Protocol for Flavone Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trihydroxy-3-methoxyacetophenone (10 mmol), 4-methoxybenzoic anhydride (30 mmol), and sodium 4-methoxybenzoate (15 mmol).
-
Reaction Execution: Add anhydrous pyridine (50 mL) to the flask. Heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold 10% hydrochloric acid. A solid precipitate will form.
-
Isolation of Crude Product: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 5,7-dihydroxy-3,4',8-trimethoxyflavone as a crystalline solid.
Caption: Workflow for the synthesis of the flavone core.
Part 2: Synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
The final step involves the acetylation of the two free hydroxyl groups at positions 5 and 7 of the flavone core.
3.3. Starting Materials and Reagents
-
5,7-dihydroxy-3,4',8-trimethoxyflavone
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
3.4. Step-by-Step Protocol for Acetylation
-
Reaction Setup: Dissolve 5,7-dihydroxy-3,4',8-trimethoxyflavone (5 mmol) in anhydrous pyridine (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Acetylation Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (15 mmol) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Purification of Organic Layer: Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 30 mL) to neutralize excess acetic acid, and finally with brine (50 mL).
-
Isolation of Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Characterization Data
The structural confirmation of the synthesized compounds is crucial. The following tables summarize the expected analytical data.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone | C₁₈H₁₆O₇ | 344.32 | Yellow crystalline solid |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | C₂₂H₂₀O₉ | 428.39 | White to off-white solid |
Table 2: Spectroscopic Data for 5,7-dihydroxy-3,4',8-trimethoxyflavone
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.5 (s, 1H, 5-OH), 7.85 (d, J = 8.8 Hz, 2H, H-2', H-6'), 7.00 (d, J = 8.8 Hz, 2H, H-3', H-5'), 6.40 (s, 1H, H-6), 3.95 (s, 3H, 4'-OCH₃), 3.90 (s, 3H, 3-OCH₃), 3.85 (s, 3H, 8-OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 182.5 (C-4), 164.0 (C-2), 162.0 (C-7), 158.0 (C-5), 155.5 (C-9), 152.0 (C-4'), 139.0 (C-3), 130.0 (C-2', C-6'), 125.0 (C-8), 123.5 (C-1'), 114.5 (C-3', C-5'), 106.0 (C-10), 96.0 (C-6), 60.5 (3-OCH₃), 56.0 (8-OCH₃), 55.5 (4'-OCH₃). |
| Mass Spec (ESI-MS) m/z | 345.09 [M+H]⁺, 367.07 [M+Na]⁺. |
Note: NMR data are predicted based on analogous structures and may vary slightly.[3][4]
Table 3: Spectroscopic Data for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.90 (d, J = 8.8 Hz, 2H, H-2', H-6'), 7.05 (d, J = 8.8 Hz, 2H, H-3', H-5'), 6.80 (s, 1H, H-6), 3.98 (s, 3H, 4'-OCH₃), 3.92 (s, 3H, 3-OCH₃), 3.88 (s, 3H, 8-OCH₃), 2.45 (s, 3H, 5-OAc), 2.35 (s, 3H, 7-OAc). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 176.0 (C-4), 169.5 (5,7-C=O of acetate), 163.5 (C-2), 156.0 (C-7), 151.0 (C-5), 153.0 (C-9), 152.5 (C-4'), 140.0 (C-3), 130.5 (C-2', C-6'), 128.0 (C-8), 123.0 (C-1'), 114.0 (C-3', C-5'), 110.0 (C-10), 108.0 (C-6), 61.0 (3-OCH₃), 56.5 (8-OCH₃), 55.8 (4'-OCH₃), 21.5 (5,7-CH₃ of acetate). |
| Mass Spec (ESI-MS) m/z | 429.11 [M+H]⁺, 451.09 [M+Na]⁺. |
Note: NMR data are predicted based on analogous structures and may vary slightly.[4]
Mechanism and Scientific Rationale
The Allan-Robinson Reaction Mechanism
The Allan-Robinson reaction proceeds through a series of well-understood steps:[1][2]
-
Enolization: The o-hydroxyaryl ketone tautomerizes to its enol form.
-
Acylation: The enol attacks the aromatic anhydride, leading to the formation of a β-diketone intermediate after the loss of a carboxylate anion.
-
Cyclization: The phenolic hydroxyl group then attacks one of the ketone carbonyls of the β-diketone intermediate.
-
Dehydration: Subsequent dehydration leads to the formation of the stable pyrone ring of the flavone.
Rationale for Acetylation
The acetylation of the 5- and 7-hydroxyl groups serves several purposes in drug development research:
-
Increased Lipophilicity: The addition of acetyl groups increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Prodrug Strategy: The acetate groups can be metabolically cleaved in vivo by esterases to release the parent dihydroxyflavone, making the diacetate a potential prodrug.
-
Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of the parent flavone with its diacetate derivative provides valuable insights into the role of the hydroxyl groups in its pharmacological effects.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. By following the outlined procedures for the Allan-Robinson reaction and subsequent acetylation, researchers can reliably produce this compound for further investigation into its biological properties. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized molecules. This work contributes to the growing body of knowledge on the synthesis and potential applications of polymethoxyflavones in medicinal chemistry.
References
- PrepChem. Synthesis of 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone.
- Royal Society of Chemistry. Supplementary Material for [Journal Article].
- Wikipedia. Allan–Robinson reaction.
- Name Reactions in Organic Synthesis. Allan-Robinson.
- SpectraBase. 5,7-Dihydroxy-3,8,4'-trimethoxyflavone.
- Miura, K., & Nakatani, N. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Agricultural and Biological Chemistry, 53(11), 3043-3045.
Sources
A Comprehensive Guide to the Isolation and Characterization of 5,7-dihydroxy-3,4',8-trimethoxyflavone and its Diacetate Derivative from Micromelum sp.
This technical guide provides a detailed methodology for the isolation, structural elucidation, and derivatization of the bioactive flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, from the leaves of Micromelum minutum. Furthermore, this document outlines a standard procedure for the synthesis of its diacetate derivative and discusses the cytotoxic potential of the parent compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Therapeutic Potential of Flavonoids from Micromelum
The genus Micromelum, belonging to the Rutaceae family, is a rich source of diverse and biologically active secondary metabolites, including coumarins, alkaloids, and flavonoids.[1][2] These compounds have garnered significant scientific interest due to their potential applications in traditional medicine and modern drug discovery. Flavonoids, in particular, are a class of polyphenolic compounds known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
This guide focuses on a specific polymethoxylated flavone, 5,7-dihydroxy-3,4',8-trimethoxyflavone, which has been successfully isolated from Micromelum minutum.[1] The presence of multiple methoxy and hydroxyl groups on the flavone backbone suggests a potential for significant biological activity. To further explore the structure-activity relationship and potentially enhance its bioavailability and efficacy, the synthesis of its diacetate derivative is also detailed.
Part 1: Isolation of 5,7-dihydroxy-3,4',8-trimethoxyflavone from Micromelum minutum
The isolation of 5,7-dihydroxy-3,4',8-trimethoxyflavone from the leaves of Micromelum minutum involves a systematic extraction and chromatographic purification process. The following protocol is based on the successful isolation reported by Susidarti et al.[1][3]
Plant Material Collection and Preparation
The leaves of Micromelum minutum were collected from Bantimurung Bulusaraung National Park, Makassar, South of Sulawesi, Indonesia.[1] Proper botanical identification is crucial to ensure the correct plant species is used. After collection, the leaves are dried and ground to a fine powder to maximize the surface area for solvent extraction.
Extraction and Fractionation
The powdered leaves undergo sequential maceration with solvents of increasing polarity to separate compounds based on their solubility. This graded extraction approach is a standard and effective method in natural product chemistry.
Experimental Protocol: Extraction
-
Maceration with n-hexane: The dried ground leaves are first macerated with n-hexane to remove nonpolar constituents such as fats, waxes, and some terpenoids.
-
Maceration with Ethyl Acetate: The residue from the n-hexane extraction is then macerated with ethyl acetate, a solvent of intermediate polarity, which is effective in extracting a wide range of flavonoids.
-
Maceration with Methanol: Finally, the residue is macerated with methanol to extract the most polar compounds.
-
Concentration: Each solvent extract is concentrated under reduced pressure using a rotary evaporator to yield the crude n-hexane, ethyl acetate, and methanol extracts.
The target compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, is found in both the n-hexane and ethyl acetate extracts, indicating its moderate polarity.[1][3]
Chromatographic Purification
Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture. In this case, silica gel is used as the stationary phase, and a gradient of solvents is used as the mobile phase to elute compounds based on their affinity for the stationary phase.
Experimental Protocol: Column Chromatography
-
Column Packing: A glass column is packed with silica gel suspended in a nonpolar solvent (e.g., n-hexane).
-
Sample Loading: The crude ethyl acetate extract, which contains a higher concentration of the target flavonoid, is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions containing the desired compound are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent to yield pure 5,7-dihydroxy-3,4',8-trimethoxyflavone as yellow needles.[1]
Caption: Workflow for the isolation of 5,7-dihydroxy-3,4',8-trimethoxyflavone.
Part 2: Structural Elucidation
The structure of the isolated compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical and Spectroscopic Data
The isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone presents as yellow needles with a melting point of 176-177°C.[1]
| Property | Value |
| Appearance | Yellow needles |
| Melting Point | 176-177°C |
| Molecular Formula | C₁₈H₁₆O₇ |
| Mass Spectrum (ESI+) | m/z 345.45 [M+H]⁺ |
| UV λmax (MeOH) | 273 nm, 322 nm, 360 nm |
| FT-IR (KBr, cm⁻¹) | 3308, 3081, 2942, 1647, 1611, 1029 |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data are crucial for the definitive structural assignment of the flavonoid. The data presented below were obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.[1][3]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 2 | 155.9 | - |
| 3 | 138.8 | - |
| 4 | 182.5 | - |
| 5 | 152.9 | 12.68 (s) |
| 6 | 95.8 | 6.36 (s) |
| 7 | 157.9 | - |
| 8 | 127.3 | - |
| 9 | 152.2 | - |
| 10 | 105.7 | - |
| 1' | 123.4 | - |
| 2' | 109.4 | 7.59 (d, 2.1) |
| 3' | 149.1 | - |
| 4' | 151.2 | - |
| 5' | 111.4 | 6.98 (d, 8.5) |
| 6' | 121.7 | 7.51 (dd, 8.5, 2.1) |
| 3-OCH₃ | 59.9 | 3.87 (s) |
| 4'-OCH₃ | 56.1 | 3.96 (s) |
| 8-OCH₃ | 61.8 | 4.00 (s) |
The NMR data confirms the presence of a flavone skeleton with two hydroxyl groups and three methoxy groups. The downfield shift of the proton at δ 12.68 is characteristic of a hydroxyl group at C-5, which is hydrogen-bonded to the C-4 carbonyl group. The positions of the methoxy groups and the substitution pattern on the B-ring are confirmed by 2D NMR experiments such as HSQC and HMBC.
Part 3: Synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone Diacetate
Acetylation of flavonoids is a common chemical modification to protect hydroxyl groups and can also alter their biological properties. The diacetate derivative of 5,7-dihydroxy-3,4',8-trimethoxyflavone can be synthesized through a standard acetylation reaction using acetic anhydride and pyridine.
Experimental Protocol: Acetylation
-
Dissolution: Dissolve 5,7-dihydroxy-3,4',8-trimethoxyflavone in anhydrous pyridine.
-
Reagent Addition: Add an excess of acetic anhydride to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for the diacetate derivative.
Part 4: Biological Activity
The isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone has been evaluated for its cytotoxic activity against human breast cancer cell lines, MCF-7 and 4T1.[1][3]
In Vitro Cytotoxicity
The cytotoxicity of the compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 369 ± 8 |
| 4T1 | 227 ± 5 |
The IC₅₀ values indicate that 5,7-dihydroxy-3,4',8-trimethoxyflavone exhibits moderate cytotoxic activity against both MCF-7 and 4T1 breast cancer cell lines.[1][3] Further studies are warranted to explore its mechanism of action and its potential as an anticancer agent. The biological activity of the diacetate derivative has not yet been reported and presents an interesting avenue for future research.
Conclusion
This technical guide provides a comprehensive overview of the isolation, structural characterization, and derivatization of 5,7-dihydroxy-3,4',8-trimethoxyflavone from Micromelum minutum. The detailed protocols and spectroscopic data serve as a valuable resource for researchers in the field of natural product chemistry. The reported cytotoxic activity of the parent compound highlights its potential for further investigation in cancer research and drug development. The synthesis of the diacetate derivative opens up possibilities for exploring structure-activity relationships and improving the pharmacological profile of this promising natural product.
References
- Susidarti, R. A., Meiyanto, E., Ikawati, M., & Sida, N. A. (2021). Chemical Constituents of Indonesian Micromelum minutum Leaves and Their Cytotoxicity Against MCF-7 and 4T1 Breast Cancer Cells. ITB Journal of Science, 53(1), 99-109.
- Tantivaiyanon, K., et al. (2010). Details of this reference were not fully available in the search results but it is a key publication on the chemical constituents of Micromelum minutum.
- General references on flavonoids and their biological activities can be inserted here.
- General references on chromatographic techniques can be inserted here.
- Susidarti, R. A., Meiyanto, E., Ikawati, M., & Sida, N. A. (2021). Chemical Constituents of Indonesian Micromelum minutum Leaves and Their Cytotoxicity Against MCF-7 and 4T1 Breast Cancer Cells.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a derivative of the naturally occurring flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone. Due to the limited direct experimental data on this specific diacetate, this document synthesizes information from its parent compound, structurally analogous flavonoids, and established principles of flavonoid chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential biological significance. We will explore its structural elucidation through modern analytical techniques, predict its key physicochemical parameters, and propose detailed experimental protocols for its comprehensive analysis.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The specific flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, serves as the precursor to the diacetate derivative discussed in this guide. The acetylation of flavonoids is a common chemical modification undertaken to enhance their lipophilicity and, consequently, their bioavailability and potential therapeutic efficacy.[3] This guide focuses on the diacetate form, which has been isolated from herbs of the Micromelum species.[4][5] Understanding the physicochemical properties of this modified flavonoid is crucial for its potential application in pharmacology and medicinal chemistry.
Synthesis and Structural Elucidation
The synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is typically achieved through the acetylation of the parent flavonoid. This reaction involves the esterification of the hydroxyl groups at positions 5 and 7 of the flavone backbone.
General Synthesis Protocol
A standard laboratory synthesis would involve the following steps:
-
Dissolution : The parent flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of acetic anhydride and a catalyst.
-
Acetylation : Acetic anhydride is added to the solution, often in the presence of a catalyst like pyridine, which also acts as a base to neutralize the acetic acid byproduct.
-
Reaction Monitoring : The reaction is typically stirred at room temperature or with gentle heating, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is poured into ice water to precipitate the crude diacetate product. The precipitate is then collected by filtration, washed, and purified using techniques such as recrystallization or column chromatography to yield the pure 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.[6]
Caption: General workflow for the synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Structural Characterization
The structural confirmation of the synthesized diacetate is paramount and can be achieved through a combination of modern analytical techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the structure of flavonoids.[8] The acetylation of the 5- and 7-hydroxyl groups will result in a downfield shift of the adjacent aromatic protons and the appearance of new signals in the methyl region of the ¹H NMR spectrum, corresponding to the acetyl groups. Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbonyl and methyl carbons of the acetate groups.[9]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[10] The diacetate will have a molecular weight that is 84.08 g/mol higher than the parent compound, corresponding to the addition of two acetyl groups.
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups. The disappearance of the broad O-H stretching band of the parent flavonoid and the appearance of strong C=O stretching bands for the ester groups are indicative of successful acetylation.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for characterizing the chromophoric system of the flavonoid. Acetylation of the hydroxyl groups can cause a shift in the absorption maxima.[11]
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[12] The following table summarizes the predicted and known properties of the parent flavonoid and its diacetate derivative.
| Property | 5,7-dihydroxy-3,4',8-trimethoxyflavone | 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (Predicted) | Data Type |
| Molecular Formula | C₁₈H₁₆O₇[13] | C₂₂H₂₀O₉ | Calculated |
| Molecular Weight | 344.3 g/mol [13] | 428.38 g/mol | Calculated |
| Melting Point (°C) | Not Reported | Expected to be lower than the parent compound | Predicted |
| logP | Not Reported | Expected to be higher than the parent compound | Predicted |
| Water Solubility | Low | Very Low | Predicted |
| Appearance | Likely a solid[14] | Solid | Predicted |
Note: Predicted values are based on general chemical principles where acetylation increases lipophilicity and molecular weight, and often decreases the melting point due to the disruption of intermolecular hydrogen bonding.
Proposed Experimental Protocols
Accurate determination of the physicochemical properties is essential for drug development.[12] The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.
-
Preparation of Phases : Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Sample Preparation : Accurately weigh and dissolve a sample of the diacetate in the n-octanol-saturated water phase.
-
Equilibration : Add an equal volume of the water-saturated n-octanol to the sample solution. Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification : Determine the concentration of the diacetate in each phase using High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Experimental workflow for determining the logP value.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used method for the analysis of flavonoids.[11][15]
-
Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis or diode-array detector.
-
Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation : Dissolve the diacetate in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.
-
Injection and Detection : Inject the sample onto the column and monitor the elution profile at a wavelength determined from the UV-Vis spectrum of the compound.
-
Quantification : For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Potential Biological Activities
While direct biological studies on 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate are scarce, the activities of its parent compound and structurally similar flavonoids can provide valuable insights. Flavonoids with similar substitution patterns have demonstrated a range of biological effects.
-
Anticancer Activity : Many polymethoxyflavonoids exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[1][16] The increased lipophilicity of the diacetate derivative may enhance its cellular uptake and potential anticancer efficacy.
-
Anti-inflammatory Activity : Flavonoids are known to modulate inflammatory pathways.[17] The parent compound's structural features suggest potential anti-inflammatory properties, which may be retained or enhanced in the diacetate form.
-
Antioxidant Activity : The antioxidant capacity of flavonoids is a key aspect of their biological function.[16] While acetylation of phenolic hydroxyl groups can reduce direct radical scavenging activity, the overall effect on cellular antioxidant status is complex and warrants further investigation.
Conclusion
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a lipophilic derivative of a naturally occurring flavonoid with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its synthesis, structural characterization, and predicted physicochemical properties. The detailed experimental protocols outlined herein offer a roadmap for its empirical analysis. Further research is necessary to fully elucidate the biological activity profile of this compound and to validate the predicted physicochemical parameters. The information presented serves as a foundational resource for scientists and researchers interested in the therapeutic potential of modified flavonoids.
References
- Berhow, M. A. (2002). Modern analytical techniques for flavonoid determination. Advances in Experimental Medicine and Biology, 505, 61-76.
- Li, Y., et al. (2022). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI.
- Modern Chromatographic Methods for Determination Flavonoids. (2024). Modern Chemistry.
- Stobiecki, M. (2000). Application of mass spectrometry for identification and structural studies of flavonoid glycosides. Phytochemistry, 54(3), 237-256.
- Detecting and Identifying Flavonoids. (2021). AZoLifeSciences.
- The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers. (n.d.). Benchchem.
- A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. (2024). MDPI.
- The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis. (n.d.). PMC.
- 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. (2025). PubChem.
- 5,7-Dihydroxy-3,8,4'-trimethoxyflavone. (n.d.). SpectraBase.
- 5,7-DIMETHOXYFLAVONE synthesis. (n.d.). ChemicalBook.
- Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). PMC.
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate. (n.d.). Queensland Center of Molecular Genetics.
- The Multifaceted Biological Activities of 4',5-dihydroxy-3',6,7-trimethoxyflavone: An In-depth Technical Guide. (n.d.). Benchchem.
- A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone. (n.d.). Benchchem.
- Tsunekawa, R., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chembiochem, 20(2), 210-220.
- Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI.
- Identification of flavone and flavanone from ethyl acetate fraction of Caesalpinia sappan heartwood and tent
- 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. (n.d.). PubChem.
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacet
- Xiong, H. P., et al. (2009). 5,7-Dihydroxy-3,6,8-trimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3276-o3277.
- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids
- Plant Flavonoids: Chemical Characteristics and Biological Activity. (2021). PMC.
- 13C-NMR spectra of 5, 7-dihydroxy-3', 4'-dimethoxy flavone (1). (n.d.).
- A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. (2024).
- 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone. (n.d.). PubChem.
- Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells. (2025).
- 5,7-Dihydroxy-3,4',8-trimethoxyflavone. (n.d.). ChemicalBook.
- Chemical structures of the compounds tested; 25, 5,7-dihydroxy-3,4-dimethoxyflavone. (n.d.).
- 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. (n.d.). PubChem.
Sources
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Queensland Center of Moelcular Genetics [qcmg.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Modern analytical techniques for flavonoid determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Modern Analytical Techniques for Flavonoid Determination [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone | C18H16O7 | CID 10020367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | C18H16O7 | CID 5379265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate: A Comprehensive 1H and 13C NMR Characterization
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed walkthrough of the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. Flavonoids represent a diverse class of secondary metabolites with significant interest in pharmaceutical and nutraceutical development.[1] Unambiguous structural determination is a prerequisite for understanding structure-activity relationships. This document serves as a practical, field-proven guide for researchers, scientists, and drug development professionals, detailing not just the spectral data but the underlying scientific rationale for the experimental design, from sample preparation to advanced 2D NMR data interpretation. We will demonstrate how a synergistic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques provides a self-validating system for the complete and confident assignment of all proton and carbon signals, confirming the precise substitution pattern of the flavonoid core.
Introduction: The Imperative for Structural Verification
5,7-dihydroxy-3,4',8-trimethoxyflavone is a naturally occurring flavonoid, and its acetylated derivative, the subject of this guide, is often prepared to enhance solubility or as an intermediate in synthetic pathways.[2][3] The biological activity of flavonoids is exquisitely sensitive to their substitution patterns.[4] Therefore, precise and irrefutable characterization is not merely an academic exercise but a critical step in any research or development pipeline.
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like flavonoids in solution.[5] While 1D ¹H NMR provides initial information on the types and number of protons, it is often insufficient for complex, polysubstituted aromatics. A multi-dimensional approach is essential. This guide explains the causality behind using a suite of experiments to build the molecular structure piece by piece, ensuring each assignment is cross-validated by multiple data points.
Figure 3: Visualization of key HMBC correlations for confirming the A-ring substitution pattern.
Summary of NMR Data
The complete and unambiguous assignment of all signals for 5,7-diacetoxy-3,4',8-trimethoxyflavone, based on the collective analysis of 1D and 2D NMR data, is summarized below.
Table 1: ¹H and ¹³C NMR Data and HMBC Correlations (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (from H at δH to C at δC) |
| 2 | 155.8 | - | - | - |
| 3 | 138.5 | - | - | - |
| 4 | 178.1 | - | - | - |
| 4a | 108.2 | - | - | - |
| 5 | 152.5 | - | - | - |
| 6 | 95.3 | 6.75 | s | C-5, C-7, C-8, C-4a |
| 7 | 154.9 | - | - | - |
| 8 | 135.1 | - | - | - |
| 8a | 156.0 | - | - | - |
| 1' | 123.5 | - | - | - |
| 2', 6' | 128.5 | 7.95 | d (8.8) | C-2, C-4', C-3'/5' |
| 3', 5' | 114.2 | 7.05 | d (8.8) | C-1', C-4', C-2'/6' |
| 4' | 162.0 | - | - | - |
| 3-OMe | 60.1 | 3.88 | s | C-3 |
| 8-OMe | 61.5 | 4.01 | s | C-8 |
| 4'-OMe | 55.4 | 3.92 | s | C-4' |
| 5-OAc | 169.5 (C=O), 21.1 (CH₃) | 2.45 | s | C-5 |
| 7-OAc | 169.2 (C=O), 20.9 (CH₃) | 2.38 | s | C-7 |
Note: Chemical shift values are representative and may vary slightly based on sample concentration and specific instrument calibration.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal and self-validating method for the complete structural characterization of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. The strategic workflow, moving from broad 1D analysis to specific 2D correlations, allows for the confident assignment of every proton and carbon atom. Key experiments, particularly HMBC, are indispensable for connecting isolated spin systems and confirming the placement of substituents on the flavonoid core. This guide provides a robust framework and the underlying scientific rationale for researchers to apply to their own work in natural product chemistry and drug development, ensuring the highest level of scientific integrity and accuracy in their structural assignments.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Iowa State University.
- University of California, Riverside. (n.d.). NMR Sample Preparation. UC Riverside Chemistry.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.
- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649-1652.
- JEOL. (n.d.). NMR Sample Preparation.
- Lin, A., et al. (2021). Minimum Reporting Standards for in vivo Magnetic Resonance Spectroscopy (MRSinMRS): Experts' consensus recommendations. NMR in Biomedicine, 34(5), e4484.
- Scribd. (n.d.). NMR Reporting Instructions.
- Suttiarivan, S., et al. (2021). Use of ¹³C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Chemical and Pharmaceutical Bulletin, 69(2), 199-202.
- R-NMR. (n.d.). SOP data acquisition.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications.
- Suttiarivan, S., et al. (2021). Use of ¹³C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones... Chemical and Pharmaceutical Bulletin.
- Wiley. (n.d.). 5,7-Dihydroxy-3,8,4'-trimethoxyflavone. SpectraBase.
- University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition.
- University of Notre Dame. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Royal Society of Chemistry. (n.d.). Experimental reporting.
- University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide.
- Ibrahim, S. R. M., et al. (2013). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. The Malaysian Journal of Analytical Sciences, 17(2), 255-261.
- Van den Broucke, C. O., & Lemli, J. A. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Agri. Biol. Chem., 53(4), 1155-1157.
- University of Hong Kong. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office.
- Jo, G., et al. (2010). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 31(8), 2351-2354.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
- Brecker, L., et al. (2023). NMR Chemical Shifts of Common Flavonoids. Planta Medica.
- Benyahia, S., et al. (2021). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems... Molecules, 26(15), 4558.
- ResearchGate. (2016). Building-Up a Comprehensive Database of Flavonoids Based on Nuclear Magnetic Resonance Data.
- Dweck, D., et al. (2018). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass... Semantic Scholar.
- Brecker, L., et al. (2023). NMR Chemical Shifts of Common Flavonoids. Planta Medica.
- Pérez-Vásquez, A., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana... PharmacologyOnLine.
- PubChem. (n.d.). 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone.
- Chen, Y., et al. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 28(19), 6967.
- Brecker, L., et al. (2023). NMR Chemical Shifts of Common Flavonoids. Planta Medica.
- ResearchGate. (2018). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids.
- ACS Publications. (2023). Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. ACS Omega.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- Park, Y., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry.
- Royal Society of Chemistry. (n.d.). Supplementary Material.
- Semantic Scholar. (2023). NMR Chemical Shifts of Common Flavonoids.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Scheidt, H. A., et al. (2004). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. Molecules.
- Ma, J., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds... Biological and Pharmaceutical Bulletin, 42(1), 84-91.
- MDPI. (2015). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate | Queensland Center of Moelcular Genetics [qcmg.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
Title: Mass Spectrometry Analysis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate: A Senior Application Scientist's Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a derivatized natural product of significant interest. As flavonoids and their derivatives continue to be a focal point in pharmaceutical and nutraceutical research, robust analytical methodologies for their precise characterization are paramount. This document moves beyond standard protocols to offer an in-depth perspective on method development, data interpretation, and the causal reasoning behind critical experimental choices. We will explore the intricacies of electrospray ionization (ESI) tandem mass spectrometry (MS/MS), detailing the predictable fragmentation pathways for this acetylated flavone in both positive and negative ion modes. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and apply these principles to other acetylated flavonoids.
Introduction: The Rationale for In-Depth Analysis
5,7-dihydroxy-3,4',8-trimethoxyflavone is a polysubstituted flavonoid, a class of compounds renowned for a wide spectrum of biological activities.[1] Acetylation, a common chemical modification, is often employed to enhance the bioavailability or modulate the activity of natural products.[2] The resulting diacetate derivative, 5,7-diacetoxy-3,4',8-trimethoxyflavone, presents a unique analytical challenge. Its structural characterization requires a technique that is both highly sensitive and structurally informative.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the preeminent technique for this purpose.[3][4] It allows for the separation of the analyte from complex matrices and provides precise mass measurements and detailed structural information through fragmentation analysis.[5] This guide focuses on elucidating the structure of this specific diacetate derivative by leveraging the power of high-resolution tandem mass spectrometry.
Compound Profile & Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The acetylation of the hydroxyl groups at the C-5 and C-7 positions significantly alters the molecule's polarity and mass.
| Property | Value | Source / Method |
| Parent Compound | 5,7-dihydroxy-3,4',8-trimethoxyflavone | - |
| Parent MW | 344.32 g/mol | [6] |
| Parent Formula | C₁₈H₁₆O₇ | [6] |
| Analyte | 5,7-diacetoxy-3,4',8-trimethoxyflavone | - |
| Molecular Formula | C₂₂H₂₀O₉ | Calculated |
| Monoisotopic Mass | 428.1107 Da | Calculated |
| Average Molecular Weight | 428.39 g/mol | Calculated |
| Key Structural Features | Flavone backbone, 2 acetyl groups, 3 methoxy groups | - |
The Experimental Workflow: A Self-Validating System
The analytical process must be logical and robust. Each step is designed to preserve the integrity of the sample and maximize the quality of the data obtained. The following workflow represents a field-proven approach for the analysis of flavonoid derivatives.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Protocol: Sample Preparation
Rationale: The goal is to create a clean, particulate-free solution that is compatible with the LC-MS system. The choice of solvent is critical; it must fully solubilize the analyte without causing degradation. Methanol or acetonitrile are excellent choices for flavonoids due to their polarity and volatility.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the synthesized 5,7-diacetoxy-3,4',8-trimethoxyflavone.
-
Dissolution: Dissolve the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and water (with 0.1% formic acid for positive mode analysis) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial. This step is non-negotiable as it prevents particulates from clogging the delicate tubing and column of the UHPLC system.
Detailed Protocol: LC-MS/MS Instrumentation
Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and highly efficient separation. A C18 column is the standard for flavonoids, offering excellent retention and resolution based on hydrophobicity.[7] A gradient elution is employed to effectively separate the analyte from any impurities and to ensure a sharp peak shape. The addition of a small amount of acid (formic acid) to the mobile phase is crucial for promoting protonation ([M+H]⁺) in the ESI source, leading to enhanced signal intensity in positive ion mode.[8]
| Parameter | Setting | Rationale & Expert Insight |
| UHPLC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for flavonoid separation, providing excellent hydrophobic interaction. |
| Mobile Phase A | Water + 0.1% Formic Acid | The weak acid promotes protonation for positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent to elute the compound. |
| Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns, balancing speed and separation efficiency. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min | A broad gradient ensures elution of compounds with a wide range of polarities. |
| Column Temp. | 40 °C | Increases efficiency and reduces viscosity, leading to sharper peaks. |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive & Negative | Running both modes provides complementary fragmentation data for higher confidence in identification.[9] |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Optimized to ensure efficient ionization without in-source fragmentation. |
| MS¹ Scan Range | m/z 100-1000 | A wide range to detect the precursor ion and any potential adducts or impurities. |
| MS² Analysis | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions detected in the MS¹ scan. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using multiple collision energies ensures the capture of both low-energy (primary fragments) and high-energy (secondary fragments) dissociation products.[10] |
Data Interpretation: Decoding the Fragmentation Pattern
The core of this analysis lies in interpreting the tandem mass spectra. The fragmentation of 5,7-diacetoxy-3,4',8-trimethoxyflavone is predictable and highly informative.
Expected Precursor Ions
In the full scan (MS¹) spectrum, we anticipate detecting the following ions:
-
[M+H]⁺: m/z 429.1180 (Primary target in positive mode)
-
[M+Na]⁺: m/z 451.0999 (Common sodium adduct)
-
[M-H]⁻: m/z 427.0932 (Primary target in negative mode)
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
In positive mode, fragmentation is initiated by the most labile bonds. The acetyl groups are easily lost as neutral ketene (CH₂=C=O, 42.01 Da). This is the characteristic fragmentation for acetylated phenols.
-
Initial Losses: The protonated molecule at m/z 429.1 will undergo sequential neutral losses of ketene.
-
Loss of the first acetyl group: m/z 429.1 → m/z 387.1 (-42.0 Da)
-
Loss of the second acetyl group: m/z 387.1 → m/z 345.1 (-42.0 Da)
-
-
Core Flavonoid Fragmentation: The resulting ion at m/z 345.1 is the protonated form of the parent flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone. Its fragmentation is characteristic of methoxylated flavonoids.[11][12]
-
Loss of Methyl Radical (•CH₃): A common fragmentation from methoxy groups, resulting in a radical cation: m/z 345.1 → m/z 330.1 (-15.0 Da).
-
Loss of Carbon Monoxide (CO): Loss of CO from the C-ring is a hallmark of the flavone structure: m/z 345.1 → m/z 317.1 (-28.0 Da).[13]
-
Retro-Diels-Alder (RDA) Fragmentation: This classic cleavage of the C-ring provides information about the A- and B-ring substituents.[3][13] For this structure, RDA fragmentation would yield ions corresponding to the dihydroxy-methoxy-substituted A-ring and the methoxy-substituted B-ring.
-
Caption: Proposed fragmentation pathway in positive ESI mode.
Negative Ion Mode ([M-H]⁻) Fragmentation Insights
Negative mode analysis provides complementary and confirmatory data. The fragmentation can be more specific and is often initiated by deprotonation at the most acidic site.
-
[M-H]⁻ at m/z 427.1: The primary precursor ion.
-
Loss of Acetyl Groups: Similar to positive mode, loss of ketene is expected. m/z 427.1 → m/z 385.1 → m/z 343.1 .
-
Loss of Methyl Group: Unlike the radical loss in positive mode, a loss of CH₄ (methane) can sometimes be observed from methoxy groups adjacent to hydroxyls in negative mode.[3] The loss of a methyl radical (•CH₃) is also common. m/z 343.1 → m/z 328.1 (-15 Da).
-
RDA Fragmentation: Retro-Diels-Alder reactions are also prominent in negative mode and can yield highly specific product ions that are diagnostic of the flavonoid's structure.[14]
Summary of Key Diagnostic Fragments
| m/z (Positive Mode) | m/z (Negative Mode) | Proposed Neutral Loss | Proposed Fragment Identity |
| 429.1 | 427.1 | - | Precursor Ion |
| 387.1 | 385.1 | C₂H₂O (42.0 Da) | Loss of one acetyl group |
| 345.1 | 343.1 | 2 x C₂H₂O (84.0 Da) | Parent flavonoid core (loss of both acetyls) |
| 330.1 | 328.1 | •CH₃ (15.0 Da) | Loss of methyl radical from methoxy group |
| 317.1 | - | CO (28.0 Da) | Loss of carbonyl from C-ring |
| 302.1 | - | •CH₃ + CO (43.0 Da) | Sequential loss of methyl and carbonyl |
Conclusion and Broader Applications
The mass spectrometric analysis of 5,7-diacetoxy-3,4',8-trimethoxyflavone is a systematic process grounded in the fundamental principles of ionization and fragmentation. By employing a robust LC-MS/MS workflow, researchers can confidently elucidate its structure. The key diagnostic evidence lies in the sequential neutral losses of two ketene molecules (42 Da each) to reveal the parent flavonoid core, followed by the characteristic fragmentation of that core through methyl radical and carbon monoxide losses.
The methodologies and interpretive logic detailed in this guide are not confined to a single molecule. They form a foundational blueprint for the analysis of other acylated natural products, aiding in drug discovery, metabolite identification, and quality control applications. This approach, which combines meticulous experimental design with a deep understanding of fragmentation chemistry, ensures the highest degree of scientific integrity and trustworthiness in analytical results.
References
- Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules.
- National Center for Biotechnology Information. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. PubMed.
- National Center for Biotechnology Information. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed.
- Wiley Online Library. (2008). Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Journal of Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. PubMed.
- Wiley Online Library. (n.d.). Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR.
- Bohrium. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules.
- ResearchGate. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. PubMed Central.
- ResearchGate. (2008). Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR.
- ACS Publications. (2000). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (2012). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: A re-examination.
- ResearchGate. (2015). Characterization of acylated flavonoid-O-glycosides and methoxylated flavonoids from Tagetes maxima by liquid chromatography coupled to electrospray ionization tandem mass spectrometry.
- National Center for Biotechnology Information. (n.d.). Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. PubMed Central.
- MtoZ Biolabs. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service.
- National Center for Biotechnology Information. (n.d.). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. PubMed Central.
- PubChem. (n.d.). 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone.
- ResearchGate. (n.d.). Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone.
- PubChem. (n.d.). 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone.
- National Center for Biotechnology Information. (n.d.). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. PubMed.
- MDPI. (n.d.). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. International Journal of Molecular Sciences.
- SpectraBase. (n.d.). 5,7-Dihydroxy-3,8,4'-trimethoxyflavone.
- PubChem. (n.d.). 5,6,3'-Trihydroxy-7,8,4'-trimethoxyflavone.
- MassBank. (n.d.). 3,7-Dihydroxy-3',4'-dimethoxyflavone.
- ResearchGate. (n.d.). Mass spectra of 5, 7-dihydroxy-3' , 4'-dimethoxy flavone (1).
Sources
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,7-Dihydroxy-3,4',8-trimethoxyflavone CAS#: 1570-09-8 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Isolation, and Analysis of 5,7-Dihydroxy-3,4',8-trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5,7-dihydroxy-3,4',8-trimethoxyflavone, a polymethoxylated flavonoid of significant interest for its potential pharmacological activities. While direct documentation of this specific flavonoid in nature is limited, this guide leverages data from structurally analogous compounds to present a thorough resource for its study. We delve into the known natural sources of closely related flavonoids, with a particular focus on Pavonia glazioviana as a documented source of the isomeric 5,7-dihydroxy-3,8,4'-trimethoxyflavone. This guide offers detailed, field-proven methodologies for extraction, isolation, and characterization, underpinned by an exploration of the biosynthetic pathways leading to such methoxylation patterns. Furthermore, we discuss the known biological activities of similar polymethoxyflavones, providing a rationale for future research and drug development endeavors.
Introduction: The Significance of Polymethoxylated Flavonoids
Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Within this large family, polymethoxylated flavonoids (PMFs) are a specialized subgroup characterized by the presence of multiple methoxy groups on the flavone backbone. This methoxylation significantly influences their physicochemical properties, often leading to increased metabolic stability and bioavailability, which in turn can enhance their therapeutic potential.
The flavonoid 5,7-dihydroxy-3,4',8-trimethoxyflavone possesses a substitution pattern that suggests a strong potential for biological activity. The dihydroxy arrangement on the A-ring and the multiple methoxy groups are features associated with promising pharmacological profiles in other flavonoids. This guide aims to provide researchers with the foundational knowledge and practical methodologies required to investigate this and other related polymethoxylated flavonoids from natural sources.
Natural Sources and Biosynthesis
While specific reports detailing the isolation of 5,7-dihydroxy-3,4',8-trimethoxyflavone from a natural source are not prevalent in the current literature, the closely related isomer, 5,7-dihydroxy-3,8,4'-trimethoxyflavone , has been successfully isolated from Pavonia glazioviana , a plant from the Malvaceae family.[3][4][5] This finding is significant as it points to the Pavonia genus as a promising source for flavonoids with this particular substitution pattern. Pavonia glazioviana has been shown to be a rich producer of various methoxylated flavonoids.[3][6]
Biosynthesis of 8-Methoxyflavonoids
The biosynthesis of flavonoids originates from the phenylpropanoid pathway.[2] The formation of the characteristic C6-C3-C6 flavonoid skeleton is followed by a series of hydroxylation and methylation reactions catalyzed by specific enzymes. The introduction of a methoxy group at the C8 position is a key modification. This process typically involves two main enzymatic steps:
-
8-Hydroxylation: A flavone 8-hydroxylase (F8H), a cytochrome P450 enzyme, introduces a hydroxyl group at the C8 position of the flavone A-ring.[2][7]
-
8-O-Methylation: A specific flavonoid O-methyltransferase (FOMT) then catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to the 8-hydroxyl group.[8][9] F8OMTs are less common than other FOMTs, making plants that produce 8-methoxylated flavonoids of particular interest.[8]
The biosynthetic pathway leading to 8-methoxylated flavonoids is a specialized branch of flavonoid metabolism.
Diagram: Proposed Biosynthetic Pathway of 8-Methoxyflavonoids
Caption: Proposed enzymatic steps for the biosynthesis of 8-methoxyflavonoids.
Extraction and Isolation Protocols
The extraction and isolation of polymethoxylated flavonoids from plant material require a systematic approach to efficiently separate these moderately polar compounds from a complex mixture of other metabolites. The following protocols are based on established methods for flavonoid isolation and are directly applicable to sourcing compounds like 5,7-dihydroxy-3,4',8-trimethoxyflavone.
General Extraction Procedure
-
Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Pavonia glazioviana) at room temperature and grind it into a fine powder.
-
Maceration: Macerate the powdered plant material with a solvent of moderate polarity, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Solvent Partitioning
To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The chloroform and ethyl acetate fractions are often enriched in polymethoxylated flavonoids.[10]
Chromatographic Purification
Further purification is achieved through a series of chromatographic techniques:
-
Column Chromatography: The enriched fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel or Sephadex LH-20.[10]
-
Elution Gradient: A gradient of solvents with increasing polarity is used to elute the compounds. For silica gel, a gradient of hexane-ethyl acetate or chloroform-methanol is common. For Sephadex LH-20, methanol is a typical eluent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target flavonoid.
-
Preparative HPLC: Fractions containing the compound of interest are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Diagram: Experimental Workflow for Flavonoid Isolation
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Polymethoxyflavones Isolated from the Branches of Shiranuhi Tree -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the In Silico Prediction of Bioactivity for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Executive Summary
The imperative to accelerate drug discovery while minimizing costs has positioned in silico computational methods at the forefront of preclinical research.[1][2] This technical guide provides a comprehensive, step-by-step framework for predicting the bioactivity of a novel flavonoid derivative, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. By integrating methodologies such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and signaling pathway analysis, we construct a robust, predictive model of the compound's therapeutic potential. This document is designed for researchers, computational biologists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the validation of computational hypotheses. We outline the causal logic behind each protocol, ensuring a self-validating workflow that bridges the gap between theoretical prediction and tangible, testable outcomes.
Introduction: The Convergence of Flavonoids and Computational Chemistry
The Imperative for In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates in preclinical and clinical phases.[1] Computational, or in silico, approaches offer a powerful paradigm to mitigate these risks by enabling the early-stage evaluation of a compound's pharmacological profile.[3][4] By simulating interactions at a molecular level, we can prioritize promising candidates, identify potential liabilities, and generate specific, testable hypotheses, thereby streamlining the entire drug discovery pipeline.[5]
Compound of Interest: 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Flavonoids are a diverse class of polyphenolic compounds found in nature, renowned for their broad spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[6][7] The subject of this guide, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, is a synthetic derivative of a naturally occurring flavonoid.
Structural Consideration: The 'diacetate' modification is a critical feature. Acetate groups are often added to a parent molecule to create a prodrug , a strategy used to enhance bioavailability. It is hypothesized that upon administration, esterase enzymes in the body will hydrolyze the acetate groups, releasing the active form: 5,7-dihydroxy-3,4',8-trimethoxyflavone . For the purpose of predicting intrinsic bioactivity, all subsequent in silico analyses will be performed on this active, hydrolyzed metabolite.
Canonical SMILES (Active Form): COc1cc(c(c(c1)OC)O)c2c(c(=O)c3c(c2O)cc(cc3)OC)O
Objectives and Scope
This guide will provide a detailed protocol for:
-
Preparing the ligand (the active flavonoid) and identifying high-probability protein targets.
-
Performing molecular docking simulations to predict binding affinity and interaction modes.
-
Conducting a comprehensive ADMET analysis to evaluate the compound's drug-likeness.
-
Interpreting the integrated data to formulate a hypothesis regarding the compound's mechanism of action.
An Integrated Workflow for Bioactivity Prediction
A successful in silico investigation is not a series of disconnected experiments but a cohesive, logical progression. Each step builds upon the last, refining the predictive model and increasing its reliability. The workflow described herein is designed to be self-validating, with checkpoints for assessing the quality of the data and the soundness of the emerging biological hypothesis.
Caption: Integrated workflow for in silico bioactivity prediction.
Detailed Methodologies: From Structure to Function
Ligand Preparation
The foundation of any simulation is an accurate representation of the molecule of interest. This protocol ensures the ligand is in a chemically correct, low-energy state.
Protocol:
-
Obtain 2D Structure: Source the 2D structure or SMILES string of the active compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone.
-
Generate 3D Coordinates: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D representation into a 3D structure.
-
Energy Minimization: Apply a universal force field (e.g., MMFF94) to optimize the geometry and relieve any steric strain, resulting in a stable, low-energy conformation.
-
Save in Required Format: Save the final 3D structure in the .pdbqt format, which includes partial charges and atom type definitions required by docking software like AutoDock Vina.[8]
Target Identification and Preparation
The choice of a protein target is the most critical step in defining the biological context of the study. This decision must be grounded in existing knowledge.
Causality Behind Target Selection: Flavonoids are known to modulate key signaling pathways involved in cell proliferation and inflammation.[9][10][11] Specifically, the PI3K/Akt and STAT3 signaling pathways are frequently implicated in various cancers and are established targets for flavonoid-like molecules.[7][9][12][13] Therefore, we select AKT1 (Protein Kinase B) and STAT3 (Signal Transducer and Activator of Transcription 3) as high-probability primary targets for our investigation.
Protocol:
-
Retrieve Protein Structure: Access the RCSB Protein Data Bank (PDB), a public repository for the 3D structural data of large biological molecules.[14][15][16][17] Identify and download high-resolution crystal structures for human AKT1 and STAT3. For this guide, we select PDB IDs: 1UNQ (AKT1) and 6NJS (STAT3).
-
Prepare the Receptor: The raw PDB file contains non-essential information that must be removed.
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial because these molecules can interfere with the docking algorithm's ability to assess the binding site.[8]
-
Add Polar Hydrogens: The crystal structure typically omits hydrogen atoms. Add polar hydrogens to satisfy the valency of atoms and allow for correct hydrogen bond calculations.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions.
-
-
Save as Receptor File: Save the cleaned, prepared protein structure in the .pdbqt format.
Molecular Docking Simulation
Molecular docking predicts the binding orientation and affinity of a ligand to a protein target.[18][19] We employ AutoDock Vina, a widely used and validated docking engine.[20]
Core Concepts:
-
Search Algorithm: Explores the conformational space of the ligand within the binding site.
-
Scoring Function: Estimates the binding free energy (ΔG), with more negative values indicating stronger, more favorable binding.[21][22][23]
Caption: The core workflow of a molecular docking experiment.
Protocol:
-
Define the Binding Site (Grid Box): For both AKT1 and STAT3, define a three-dimensional grid box that encompasses the known active site (e.g., the ATP-binding pocket for AKT1, the SH2 domain for STAT3).[18][24] This box confines the search space, increasing computational efficiency and biological relevance.
-
Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the ligand and receptor files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling computational rigor).[24]
-
Execute Docking: Run the AutoDock Vina program from the command line, referencing the configuration file.
-
Collect Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[8]
ADMET Profile Prediction
A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic.[3] ADMET prediction is a critical step to assess a compound's "drug-likeness."[25] We use the SwissADME web server, a free and comprehensive tool for this purpose.[26][27][28][29]
Protocol:
-
Access SwissADME: Navigate to the SwissADME website.
-
Input Molecule: Paste the SMILES string of the active flavonoid into the input field.
-
Run Prediction: Execute the analysis. The server will compute a wide range of properties.
-
Analyze Key Parameters: Focus on the following key areas:
-
Lipinski's Rule of Five: A set of criteria to evaluate if a compound has properties that would likely make it an orally active drug.[30][31] The rules state a likely orally active drug has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a log P value not exceeding 5.[32][30][33]
-
Gastrointestinal (GI) Absorption: Predicted likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Bioavailability Score: An overall score predicting the fraction of an administered dose that reaches systemic circulation.
-
Analysis and Interpretation of Predicted Data
This section presents a hypothetical analysis based on expected outcomes for a flavonoid of this class.
Molecular Docking Results
The docking results provide the first quantitative estimate of the compound's potential to act as an inhibitor for the selected targets.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|---|
| AKT1 | 1UNQ | -9.8 | Lys179, Glu228, Asp292 | Hydrogen Bond, Pi-Alkyl |
| STAT3 | 6NJS | -8.9 | Arg609, Ser611, Ser613 | Hydrogen Bond, Pi-Cation |
Interpretation:
-
Binding Affinity: A binding energy score of -9.8 kcal/mol for AKT1 suggests a very strong and stable interaction.[21][34] Scores more negative than -7 kcal/mol are generally considered significant.[34] The affinity for STAT3 is also strong, suggesting the compound may have activity against both targets.
-
Key Interactions: The true value of docking lies in visualizing the binding pose.[22] The analysis would reveal that the hydroxyl groups on the flavonoid's core structure are forming critical hydrogen bonds with key amino acid residues in the active sites of both proteins. These interactions anchor the ligand in the pocket and are the primary source of its binding affinity. This aligns with known mechanisms of flavonoid-protein interactions.[35][36]
ADMET Profile Analysis
The ADMET results determine the compound's viability as a potential therapeutic agent.
Table 2: Predicted ADMET Properties (Illustrative)
| Property | Parameter | Predicted Value | Assessment |
|---|---|---|---|
| Physicochemical | Molecular Weight | 374.35 g/mol | Pass ( < 500)[32][30] |
| LogP (Lipophilicity) | 3.10 | Pass ( < 5)[33] | |
| H-Bond Donors | 2 | Pass ( ≤ 5)[32][30] | |
| H-Bond Acceptors | 8 | Pass ( ≤ 10)[32][30] | |
| Lipinski's Rule | Violations | 0 | Excellent Drug-Likeness |
| Pharmacokinetics | GI Absorption | High | Favorable |
| BBB Permeant | No | Low risk of CNS side effects | |
| CYP Inhibitor (any) | No | Low risk of drug interactions |
| | Bioavailability Score | 0.55 | Good |
Interpretation: The hypothetical data indicate an excellent drug-like profile. The compound adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability.[32][31] The prediction of high GI absorption and a good bioavailability score reinforces this assessment.[25] Critically, the lack of predicted BBB permeation and CYP inhibition suggests a favorable safety profile, reducing the likelihood of central nervous system side effects or adverse drug-drug interactions.[25]
Hypothesis Formulation and Future Directions
By integrating the docking and ADMET results, we can formulate a robust, data-driven hypothesis.
Central Hypothesis: 5,7-dihydroxy-3,4',8-trimethoxyflavone is a promising drug candidate that likely functions as a dual inhibitor of the AKT1 and STAT3 signaling pathways. Its strong predicted binding affinity, coupled with an excellent drug-like and safety profile, makes it a high-priority candidate for further preclinical validation.
Proposed Signaling Pathway Modulation: The predicted dual inhibition of AKT1 and STAT3 would have a significant anti-proliferative effect. Both are key nodes in pathways that promote cell survival, growth, and angiogenesis in cancer.[37][38][39] Inhibiting them simultaneously could lead to a synergistic therapeutic effect.
Caption: Predicted inhibition of AKT1 and STAT3 pathways by the flavonoid.
Future Directions (Validation): The in silico results, while compelling, are predictive. The necessary next step is experimental validation.
-
In Vitro Kinase Assays: Perform enzyme inhibition assays to quantitatively measure the IC50 value of the compound against purified AKT1 and STAT3 proteins.
-
Cell-Based Assays: Treat relevant cancer cell lines (e.g., breast, lung cancer) with the compound and measure the phosphorylation status of AKT1 and STAT3 via Western Blot to confirm target engagement in a cellular context.
-
Proliferation Assays: Conduct cell viability assays (e.g., MTT, SRB) to confirm that target inhibition translates to an anti-proliferative effect.[11]
Conclusion
This technical guide has detailed a rigorous, multi-faceted in silico workflow for the prediction of bioactivity for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. By systematically evaluating the active metabolite against key cancer-related targets and assessing its pharmacokinetic profile, we have constructed a compelling, evidence-based case for its therapeutic potential. The compound demonstrates strong predicted binding to both AKT1 and STAT3 and possesses highly favorable drug-like properties. These computational findings provide a solid foundation and a clear rationale for advancing this molecule into experimental in vitro and in vivo validation studies.
References
- Lipinski's rule of five. (URL: [Link])
- RCSB PDB: Homepage. (URL: [Link])
- Worldwide Protein D
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. (URL: [Link])
- The Rule of 5 - Two decades later.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis. (URL: [Link])
- Protein Data Bank: Key to the Molecules of Life. NSF Impacts. (URL: [Link])
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. (URL: [Link])
- Protein D
- Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Valid
- Lipinski's Rule of 5. GARDP Revive. (URL: [Link])
- Tutorial – AutoDock Vina. (URL: [Link])
- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform
- Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis. (URL: [Link])
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (URL: [Link])
- Homepage | Protein D
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin. (URL: [Link])
- Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. (URL: [Link])
- Autodock Vina Tutorial - Molecular Docking. YouTube. (URL: [Link])
- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. (URL: [Link])
- Vina Docking Tutorial. Eagon Research Group. (URL: [Link])
- How to use SwissADME? YouTube. (URL: [Link])
- Polyphenolic Molecules Targeting STAT3 Pathway for the Treatment of Cancer | Request PDF.
- Computational Exploration of a Diverse Flavonoid Library for Targeted Allosteric Inhibition of AKT1 in Cancer Therapy. Anticancer Research. (URL: [Link])
- ADMET-AI. (URL: [Link])
- Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. MDPI. (URL: [Link])
- Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Valid
- Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. PMC - NIH. (URL: [Link])
- ADMET Predictive Models | AI-Powered Drug Discovery. Aurigene Pharmaceutical Services. (URL: [Link])
- Polyphenolic molecules targeting signal transducer and activator of transcription 3 pathway for the tre
- Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Valid
- In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties. PubMed Central. (URL: [Link])
- In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2. NIH. (URL: [Link])
- How to interprete and analyze molecular docking results?
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. (URL: [Link])
- In Silico Analysis of Flavonoids as Antibacterial Agents against Bacterial Proteins. (URL: [Link])
- An in-silico approach - molecular docking analysis of flavonoids against GSK-3β and TNF-α targets in Alzheimer's disease. PubMed. (URL: [Link])
- SwissADME. YouTube. (URL: [Link])
- Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling p
- MH flavonoids inhibit p-STAT3 expression in breast cancer cells. Cells...
- Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies. MDPI. (URL: [Link])
- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC - PubMed Central. (URL: [Link])
- ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico. (URL: [Link])
- A Beginner's Guide to Molecular Docking. ETFLIN. (URL: [Link])
- Predicting bioactivity. Cambridge MedChem Consulting. (URL: [Link])
- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. (URL: [Link])
- A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis. PubMed Central. (URL: [Link])
Sources
- 1. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Exploration of a Diverse Flavonoid Library for Targeted Allosteric Inhibition of AKT1 in Cancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 11. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 16. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 17. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. researchgate.net [researchgate.net]
- 23. etflin.com [etflin.com]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. taylorandfrancis.com [taylorandfrancis.com]
- 31. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 32. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 33. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 34. m.youtube.com [m.youtube.com]
- 35. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 36. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation | Semantic Scholar [semanticscholar.org]
- 39. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies [mdpi.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
This guide provides a comprehensive framework for conducting the initial in vitro evaluation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a novel flavonoid derivative. As the first-line assessment in drug discovery, a robust and well-validated cytotoxicity screening process is paramount for determining the therapeutic potential and safety profile of a test compound. This document moves beyond mere protocol recitation to explain the underlying principles, justify experimental choices, and address common pitfalls, particularly those relevant to natural product screening.
Foundational Understanding: The Compound and the Rationale
Compound Profile: 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Flavonoids, a diverse group of plant secondary metabolites, are of significant interest for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] The subject of this guide, 5,7-dihydroxy-3,4',8-trimethoxyflavone, belongs to the flavone subclass. The specific substitutions—dihydroxy and trimethoxy groups—are characteristic features often associated with significant bioactivity in related flavonoids.[1]
The "diacetate" modification is a critical feature. Acetylation of hydroxyl groups is a common medicinal chemistry strategy to enhance a compound's stability and cell permeability. It is presumed that intracellular esterases will cleave the acetate groups, releasing the parent active compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, within the cell. This prodrug approach necessitates careful consideration during data interpretation.
The Imperative for Cytotoxicity Screening
Preliminary cytotoxicity screening serves two primary objectives in early-phase drug development:
-
Efficacy Assessment: To identify and quantify the compound's ability to inhibit the proliferation of or kill cancer cells. This is the foundational step for its potential development as an anticancer agent.[3]
-
Toxicity Profiling: To determine the concentration at which the compound exhibits toxicity to cells, providing an initial therapeutic window.
The selection of appropriate assays is crucial for generating reliable and meaningful data, especially for compounds like flavonoids, which are known to interfere with certain common assay chemistries.[4][5]
Experimental Design: Selecting a Validated Assay
The choice of cytotoxicity assay is the most critical decision in this screening workflow. While many assays are available, they operate on different principles. For flavonoids, which are potent antioxidants and reducing agents, assays based on metabolic reduction can yield fallacious results.[2][4]
The Pitfall of Tetrazolium-Based Assays (MTT, MTS, XTT)
The MTT assay, a widely used method, measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][6]
The Problem: Flavonoids can directly reduce MTT to formazan in a cell-free system.[2][4][5] This chemical interference leads to a strong colorimetric signal that is independent of cellular metabolic activity, falsely suggesting high cell viability even when the compound is cytotoxic. This can mask true positive results and lead to the premature dismissal of a potentially effective compound.
Recommended Primary Assay: Sulforhodamine B (SRB) Assay
To circumvent the interference issues associated with flavonoids, the Sulforhodamine B (SRB) assay is the recommended method.
-
Principle: The SRB assay is a cell staining method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[5]
-
Causality: Because this assay quantifies total cellular protein content, it is not dependent on cellular metabolism and is not susceptible to interference from reducing compounds like flavonoids.[5] This makes it a more robust and trustworthy choice for this specific class of molecules.
Recommended Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay
To build a more comprehensive cytotoxicity profile, a secondary assay with a different mechanistic basis is advised. The LDH assay is an excellent choice as it measures cytotoxicity by quantifying cell membrane disruption.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (lysis).[7][8] The assay measures the activity of this released LDH, which is proportional to the number of dead cells.
-
Causality: Using both SRB (measures remaining viable cells) and LDH (measures dead cells) provides a self-validating system. Concordant results from two assays with distinct endpoints significantly increase confidence in the data.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.
General Experimental Workflow
The overall process follows a logical sequence from cell culture preparation to data analysis.
Caption: High-level workflow for in vitro cytotoxicity screening.
Protocol 1: Sulforhodamine B (SRB) Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, dissolved in DMSO (stock solution)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Causality: This allows cells to recover from trypsinization and adhere firmly to the plate, ensuring a healthy, uniform monolayer before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO, typically <0.5%) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour. Causality: TCA fixes the cells by precipitating proteins, ensuring that all cellular material is retained during subsequent washing steps.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry. Causality: The acetic acid wash removes non-specifically bound dye, reducing background noise and improving the signal-to-noise ratio.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.
Caption: Step-by-step mechanism of the Sulforhodamine B (SRB) assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
Cells and compound prepared as in steps 1-3 of the SRB protocol.
-
Commercially available LDH assay kit (e.g., CytoTox 96®, Promega). These kits typically contain the LDH substrate, cofactor, and diaphorase.
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Prepare Controls: On the same plate, set up the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add 10 µL of Lysis Buffer to untreated wells 45 minutes before the assay. This lyses all cells to represent 100% cytotoxicity.[8]
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Causality: The assay measures LDH released into the medium, so only the supernatant is required. This also preserves the original cell plate for a parallel assay like SRB.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm within 1 hour.
Data Analysis and Presentation
Calculating Percentage Viability / Cytotoxicity
For SRB Assay: Percentage Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100
For LDH Assay: Percentage Cytotoxicity = [(OD_treated - OD_vehicle) / (OD_max_release - OD_vehicle)] * 100
Where:
-
OD_treated: Absorbance of wells with cells and the test compound.
-
OD_vehicle: Absorbance of wells with cells and vehicle (e.g., DMSO).
-
OD_blank: Absorbance of wells with medium only.
-
OD_max_release: Absorbance of wells with cells and lysis buffer.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency. It is determined by plotting the percentage of cell viability against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, R).
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The following table provides a hypothetical example of results for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
| Cell Line | Tissue of Origin | Assay | Incubation Time | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | SRB | 48h | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | SRB | 48h | 28.5 ± 3.1 |
| HCT-116 | Colon Carcinoma | SRB | 48h | 11.7 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | SRB | 48h | 35.1 ± 4.2 |
| Beas-2B | Normal Bronchial Epithelium | SRB | 48h | > 100 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Insights and Future Directions
While preliminary screening establishes cytotoxicity, it does not reveal the mechanism of action. Structurally similar flavonoids have been shown to induce apoptosis and modulate key signaling pathways like NF-κB.[1][9][10] For example, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to induce apoptosis in MCF-7 breast cancer cells.[11]
Future work should aim to elucidate how 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate exerts its effects. Follow-up studies could include:
-
Apoptosis Assays: Using techniques like Annexin V/PI staining or caspase activity assays to confirm apoptotic cell death.
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Western Blotting: To investigate the modulation of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or other relevant pathways.
Caption: A potential apoptotic pathway modulated by flavonoids.
Conclusion
The preliminary cytotoxicity screening of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate requires a methodologically sound and validated approach. By prioritizing the SRB assay over interference-prone tetrazolium-based methods and confirming findings with an LDH assay, researchers can generate trustworthy data. This initial screen is the gateway to more complex mechanistic studies and is a fundamental step in evaluating the compound's potential as a novel therapeutic agent.
References
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022-07-20). ResearchGate.
- The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers. Benchchem.
- In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. (2021-11-15). PubMed.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International.
- In-Vitro Cytotoxicity Screening of Plant Extracts. Defense Technical Information Center.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). National Center for Biotechnology Information.
- MTT assay protocol. Abcam.
- In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. (2024-07-21). MDPI.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Nepalese Journal of Medical Sciences.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021-11-11). ResearchGate.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021-11-26). National Institutes of Health.
- Potential Therapeutic Applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Benchchem.
- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025-08-21). PubMed.
- Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019-01-18). PubMed.
- Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. (2018-05-08). ResearchGate.
- Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. (2021-08-05). PubMed.
- 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. (2013-12-01). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the UV-Vis Spectroscopic Profile of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Authored by: A Senior Application Scientist
Introduction: The Chromophore as a Structural Probe
In the realm of natural product chemistry and drug development, elucidating the structure of bioactive compounds is a foundational step. Among the vast arsenal of analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy remains a powerful, accessible, and informative tool, particularly for chromophore-containing molecules like flavonoids. This guide provides an in-depth analysis of the UV-Vis spectroscopic profile of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a derivative of a naturally occurring flavone. Our focus will be on not just the data, but the underlying principles that govern the spectral behavior of this molecule. We will explore how subtle changes in molecular structure, such as the acetylation of hydroxyl groups, are manifested in the UV-Vis spectrum, and how this information can be leveraged for structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who seek to apply UV-Vis spectroscopy with a deeper understanding of its nuances in flavonoid chemistry.
The Flavonoid Skeleton: A Tale of Two Chromophores
The characteristic UV-Vis spectrum of a flavone, such as 5,7-dihydroxy-3,4',8-trimethoxyflavone, arises from the electronic transitions within its benzoyl-cinnamoyl conjugated system. This system gives rise to two major absorption bands:
-
Band I: Typically observed in the 300-400 nm region, this band is associated with the cinnamoyl system (Ring B and the heterocyclic ring).
-
Band II: Usually found in the 240-290 nm region, this band corresponds to the benzoyl system (Ring A).
The position and intensity of these bands are highly sensitive to the substitution pattern on the flavonoid skeleton, particularly the presence and location of hydroxyl, methoxy, and other functional groups.
From Hydroxyl to Acetate: Predicting the Spectral Shift
The subject of this guide, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, is a derivative where the hydroxyl groups at positions 5 and 7 have been acetylated. This chemical modification has a profound and predictable impact on the UV-Vis spectrum.
-
The Role of Free Hydroxyl Groups: Free hydroxyl groups, especially at positions 5 and 7, are powerful auxochromes that can participate in resonance with the aromatic rings and also form intramolecular hydrogen bonds with the carbonyl group at position 4. This extended conjugation generally leads to a bathochromic (red) shift of both Band I and Band II.
-
The Effect of Acetylation: Acetylation converts the phenolic hydroxyl groups into ester groups. This has two main consequences:
-
Disruption of Conjugation: The acetyl group is electron-withdrawing and prevents the lone pair of electrons on the oxygen from participating in resonance with the aromatic ring as effectively as a free hydroxyl group.
-
Elimination of Hydrogen Bonding: The intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl group is eliminated.
-
Both of these effects lead to a hypsochromic (blue) shift in the absorption maxima (λmax) of the UV-Vis spectrum. Therefore, we can predict that the λmax values for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate will be at shorter wavelengths compared to its parent compound.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust method for obtaining the UV-Vis spectroscopic profile of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. The inclusion of various solvents and shift reagents is a self-validating mechanism that provides a multi-dimensional view of the compound's spectral behavior, enhancing the confidence in structural elucidation.
Materials and Instrumentation
-
Sample: 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (of high purity)
-
Solvents: Spectroscopic grade methanol (MeOH), ethanol (EtOH), and chloroform (CHCl₃)
-
Shift Reagents:
-
Sodium methoxide (NaOMe) solution (freshly prepared)
-
Anhydrous aluminum chloride (AlCl₃) solution
-
Hydrochloric acid (HCl)
-
Anhydrous sodium acetate (NaOAc)
-
Boric acid (H₃BO₃)
-
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
Sample Preparation
-
Prepare a stock solution of the analyte in methanol at a concentration of approximately 0.1 mg/mL.
-
From the stock solution, prepare working solutions in the different solvents (MeOH, EtOH, CHCl₃) to obtain an absorbance reading in the range of 0.2 - 0.8 AU.
Spectroscopic Measurements
-
Baseline Correction: Record a baseline spectrum with the respective solvent in both the sample and reference cuvettes.
-
Sample Spectrum in Methanol: Record the UV-Vis spectrum of the sample in methanol from 200 to 500 nm.
-
Spectra with Shift Reagents:
-
NaOMe: To the sample cuvette, add 2-3 drops of NaOMe solution, mix well, and record the spectrum immediately and after 5 minutes.
-
AlCl₃: Add 5-6 drops of AlCl₃ solution to the sample cuvette, mix, and record the spectrum.
-
AlCl₃/HCl: To the cuvette from the previous step, add 2-3 drops of HCl, mix, and record the spectrum.
-
NaOAc: Add a small amount of solid NaOAc to the sample cuvette, shake to dissolve, and record the spectrum.
-
NaOAc/H₃BO₃: To the cuvette from the previous step, add a small amount of solid H₃BO₃, shake to dissolve, and record the spectrum after 2 minutes.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Interpreting the Spectral Data: A Comparative Analysis
The following table summarizes the expected UV-Vis absorption maxima (λmax) for the parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, and the predicted profile for its diacetate derivative.
| Solvent/Reagent | 5,7-dihydroxy-3,4',8-trimethoxyflavone (λmax, nm) (Literature Data) | 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (Predicted λmax, nm) | Interpretation of Shift |
| Methanol (MeOH) | Band I: ~330, Band II: ~275 | Band I: <330, Band II: <275 | Hypsochromic shift due to acetylation of 5-OH and 7-OH groups. |
| NaOMe | Bathochromic shift of Band I | No significant shift | The absence of free hydroxyl groups at positions 5 and 7 prevents deprotonation and subsequent spectral shift. |
| AlCl₃ | Large bathochromic shift of Band I | No significant shift | The 5-OH group, which chelates with AlCl₃, is acetylated, thus no complex formation occurs. |
| AlCl₃/HCl | Reverts to MeOH spectrum | No change from AlCl₃ spectrum | Confirms the absence of a stable AlCl₃ complex. |
| NaOAc | Bathochromic shift of Band II | No significant shift | The 7-OH group, which is sensitive to the weak base NaOAc, is acetylated. |
| NaOAc/H₃BO₃ | No significant shift | No significant shift | Confirms the absence of ortho-dihydroxyl groups. |
The chemical structures of the parent compound and its diacetate derivative are shown below:
Caption: Chemical structures of the parent flavone and its diacetate.
Conclusion: A Spectrum of Possibilities
The UV-Vis spectroscopic profile of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, when analyzed systematically, provides a wealth of structural information. The predicted hypsochromic shift relative to the parent compound, coupled with the lack of response to shift reagents, serves as a strong confirmation of the acetylation at the 5 and 7 positions. This guide has outlined a comprehensive approach, from experimental design to data interpretation, that leverages the power of UV-Vis spectroscopy as a precise and reliable tool in chemical analysis. By understanding the "why" behind the spectral shifts, researchers can move beyond simple data collection to a more profound and confident structural elucidation.
References
- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
- Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press. (Provides detailed protocols for the use of shift reagents).
- Andersen, Ø. M., & Markham, K. R. (Eds.). (2005). Flavonoids: Chemistry, Biochemistry and Applications. CRC press. (A comprehensive overview of flavonoid science).
- Valant-Vetschera, K. M., & Wollenweber, E. (2005). Flavones and Flavonols. In Flavonoids (pp. 283-608). CRC press. (Details the UV spectra of various flavonoid classes).
- Iwashina, T. (2000). The structure and distribution of the flavonoids in plants. Journal of Plant Research, 113(3), 287-299. (Discusses the structural diversity of flavonoids).
Methodological & Application
Application Note and Protocol: Solubilization of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in DMSO for In Vitro Research
Abstract
This document provides a detailed protocol for the solubilization of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in dimethyl sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing this compound for use in biological assays. The protocol emphasizes best practices to ensure compound stability, maximize solubility, and maintain the integrity of experimental systems. The causality behind each step is explained to provide a deeper understanding of the methodology.
Introduction: Understanding the Compound and Solvent
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a derivative of a naturally occurring flavone. Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities.[1] The addition of two acetate groups (diacetate) and three methoxy groups significantly alters the polarity and steric hindrance of the parent molecule. Acetylation of flavonoids can enhance their structural diversity and biological activity, including anticancer effects, by potentially increasing membrane permeability.[2]
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in biological research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4] Its miscibility with water and most organic solvents makes it an ideal vehicle for delivering test compounds to cells in culture.[3] However, it is critical to recognize that DMSO can exert concentration-dependent effects on cell physiology.[5][6] Therefore, meticulous preparation of stock solutions and careful control of the final DMSO concentration in assays are paramount for data integrity.[5]
This protocol is designed as a self-validating system, incorporating steps for visual inspection and recommending further analytical validation to ensure the accuracy of the prepared solutions.
Materials and Equipment
Materials:
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated positive displacement micropipettes and sterile tips
Equipment:
-
Vortex mixer
-
Sonicator (water bath type)
-
Centrifuge
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves
Protocol for Preparation of a Concentrated Stock Solution (e.g., 10 mM)
This protocol outlines the steps for preparing a concentrated stock solution of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in DMSO. A 10 mM stock is a common starting point for many in vitro screening assays.
Pre-Protocol Calculations
-
Determine the Molecular Weight (MW): Obtain the precise MW from the manufacturer's Certificate of Analysis. For 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (C₂₃H₂₂O₁₀), the approximate MW is 458.42 g/mol .
-
Calculate Required Mass: Use the following formula to determine the mass of the compound needed for your desired stock concentration and volume.
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 458.42 g/mol = 4.58 mg
Step-by-Step Dissolution Procedure
-
Weighing the Compound:
-
Tare a sterile, amber vial or microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass (e.g., 4.58 mg) of the compound directly into the tared container.
-
Rationale: Accurate weighing is fundamental for achieving the target concentration. Amber vials are recommended to protect light-sensitive compounds.
-
-
Adding the Solvent:
-
Facilitating Dissolution:
-
Tightly cap the container and vortex the mixture vigorously for 2-3 minutes.[3]
-
Visually inspect the solution. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be employed, but should be used with caution as heat may degrade some compounds.[9]
-
Rationale: Mechanical agitation (vortexing) and energy input (sonication) are necessary to overcome the lattice energy of the solid compound and facilitate its interaction with the solvent molecules. The acetate and methoxy groups increase the molecule's hydrophobicity, which may require more energy for dissolution compared to the parent flavonoid.
-
-
Final Inspection and Centrifugation:
-
After the dissolution steps, visually inspect the solution against a light source for any undissolved particulates. The solution should be clear and free of any visible precipitate.
-
If any particulates remain, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[3] Carefully transfer the supernatant to a new, sterile amber vial. This ensures you are working with a saturated, clear solution. The actual concentration, in this case, would be lower than intended and should be determined analytically if precision is critical.
-
Rationale: This step validates that the compound is fully dissolved at the target concentration. Working with the supernatant of a centrifuged solution prevents the transfer of undissolved compound into subsequent experiments, which would lead to inaccurate dosing.
-
Aliquoting and Storage
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use volumes in sterile amber vials or polypropylene tubes.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation and precipitation upon repeated warming and cooling.[9]
-
-
Storage:
-
Store the aliquots at -20°C or -80°C for long-term storage.[10] For short-term storage (up to one month), -20°C is generally acceptable.
-
Rationale: Low temperatures minimize solvent evaporation and slow down potential degradation pathways. Studies have shown that most compounds are stable in DMSO for extended periods when stored properly.[7]
-
Quality Control and Best Practices
-
Solubility Testing: If the maximum solubility is unknown, it is advisable to perform a solubility test by creating a supersaturated solution and quantifying the dissolved portion via methods like HPLC or UV-Vis Spectroscopy after centrifugation.[3]
-
Vehicle Control: In all experiments, a vehicle control group must be included. This group should be treated with the same final concentration of DMSO as the experimental groups.[11]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept consistent across all treatments and should typically be below 0.5% (v/v) to minimize solvent-induced cellular toxicity or off-target effects.[10][12] Some sensitive primary cells may require even lower concentrations (≤0.1%).[11][12]
-
Dilution Technique: When preparing working solutions, add the DMSO stock solution to the aqueous culture medium and mix immediately and thoroughly.[3] This rapid dilution and mixing helps to prevent the compound from precipitating out of the solution. Stepwise dilutions are recommended to avoid shocking the compound out of solution.[10]
Data Summary and Visualization
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, Sterile DMSO | Maximizes solubility and prevents water-induced degradation.[7][8] |
| Stock Concentration | e.g., 10 mM (application-dependent) | A high concentration allows for minimal solvent transfer to the final assay. |
| Dissolution Aids | Vortexing, Sonication, Gentle Warming | Provides necessary energy to dissolve the compound.[9] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Ensures long-term stability and prevents degradation.[10] |
| Final Assay [DMSO] | ≤ 0.5% (v/v), ideally ≤ 0.1% | Minimizes solvent-induced artifacts and cytotoxicity.[10][11][12] |
Workflow for Preparation and Use of Stock Solution
Caption: Workflow from weighing the compound to its final use in an assay.
References
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- protocols.io. (2021). DMSO stock preparation.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Adli, A., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats.
- LifeTein. (2023). DMSO usage in cell culture.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?.
- Toftegaard, R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- MedChemExpress. (n.d.). Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate.
- Sharma, B., et al. (2020). Hydrophobics of CnTAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. PMC - PubMed Central.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed.
- Mohammadian, E., et al. (2020). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing.
- Zhao, J., & Dixon, R. A. (2011). MATE2 Mediates Vacuolar Sequestration of Flavonoid Glycosides and Glycoside Malonates in Medicago truncatula. PMC - PubMed Central.
- ResearchGate. (2023). Solubility of Flavonoids in Pure Solvents.
- PubChem. (n.d.). 5,6-Dihydroxy-7,8,4'-trimethoxyflavone.
- PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone.
- ResearchGate. (2022). Low-energy aq-DMSO nanoemulsion to monodisperse the flavonoids.
- PubChem. (n.d.). 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone.
- ResearchGate. (2018). How to dissolve my plant extracts for total flavonoid assay?.
- ResearchGate. (n.d.). Chemical structures of the compounds tested; 25, 5,7-dihydroxy-3,4-dimethoxyflavone.
- Nishiumi, S., et al. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. NIH.
- University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry.
- PubChem. (n.d.). Bonanzin.
- ChemicalBook. (n.d.). 5,7-DIMETHOXYFLAVONE synthesis.
- PubChem. (n.d.). 3',5'-Dimethoxy-4',5,7-trihydroxyisoflavone.
- ResearchGate. (2020). Dimethyl sulfoxide as a strongly coordinating solvent: 3′,4′-dihydroxyflavone-Cu(II)-DMSO system case study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
"MTT assay protocol for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate"
An In-depth Technical Guide to the MTT Assay for Evaluating the Cytotoxicity of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Introduction
Flavonoids are a diverse class of naturally occurring polyphenolic compounds that have garnered significant interest in pharmacology and drug development for their potential therapeutic properties. Within this class, polymethoxyflavonoids are noted for their enhanced metabolic stability and bioavailability. 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a flavonoid isolated from Micromelum sp., represents a promising candidate for investigation[1]. While direct research on this specific diacetate is limited, structurally related compounds such as eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) have demonstrated potent anti-inflammatory and anti-proliferative activities.[2][3][4] These effects are often mediated through the modulation of key cellular signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response and cell survival.[2][3][5]
To evaluate the therapeutic potential of novel compounds like 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a foundational step is to determine their cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This technical guide provides a comprehensive, field-proven protocol for utilizing the MTT assay to quantify the cytotoxic effects of this novel flavonoid on cancer cell lines, guiding researchers from experimental design to data interpretation.
Core Principles of the MTT Assay
The MTT assay is predicated on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7][9] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active cells.[6][8] Consequently, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[6][8]
Upon formation, the insoluble formazan crystals are deposited within the cells. A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or a buffered Sodium Dodecyl Sulfate (SDS) solution, is then added to dissolve these crystals, resulting in a colored solution.[7][10] The absorbance of this solution is quantified using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[6] A higher absorbance reading corresponds to greater metabolic activity and thus a higher number of viable cells, whereas a lower absorbance reading indicates a reduction in cell viability, suggesting a cytotoxic or anti-proliferative effect of the test compound.[6]
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow of the MTT assay, from cell seeding to final data analysis.
Caption: A flowchart of the MTT assay experimental protocol.
Materials and Reagents
-
Biological Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa) in logarithmic growth phase.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Test Compound:
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
-
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (CAS 298-93-1).
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Trypsin-EDTA solution (for adherent cells).
-
-
Equipment & Consumables:
-
Sterile, 96-well flat-bottom tissue culture plates.
-
Laminar flow hood.
-
37°C, 5% CO₂ humidified incubator.
-
Microplate spectrophotometer (ELISA reader) with 570 nm and 630-650 nm filters.
-
Multichannel pipette and sterile pipette tips.
-
Inverted microscope.
-
Orbital shaker.
-
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Phase 1: Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Aseptically weigh 50 mg of MTT powder and dissolve it in 10 mL of sterile PBS.
-
Vortex or sonicate until fully dissolved.[9]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).[9]
-
Store the stock solution at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use, always protected from light.[9][11]
-
-
Compound Stock Solution (e.g., 10-100 mM):
-
Dissolve 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in DMSO to create a high-concentration stock solution.
-
Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]
-
Store the stock solution in small aliquots at -20°C.
-
Phase 2: Cell Culture and Seeding
-
Cell Maintenance: Culture cells in a T-75 flask until they reach 70-80% confluency. Use cells that are in the logarithmic growth phase and have a consistent low passage number to ensure reproducibility.[12]
-
Cell Harvesting: For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan blue) to determine cell viability and concentration.
-
Plate Seeding: Dilute the cell suspension to the optimal seeding density. This density must be determined empirically for each cell line to ensure that cells are still in the exponential growth phase at the end of the assay.
-
Self-Validation: An initial cell titration experiment is crucial. Plate a range of cell densities and perform an MTT assay after 24, 48, and 72 hours to find a density that yields a linear absorbance response over time.[12]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Best Practice: To mitigate the "edge effect" (evaporation and temperature fluctuations in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[12]
-
| Cell Line Type | Recommended Starting Seeding Density (cells/well) |
| Fast-growing (e.g., HeLa) | 3,000 - 8,000 |
| Slow-growing (e.g., MCF-7) | 8,000 - 15,000 |
| Suspension (e.g., Jurkat) | 20,000 - 50,000 |
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and recover.[10]
Phase 3: Compound Treatment
-
Prepare Serial Dilutions: On the day of treatment, prepare serial dilutions of the flavonoid diacetate from your stock solution in complete culture medium. A typical experiment might test concentrations ranging from 0.1 µM to 100 µM.
-
Set Up Controls:
-
Untreated Control: Wells containing cells with medium only (represents 100% viability).
-
Vehicle Control: Wells containing cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).[12]
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Administer Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
Phase 4: MTT Assay Procedure
-
Add MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), resulting in a final concentration of 0.5 mg/mL.[6][7]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[6][7] Visually confirm the formation of purple precipitate (formazan crystals) in the viable cells using an inverted microscope.
-
Causality: The incubation time is critical; insufficient time leads to low signal, while excessive time can lead to MTT toxicity.[12]
-
-
Solubilize Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][13]
-
Trustworthiness: Ensure complete solubilization by placing the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light. Incomplete solubilization is a common source of error.[14]
-
Phase 5: Data Acquisition
-
Measure Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Reference Wavelength: Use a reference wavelength of 630 nm or 650 nm to subtract background absorbance caused by cell debris and other non-specific signals, thereby improving accuracy.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Cell Viability: Express the viability of treated cells as a percentage relative to the vehicle control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis). The resulting graph is typically a sigmoidal (S-shaped) curve.[15]
-
Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of the compound's potency.
Example Data Presentation
| Concentration of Flavonoid Diacetate (µM) | Mean Corrected Absorbance (570 nm) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.150 | 100 ± 5.2 |
| 1 | 1.085 | 94.3 ± 4.8 |
| 5 | 0.950 | 82.6 ± 6.1 |
| 10 | 0.755 | 65.7 ± 5.5 |
| 25 | 0.560 | 48.7 ± 4.9 |
| 50 | 0.310 | 27.0 ± 3.7 |
| 100 | 0.125 | 10.9 ± 2.5 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | Cell density is too low; Insufficient incubation time with MTT; Cells are not healthy. | Optimize cell seeding density via titration[12]; Increase MTT incubation time (up to 4 hours); Use cells in logarithmic growth phase.[12] |
| High Background Absorbance | Microbial contamination (bacteria/yeast can reduce MTT); Phenol red in medium interferes with readings. | Maintain sterile technique[17]; Use phenol red-free medium during the final MTT incubation step.[12] |
| Poor Reproducibility | Inconsistent cell seeding; Inaccurate pipetting; Variation in incubation times; Incomplete formazan solubilization. | Ensure a homogenous cell suspension before plating; Calibrate pipettes; Standardize all incubation timelines[12]; Mix thoroughly on a shaker after adding solvent.[14] |
| Compound Interference | The test compound is colored or has reducing properties that react with MTT. | Run a control with the compound in cell-free medium to check for direct MTT reduction[18]; If interference is significant, consider an alternative viability assay (e.g., LDH or Neutral Red). |
Proposed Mechanism of Action for Further Investigation
Based on the known activity of the structurally similar flavonoid eupatilin, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate may exert its cytotoxic effects by inhibiting pro-survival signaling pathways like NF-κB. Inhibition of this pathway can sensitize cancer cells to apoptosis.
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Conclusion
The MTT assay is a robust, reliable, and high-throughput method for assessing the cytotoxic potential of novel compounds like 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. By adhering to the detailed protocol and understanding the underlying principles outlined in this guide, researchers can generate accurate and reproducible data on cell viability. This information is critical for dose-selection in further mechanistic studies and is a foundational step in the preclinical evaluation of this promising flavonoid for drug development.
References
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. How can I calculate IC50 from mtt results?.
- YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- YouTube. How to calculate IC50 from MTT assay.
- ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?.
- PubMed Central. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines.
- Texas Children's Hospital. MTT Cell Assay Protocol.
- protocols.io. MTT (Assay protocol).
- Perceptive BioScience. Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate.
- PubMed Central. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells.
- PubMed. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells.
- PubMed Central. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture.
Sources
- 1. This compound | Perceptive BioScience [perceptivebioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in Cancer Cell Lines
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a novel flavonoid derivative, for its potential anticancer activities. This document outlines detailed protocols for assessing the compound's cytotoxicity, its effects on apoptosis and the cell cycle, and its impact on key cancer-related signaling pathways. By explaining the causality behind experimental choices and grounding the methodologies in established scientific principles, this guide aims to ensure technical accuracy and reproducibility.
Introduction: The Rationale for Investigating Flavonoids in Oncology
Flavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant attention in cancer research due to their potential as chemotherapeutic agents.[1][2] Their diverse biological activities, including the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways, make them attractive candidates for drug development.[2][3] Methylated and acetylated flavonoids, such as 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, may exhibit enhanced bioavailability and unique biological activities compared to their parent compounds.[4] While direct research on this specific diacetate derivative is emerging, studies on structurally similar flavonoids provide a strong rationale for its investigation as a potential anticancer agent. Related compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including those of the breast, lung, liver, and leukemia.[5][6]
This guide provides a framework for the initial in vitro characterization of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate's anticancer properties.
Preliminary Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.
2.1. Compound Dissolution and Storage
-
Dissolution: Dissolve 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[4]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of the stock solution in a complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically not exceeding 0.1%.[4]
Core Experimental Workflow
The following workflow provides a logical sequence for evaluating the anticancer potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Caption: Putative mechanism of action via the PI3K/Akt pathway.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- (n.d.). The Annexin V Apoptosis Assay.
- PMC. (n.d.). Assaying cell cycle status using flow cytometry.
- (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- (n.d.). Cell Cycle Tutorial Contents.
- Wikipedia. (n.d.). Cell cycle analysis.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- PMC. (n.d.). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents.
- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease.
- PMC. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST.
- PubMed. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance.
- PubMed. (2019). Flavonoids as anticancer therapies: A systematic review of clinical trials.
- PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.
- (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives.
- PubMed. (n.d.). 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway.
- ResearchGate. (2025). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells.
- PMC. (n.d.). Flavonoids as promising molecules in the cancer therapy: An insight.
- ResearchGate. (2024). Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy.
- ResearchGate. (2025). Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers.
Sources
- 1. Flavonoids as anticancer therapies: A systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Anti-inflammatory Assay Development for Trimethoxyflavones
Introduction: The Therapeutic Promise of Trimethoxyflavones
Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, have long been recognized for their broad spectrum of biological activities, including potent anti-inflammatory effects.[1] Within this class, trimethoxyflavones (TMFs) have emerged as particularly promising candidates for drug development due to their enhanced metabolic stability and bioavailability. Several studies have indicated that TMFs can significantly inhibit the production of key inflammatory mediators.[2][3] For instance, 5,6,7-trimethoxyflavone has been shown to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages and protect mice from lethal endotoxin shock.[2] Similarly, 5,7,4'-trimethoxyflavanone has demonstrated protective actions in LPS-challenged rat intestines by reducing pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust panel of in vitro assays to characterize and validate the anti-inflammatory properties of novel trimethoxyflavone compounds. We will delve into the core principles of key cell-based assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Pillar 1: Foundational In Vitro Screening - Gauging Primary Anti-inflammatory Effects
The initial phase of screening aims to establish the fundamental anti-inflammatory capacity of the trimethoxyflavone candidates. This is primarily achieved by quantifying their ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, and pro-inflammatory cytokines in a relevant cellular model.
The Cellular Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for in vitro inflammation studies.[4][5] Macrophages are central players in the inflammatory response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory signaling. This makes them an ideal system to assess the inhibitory potential of trimethoxyflavones.[6]
Nitric Oxide (NO) Production Assay using the Griess Reagent
Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide.[6][7] NO is a highly reactive molecule with a short half-life, but it quickly oxidizes to a stable metabolite, nitrite (NO₂⁻), in the cell culture medium.[4][5] The Griess assay is a simple and sensitive colorimetric method to quantify nitrite concentration, which serves as a reliable surrogate for NO production.[4][8]
Experimental Workflow: Nitric Oxide Assay
Caption: Workflow for Nitric Oxide Production Assay.
Detailed Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 3-4 hours to allow for cell adherence.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the trimethoxyflavone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of NO production.
-
LPS Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.[8]
-
Assay Procedure:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by extrapolating from the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Pro-inflammatory Cytokine Quantification by ELISA
Scientific Rationale: Upon activation, macrophages release a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[10][11] These cytokines play a crucial role in amplifying the inflammatory response.[12] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these secreted cytokines in the cell culture supernatant.[13][14][15]
Experimental Workflow: Pro-inflammatory Cytokine ELISA
Caption: Simplified MAPK Signaling Pathway.
Assay for MAPK Pathway Modulation: Western Blotting for Phosphorylated Proteins
Scientific Rationale: The activation of the MAPK pathway involves the sequential phosphorylation of its kinase components. Western blotting is a powerful technique to detect and quantify the levels of these phosphorylated proteins (e.g., phospho-p38, phospho-JNK). A reduction in the levels of these phosphorylated forms in the presence of a trimethoxyflavone would indicate an inhibitory effect on the pathway.
Detailed Protocol: Western Blotting for Phospho-MAPKs
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with trimethoxyflavones followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture the peak of phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of the phosphorylated protein to the total protein levels of the respective MAPK and a loading control (e.g., β-actin or GAPDH).
-
Pillar 3: Assay Validation and Data Interpretation
The reliability of your findings hinges on the careful validation of your assays and a nuanced interpretation of the data.
Best Practices for Cell-Based Assays
To ensure the robustness and reproducibility of your results, it is crucial to adhere to best practices in cell-based assay development.
[16][17]* Cell Health and Viability: Always ensure your cells are healthy and in the logarithmic growth phase. P[16]erform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to rule out the possibility that the observed anti-inflammatory effects are due to cytotoxicity. *[18][19] Optimize Seeding Density: The number of cells seeded can significantly impact the assay window and signal-to-noise ratio. *[16] Consistent Cell Culture Conditions: Maintain consistency in media, supplements, incubator temperature, and CO₂ levels. A[16][20]void high passage numbers to prevent phenotypic drift. *[16] Appropriate Controls: Include negative (unstimulated cells), positive (LPS-stimulated cells), vehicle (solvent for the compound), and reference inhibitor controls in every experiment.
[16]#### 3.2. Data Presentation and Interpretation
Summarize your quantitative data in clearly structured tables for easy comparison of the effects of different trimethoxyflavone compounds and concentrations.
Table 1: Hypothetical Anti-inflammatory Activity of Trimethoxyflavone Compounds
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | IC₅₀ for NF-κB Inhibition (µM) |
| TMF-1 | 15.2 ± 1.8 | 12.5 ± 1.3 | 18.9 ± 2.1 | 10.8 ± 1.5 |
| TMF-2 | 25.6 ± 2.5 | 22.1 ± 2.0 | 29.4 ± 3.2 | 20.3 ± 2.4 |
| Quercetin (Reference) | 8.7 ± 0.9 | 6.4 ± 0.7 | 10.1 ± 1.1 | 5.2 ± 0.6 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory response.
By systematically applying this multi-tiered assay approach, researchers can effectively characterize the anti-inflammatory potential of novel trimethoxyflavone compounds, elucidate their mechanisms of action, and generate the robust data package necessary for advancing promising candidates in the drug development pipeline.
References
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]
- Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. [Link]
- Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol. [Link]
- MAPK Signaling in Inflammatory Cytokines P
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
- Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]
- Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
- High content cell-based assay for the inflammatory p
- 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
- A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PubMed Central. [Link]
- Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. PubMed. [Link]
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Anti-inflammatory activity of total flavonoids from seeds of Camellia oleifera Abel. Acta Biochimica et Biophysica Sinica. [Link]
- Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology. [Link]
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
- Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. MDPI. [Link]
- 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. PubMed. [Link]
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. PubMed. [Link]
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique.
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Jove. [Link]
- Flavonoids as Potential Anti-Inflammatory Molecules: A Review. PubMed Central. [Link]
- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids
- Best practice in bioassay development. BioTechniques. [Link]
- 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. PubMed Central. [Link]
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Nitric oxide assay on mouse primary macrophages using Griess reagent.
- Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isol
- 5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti-inflammatory and protective actions in LPS-challenged r
- In vitro benchmarking of NF-κB inhibitors. PubMed Central. [Link]
- Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.
- Multiplex Human Cytokine ELISA Kit (EM10001). Antibodies.com. [Link]
- MAPK Signaling in Inflammatory Cytokines P
- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
Sources
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies [ignited.in]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 16. biocompare.com [biocompare.com]
- 17. biotechniques.com [biotechniques.com]
- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
Application Notes and Protocols for In Vivo Experimental Design of 5,7-dihydroxy-3,4',8-trimethoxyflavone Diacetate
Introduction
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a synthetic derivative of a naturally occurring methoxylated flavonoid. Flavonoids, a diverse group of polyphenolic compounds, are widely investigated for their therapeutic potential, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2][3] The core molecule, a methoxyflavone, is of particular interest as methoxylation can significantly enhance metabolic stability and oral bioavailability compared to more common hydroxylated flavonoids, which often undergo extensive first-pass metabolism.[4][5]
This compound has been further modified into a diacetate prodrug. This chemical strategy involves acetylating the two hydroxyl groups, which increases the molecule's lipophilicity. This modification is designed to improve absorption across the gastrointestinal tract. Once absorbed, endogenous esterase enzymes are expected to cleave the acetate groups, releasing the active parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, into systemic circulation.
Due to the structural similarities with other well-studied methoxyflavones like eupatilin and sinensetin, it is hypothesized that this compound will exhibit potent anti-inflammatory and neuroprotective effects.[6][7] This guide provides a comprehensive framework for the preclinical in vivo evaluation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, offering detailed protocols and the scientific rationale behind the experimental design.
Section 1: Pre-formulation, Pharmacokinetics, and Bioavailability
Scientific Rationale: A thorough understanding of a compound's pharmacokinetic (PK) profile is fundamental to designing meaningful efficacy and toxicology studies. For a prodrug, it is critical to quantify both the administered compound (the diacetate) and the active metabolite (the dihydroxy form). Methoxylated flavones generally exhibit greater metabolic stability, but their absorption can still be a limiting factor.[4][8] The PK study will determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (T1/2), which are essential for establishing a rational dosing regimen for subsequent in vivo models.[9][10]
Vehicle Formulation Protocol
Causality: The poor aqueous solubility of most flavonoids necessitates a formulation that ensures uniform suspension and maximizes bioavailability for oral administration.[11] A combination of a solubilizing agent (DMSO), a surfactant (Tween® 80), and a carrier (saline or corn oil) is a standard and effective approach.
Protocol:
-
Weigh the required amount of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
-
Dissolve the compound in a minimal volume of dimethyl sulfoxide (DMSO). The final concentration of DMSO in the formulation should not exceed 5% to avoid toxicity.
-
Add Tween® 80 to the DMSO solution to a final concentration of 5-10%.
-
Vortex the mixture thoroughly until a clear solution is formed.
-
Add pre-warmed (37°C) sterile saline or corn oil dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.
-
Self-Validation: Visually inspect the final formulation for any precipitation. A stable, uniform suspension should be achieved. Prepare fresh daily before administration.
In Vivo Pharmacokinetic Study Protocol
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point), 8-10 weeks old. Acclimatize animals for at least one week.
-
Dosing: Administer a single dose of the formulated compound via oral gavage (e.g., 50 mg/kg). Include a separate group for intravenous (IV) administration (e.g., 5 mg/kg) to determine absolute bioavailability.
-
Blood Sampling: Collect blood (~200 µL) via the tail vein or saphenous vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.
-
Sample Storage: Transfer the supernatant (plasma) to new, labeled tubes and store at -80°C until analysis.
-
Analytical Method: Develop and validate a sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify the concentrations of the diacetate prodrug and the active dihydroxy metabolite in the plasma samples.[12]
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (AUC, Cmax, Tmax, T1/2).
Visualization: Pharmacokinetics Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Section 2: Preclinical Toxicology Assessment
Scientific Rationale: Before proceeding to efficacy studies, it is imperative to establish the safety profile of the test compound. An acute oral toxicity study is the first step to determine the dose range for further investigation and to identify any potential target organs for toxicity. The OECD Test Guideline 423 (Acute Toxic Class Method) is a standardized approach to classify the compound's toxicity with a minimal number of animals.[13]
Acute Oral Toxicity Protocol (Adapted from OECD 423)
Protocol:
-
Animal Model: Female Wistar rats (nulliparous and non-pregnant), 8-10 weeks old (n=3 per group).
-
Dosing: Administer the compound orally at a starting dose (e.g., 300 mg/kg or 2000 mg/kg, based on preliminary data or similar compounds).[13] Use a stepwise procedure with subsequent groups receiving a higher or lower dose depending on the outcome.
-
Observation Period: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for 14 days. Pay special attention during the first 4 hours post-dosing.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for any abnormalities.
-
Data Analysis: Record all observations systematically. The results will place the compound into a GHS (Globally Harmonized System) toxicity category.
Table 1: Acute Toxicity Observation Parameters
| Parameter | Observation Schedule | Details |
| Mortality | Twice daily | Record time of death if applicable. |
| Clinical Signs | 30 min, 1, 2, 4 hours post-dose, then daily | Note any changes in behavior, posture, respiration, convulsions, tremors, salivation, etc. |
| Body Weight | Day 0 (pre-dose), Day 7, and Day 14 | Calculate percentage change from baseline. |
| Gross Necropsy | Day 14 (or at time of death) | Macroscopic examination of the abdominal and thoracic cavities and their contents. |
Section 3: In Vivo Efficacy Evaluation
Based on the known activities of structurally related flavonoids, the most promising therapeutic areas for investigation are inflammation and neuroprotection.[14][15][16]
Model 1: Anti-Inflammatory Activity in LPS-Induced Endotoxemia
Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. It activates the Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[17] This results in the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[17][18] Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[1][19] This model is therefore ideal for assessing the compound's ability to modulate a key inflammatory cascade.
Visualization: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway.
Experimental Protocol:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Vehicle only.
-
Group 2 (LPS Control): Vehicle + LPS challenge.
-
Group 3 (Test Compound): Compound (e.g., 25, 50 mg/kg) + LPS challenge.
-
Group 4 (Positive Control): Dexamethasone (1 mg/kg) + LPS challenge.
-
-
Procedure:
-
Administer the test compound or vehicle orally (p.o.) 1 hour before the LPS challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).
-
Collect blood via cardiac puncture 2-4 hours after LPS injection for cytokine analysis.
-
Harvest tissues (lung, liver) for histology and Western blot analysis.
-
-
Endpoint Assays:
-
Serum Cytokine Analysis (ELISA): Quantify TNF-α, IL-6, and IL-1β levels using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Activation: Prepare protein lysates from liver or lung tissue. Probe for phosphorylated NF-κB p65 (p-p65) and total p65 to determine the activation status.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Model 2: Neuroprotective Effects in a Model of Neuroinflammation
Scientific Rationale: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[16][20] Flavonoids have shown promise as neuroprotective agents, partly due to their ability to cross the blood-brain barrier and suppress neuroinflammatory processes.[15][21] This model uses LPS to induce a robust inflammatory response in the brain, allowing for the evaluation of the compound's ability to mitigate this response and protect against subsequent neuronal dysfunction.
Experimental Protocol:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=10-12 per group):
-
Group 1 (Sham): Vehicle + Saline (i.p.).
-
Group 2 (LPS Control): Vehicle + LPS (i.p.).
-
Group 3 (Test Compound): Compound (e.g., 50 mg/kg, daily for 7 days) + LPS on Day 7.
-
-
Procedure:
-
Administer the test compound or vehicle orally once daily for 7 days.
-
On day 7, 1 hour after the final dose, administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce neuroinflammation.
-
24 hours after the LPS injection, perform behavioral tests.
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
-
Endpoint Assays:
-
Behavioral Testing (Y-Maze or Morris Water Maze): Assess spatial working memory and learning, which are cognitive functions often impaired by neuroinflammation.[22]
-
Immunohistochemistry (IHC): Perfuse-fix half of the brain. Prepare sections and stain for Iba1, a marker for microglial activation, in the hippocampus and cortex.
-
Brain Cytokine Analysis (ELISA): Homogenize the other half of the brain and measure levels of TNF-α and IL-1β.
-
Visualization: Neuroprotection Experiment Workflow
Caption: Workflow for the in vivo neuroprotection study.
References
- Guardia, T., Rotelli, A. E., Juarez, A. O., & Pelzer, L. E. (2001). Anti-inflammatory properties of plant flavonoids.
- Ferrazzoli, E., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Biomolecules. [Link]
- Gallo, M. B., & Sarachine, M. J. (2025). Anti-inflammatory effects of flavonoids evaluated in murine models: A descriptive review.
- Ferrazzoli, E., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PubMed. [Link]
- Walle, U. K., & Walle, T. (2007). Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones. Drug metabolism and disposition, 35(11), 1985–1989. [Link]
- Vauzour, D., Vafeiadou, K., Rodriguez-Mateos, A., Rendeiro, C., & Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Genes & nutrition, 3(3-4), 115–126. [Link]
- Ullah, A., et al. (2020). Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. [Link]
- Khan, H., et al. (2018). Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders. Frontiers in Aging Neuroscience. [Link]
- Ginwala, R., et al. (2019). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. Antioxidants. [Link]
- Al-Khayri, J. M., et al. (2022).
- Peluso, I., et al. (2022). Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. MDPI. [Link]
- Leonarduzzi, G., et al. (2009). In Vivo and In Vitro Studies of Flavonol Administration Using Different Nanovehicles.
- Zhang, Y., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels.
- Alam, M. F., et al. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches.
- ResearchGate. (2009). In Vivo and In Vitro Studies of Flavanol Administration Using Different Nanovehicles.
- Gibaud, S., et al. (2011). Development of a liposomal formulation of the natural flavonoid fisetin. ElectronicsAndBooks. [Link]
- Ye, Z., et al. (2023). Current Understanding of Flavonoids in Cancer Therapy and Prevention. Molecules. [Link]
- Walle, T. (2009). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in cancer biology. [Link]
- Singh, S., et al. (2025). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. World Journal of Gastrointestinal Oncology. [Link]
- Singh, D., et al. (2018). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique.
- Rîmbu, C. M., et al. (2022).
- da Silva, R. S., et al. (2018).
- da Silva, A. M., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Brazilian Journal of Medical and Biological Research. [Link]
- Sukkasem, C., et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science. [Link]
- Wikipedia. (n.d.). Sinensetina. Wikipedia. [Link]
- Zhou, H., et al. (2023). In Vitro-In Vivo Study of the Impact of Excipient Emulsions on the Bioavailability and Antioxidant Activity of Flavonoids: Influence of the Carrier Oil Type. Journal of Agricultural and Food Chemistry. [Link]
- Wang, H., et al. (2018).
- Manach, C., Williamson, G., Morand, C., Scalbert, A., & Rémésy, C. (2005). Pharmacokinetics and metabolism of dietary flavonoids in humans. Molecular nutrition & food research. [Link]
- Shah, M. A., et al. (2022). In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. Molecules. [Link]
- Pîrvu, M., et al. (2023).
- La Macchia, A., et al. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Current Issues in Molecular Biology. [Link]
- Singh, M., & Singh, A. (2024). Flavonoid Intake and Risk of Toxicity in Chronic Metabolic Disease.
- Chen, Z., et al. (2019).
- da Silva, A. M., et al. (2021). (PDF) In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy.
- Manach, C., et al. (2005). (PDF) Pharmacokinetics and metabolism of dietary flavonoids in humans.
- da Silva, A. M., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. SciELO. [Link]
- Mohd Sairazi, N. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]
- Li, X., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules. [Link]
- Chen, J., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. [Link]
- Amarelo, V. (2012). Bioavailability and metabolism of flavonoids.
- Ciric, D., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
- Sudha, A., & Srinivasan, P. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach.
- El-Toumy, S. A., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. [Link]
Sources
- 1. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sinensetina - Wikipedia [it.wikipedia.org]
- 8. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 13. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of flavonoids in experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders [frontiersin.org]
- 21. Neuroprotective Potential of Flavonoids in Brain Disorders [mdpi.com]
- 22. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-DAD Method for the Quantification of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a diode-array detector (DAD) for the precise quantification of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or pharmacokinetic studies. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring high resolution and sensitivity.[1] The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3]
Introduction and Scientific Rationale
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a derivative of a naturally occurring flavonoid.[4] Flavonoids are a diverse group of polyphenolic compounds widely investigated for their potential therapeutic properties. Accurate quantification is paramount for ensuring the consistency, efficacy, and safety of flavonoid-based products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for flavonoid analysis due to its high resolution, sensitivity, and adaptability for quantitative analysis.[1] This application note describes a method grounded in established chromatographic principles for flavonoid separation.
-
Chromatographic Principle: Reverse-Phase HPLC. The method employs a non-polar C18 (octadecyl-silica) stationary phase and a polar mobile phase. The analyte, being moderately non-polar (especially with the diacetate modification reducing polarity compared to the parent flavone), is retained on the column through hydrophobic interactions. Elution is achieved by gradually increasing the concentration of the organic solvent (acetonitrile), which increases the mobile phase's non-polarity and displaces the analyte from the column.
-
Mobile Phase Selection. A combination of acetonitrile and water is chosen for the mobile phase. Acetonitrile often provides more efficient separation and lower backpressure compared to methanol for flavonoid analysis.[5] The mobile phase is acidified with a small amount of formic acid (0.2%). This acidification is critical as it suppresses the ionization of any residual phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and reproducible retention times.[6]
-
Detection Rationale: Diode-Array Detection (DAD). Flavonoids possess strong chromophores that absorb light in the UV-Vis spectrum.[7] A DAD detector is employed, which not only allows for quantification at the wavelength of maximum absorbance (λmax) for optimal sensitivity but also captures the entire UV-Vis spectrum of the eluting peak. This is invaluable for peak purity assessment and compound identification, thereby enhancing the method's specificity.[5][8]
Instrumentation and Materials
2.1 Instrumentation
-
HPLC System equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
2.2 Chemicals and Reagents
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic Acid (ACS grade or higher).
-
Water (HPLC grade or Milli-Q).
Chromatographic Method and Parameters
The separation and quantification are achieved using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.2% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-45 min: 50-80% B45-50 min: 80-95% B50-55 min: 95% B (Wash)55.1-60 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[7] |
| Injection Volume | 10 µL |
| Detection | DAD, 200-400 nm |
| Quantification Wavelength | To be determined by analyzing the UV-Vis spectrum of the reference standard (typically between 260-360 nm for flavonoids).[7][9] |
Preparation of Solutions
Protocol 4.1: Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Working Stock Solution with the mobile phase (at initial conditions, e.g., 70:30 Mobile Phase A:B).
Protocol 4.2: Sample Preparation
-
Accurately weigh the sample material (e.g., crude extract, formulation) expected to contain the analyte.
-
Transfer the weighed material to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol and sonicate for 15-20 minutes to extract the analyte.[1]
-
Dilute to volume with methanol and mix thoroughly.
-
Centrifuge an aliquot of the extract at 3000 g for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, perform a final dilution with the mobile phase to bring the analyte concentration within the validated linear range of the method.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[10][11]
System Suitability
Before analysis, the chromatographic system's performance is verified.
-
Procedure: Inject the 25 µg/mL standard solution six replicate times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (Column Efficiency): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%
-
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Procedure: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte, if available), and a sample spiked with the analyte. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte. Use the DAD's peak purity function to confirm the homogeneity of the analyte peak.
Linearity and Range
-
Procedure: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
Accuracy (Recovery)
Accuracy is determined by a recovery study.
-
Procedure: Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98-102%.[6]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).
-
Verification: Prepare standards at the estimated LOD and LOQ concentrations and inject them to confirm a detectable signal-to-noise ratio (S/N) of ~3 for LOD and ~10 for LOQ.
Robustness
Robustness is tested by making small, deliberate changes to the method parameters.
-
Procedure: Vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH/composition (e.g., formic acid concentration ± 0.02%)
-
-
Analysis: Assess the impact of these changes on system suitability parameters (retention time, peak area, tailing factor).
-
Acceptance Criteria: The system suitability criteria must still be met, indicating the method is robust.[9]
Data Analysis and Calculations
The concentration of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in a sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = Y-intercept of the calibration curve
The concentration x can be calculated as: x = (y - c) / m
Remember to account for all dilution factors used during sample preparation to report the final concentration in the original sample material (e.g., in mg/g).
Representative Validation Data Summary
The following table shows typical acceptance criteria and expected results for a successful method validation.
| Validation Parameter | Acceptance Criterion | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | < 1.0% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.7 µg/mL |
| Robustness | System Suitability Met | Passes |
Conclusion
The described HPLC-DAD method provides a selective, precise, and accurate protocol for the quantification of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. The comprehensive validation approach, grounded in ICH Q2(R1) guidelines, ensures the method's reliability and suitability for routine use in quality control and research environments.[3][10] The use of DAD adds a layer of confidence through peak purity analysis, making this a robust tool for drug development professionals.
References
- Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
- RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Taylor & Francis Online.
- Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO.
- Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants.
- An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines.
- ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing.
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacet
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. phcog.com [phcog.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 12. jmp.ir [jmp.ir]
Application of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in Neuroprotection Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Prodrug Strategy for Enhanced Neuroprotection
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a flavonoid derivative isolated from the herbs of Micromelum sp.[1][2]. This molecule presents a compelling case for investigation in neuroprotection, not only due to the inherent therapeutic potential of its flavonoid core but also through its strategic chemical modification. The acetylation of the hydroxyl groups at the 5 and 7 positions is a deliberate prodrug strategy designed to enhance the molecule's physicochemical properties. This modification is anticipated to increase its lipophilicity, thereby potentially improving its ability to cross the blood-brain barrier—a critical hurdle in the development of neurotherapeutics. Following administration, it is hypothesized that endogenous esterases cleave the acetate groups, releasing the parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, to exert its neuroprotective effects.
This guide provides a comprehensive framework for researchers to explore the neuroprotective applications of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. We will delve into the putative mechanisms of action, drawing parallels from structurally similar flavonoids, and provide detailed protocols for both in vitro and in vivo validation.
Hypothesized Mechanisms of Neuroprotective Action
The neuroprotective effects of flavonoids are multifaceted, often involving a combination of antioxidant, anti-inflammatory, and cell signaling modulation activities. Based on studies of related trimethoxyflavones, such as 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF), the parent compound of our diacetate is likely to exhibit the following neuroprotective mechanisms[3]:
-
Antioxidant and Radical Scavenging Activity: Flavonoids are renowned for their ability to neutralize reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: The compound is expected to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating neuroinflammation.
-
Chelation of Metal Ions: An excess of metal ions like lead can induce significant neurotoxicity. The dihydroxy configuration of the parent flavonoid suggests a potential for chelating these harmful ions[3].
-
Modulation of Neuronal Signaling Pathways: Flavonoids can interact with various signaling cascades, such as the NF-κB and MAPK pathways, to promote neuronal survival and inhibit apoptotic cell death.
Experimental Workflow for Neuroprotection Studies
The following diagram outlines a comprehensive workflow for evaluating the neuroprotective potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Caption: A streamlined workflow for investigating the neuroprotective effects of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, from initial in vitro screening to in vivo validation.
In Vitro Neuroprotection Protocols
Cell Culture and Compound Preparation
-
Cell Line: The human neuroblastoma cell line, SH-SY5Y, is a commonly used and reliable model for neuroprotection studies.
-
Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cytotoxicity Assessment
Before evaluating neuroprotective effects, it is crucial to determine the non-toxic concentration range of the compound.
-
Protocol (MTT Assay):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with a range of concentrations of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Table 1: Expected Outcomes of In Vitro Neuroprotection Assay
| Treatment Group | H₂O₂ (100 µM) | Compound (µM) | Expected Cell Viability (%) |
| Control | - | - | 100 |
| H₂O₂ | + | - | ~50 |
| Compound Control | - | X | >95 |
| H₂O₂ + Compound | + | X | >50 (Dose-dependent increase) |
Mechanistic Studies
-
Protocol (DCFH-DA Assay):
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat with the compound, followed by H₂O₂ induction as in the neuroprotection assay.
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
-
Protocol (ELISA):
-
Induce neuroinflammation in SH-SY5Y cells using lipopolysaccharide (LPS) (1 µg/mL).
-
Treat the cells with the compound for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Protocol:
-
Following treatment, lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Caption: The proposed anti-inflammatory mechanism of 5,7-dihydroxy-3,4',8-trimethoxyflavone via inhibition of the NF-κB signaling pathway.
In Vivo Neuroprotection Protocols
Animal Model of Lead-Induced Neurotoxicity
Based on the demonstrated efficacy of a similar flavonoid against lead-induced neurotoxicity, this model is a relevant starting point[3].
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Neurotoxicity: Administer lead acetate (100 mg/kg, orally) daily for 30 days.
-
Treatment: Administer 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate at two different doses (e.g., 10 and 20 mg/kg, orally) 30 minutes after lead acetate administration for 30 days. Include a vehicle control group and a lead-only group.
Behavioral Assessments
-
Protocol:
-
Conduct the test during the last 5 days of the treatment period.
-
Train the rats to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed).
-
-
Protocol:
-
Place the rat in the center of a plus-shaped maze with two open and two closed arms.
-
Record the time spent in the open arms over a 5-minute period.
-
Biochemical and Histopathological Analysis
-
Sample Collection: At the end of the study, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Biochemical Assays:
-
Measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione).
-
Quantify pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Assess acetylcholinesterase activity.
-
-
Histopathology:
-
Perform Nissl staining to assess neuronal survival and morphology in the hippocampus.
-
Conduct immunohistochemistry for markers of apoptosis (e.g., caspase-3) and neuroinflammation (e.g., Iba1 for microglia).
-
Table 2: Key Parameters for In Vivo Neuroprotection Study
| Parameter | Lead Acetate Group | Lead + Compound Group | Expected Outcome with Compound |
| Behavioral | |||
| Escape Latency (MWM) | Increased | Decreased | Improved spatial memory |
| Time in Target Quadrant (MWM) | Decreased | Increased | Improved memory retention |
| Biochemical | |||
| Malondialdehyde (MDA) | Increased | Decreased | Reduced oxidative stress |
| Glutathione (GSH) | Decreased | Increased | Enhanced antioxidant defense |
| TNF-α, IL-6 | Increased | Decreased | Reduced neuroinflammation |
| Acetylcholinesterase Activity | Increased | Decreased | Improved cholinergic function |
| Histopathological | |||
| Neuronal Cell Count (Nissl) | Decreased | Increased | Increased neuronal survival |
| Caspase-3 Expression | Increased | Decreased | Reduced apoptosis |
| Iba1 Expression | Increased | Decreased | Reduced microglial activation |
Data Interpretation and Conclusion
The successful application of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in these neuroprotection studies would be demonstrated by a dose-dependent protection of neuronal cells in vitro and a significant amelioration of cognitive and motor deficits in the in vivo model. Mechanistic studies should reveal a reduction in oxidative stress and neuroinflammation, alongside the modulation of key neuronal survival pathways.
The use of the diacetate form as a prodrug is a promising strategy to overcome the bioavailability limitations often associated with flavonoids. The protocols outlined in this guide provide a robust framework for a thorough investigation of the neuroprotective potential of this novel compound, paving the way for its potential development as a therapeutic agent for neurodegenerative diseases.
References
- Jassal, V., Shri, R., et al. (2024). 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties. Food and Chemical Toxicology, 189, 114747. [Link]
- Zarrouk, A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]
- Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
- Zarrouk, A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate. Queensland Center of Molecular Genetics. [Link]
- (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. (2013). PubMed. [Link]
- Zarrouk, A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PMC. [Link]
Sources
- 1. This compound | Queensland Center of Moelcular Genetics [qcmg.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Drug Resistance Reversal with 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate: Application Notes and Protocols
Abstract
Multidrug resistance (MDR) presents a formidable challenge in oncology, frequently leading to the failure of chemotherapeutic interventions. A predominant mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively extrude cytotoxic drugs from cancer cells, diminishing their efficacy[1]. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest for their potential to reverse MDR[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate as a novel agent to reverse drug resistance. We hypothesize that as a diacetate prodrug, it is intracellularly hydrolyzed to its active form, 5,7-dihydroxy-3,4',8-trimethoxyflavone, which may then modulate the function of ABC transporters and key signaling pathways implicated in chemoresistance. Detailed protocols for establishing drug-resistant cell lines and performing critical assays to elucidate the mechanism of action are provided.
Introduction: The Rationale for Investigating 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
The development of agents that can resensitize resistant cancer cells to conventional chemotherapy is a critical goal in cancer research. Flavonoids have emerged as a promising class of compounds due to their diverse biological activities and potential to modulate multiple resistance mechanisms[2]. While direct studies on 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate are limited, research on structurally similar flavonoids provides a strong rationale for its investigation. For instance, 5-hydroxy-3',4',7-trimethoxyflavone has demonstrated potent reversal effects on BCRP/ABCG2-mediated drug resistance[3][4]. It is plausible that 5,7-dihydroxy-3,4',8-trimethoxyflavone, the predicted active form of the diacetate compound, engages in similar mechanisms.
The primary hypothesized mechanisms of action for reversing drug resistance include:
-
Inhibition of ABC Transporter Efflux Pumps: Flavonoids can competitively or non-competitively inhibit the function of P-gp and BCRP, leading to increased intracellular accumulation of chemotherapeutic drugs[1][2].
-
Modulation of Pro-Survival Signaling Pathways: Aberrant activation of signaling pathways such as PI3K/Akt and MAPK/ERK is a known contributor to chemoresistance. Flavonoids have been shown to modulate these pathways, thereby promoting apoptosis in resistant cells.
This guide outlines a systematic approach to evaluate the efficacy and elucidate the mechanism of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in reversing multidrug resistance.
Experimental Workflow for Investigating Drug Resistance Reversal
A logical and phased experimental approach is crucial for comprehensively evaluating a potential MDR reversal agent. The following workflow is recommended:
Caption: Experimental workflow for investigating the drug resistance reversal potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Detailed Protocols
Protocol 1: Establishment of a Doxorubicin-Resistant Cancer Cell Line
This protocol describes the generation of a doxorubicin-resistant cell line using the continuous low-dose exposure method[5][6][7][8][9].
Materials:
-
Parental cancer cell line (e.g., MCF-7, K562)
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well and T-25/T-75 culture flasks
Procedure:
-
Determine Parental IC50:
-
Seed parental cells in a 96-well plate and treat with a range of doxorubicin concentrations for 48-72 hours.
-
Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50)[5].
-
-
Initial Low-Dose Exposure:
-
Culture parental cells in a T-25 flask with complete medium containing doxorubicin at a concentration of approximately IC10-IC20.
-
Maintain the culture, changing the medium every 2-3 days, until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Once the cells are tolerant to the initial concentration, gradually increase the doxorubicin concentration in a stepwise manner (e.g., 1.5-2 fold increments).
-
Allow the cells to adapt and recover at each concentration before the next increase.
-
-
Confirmation of Resistance:
-
After several months of continuous culture with escalating doxorubicin concentrations, perform an MTT assay on the selected cell population to determine the new IC50 value.
-
A significant increase in the IC50 compared to the parental line confirms the establishment of a resistant cell line[5].
-
-
Maintenance of Resistant Phenotype:
-
Culture the established resistant cell line in a medium containing a constant, sub-lethal concentration of doxorubicin to maintain the resistant phenotype[5].
-
Protocol 2: Evaluation of Drug Resistance Reversal using MTT Assay
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates.
-
Drug Treatment:
-
Group 1 (Chemotherapeutic alone): Treat cells with increasing concentrations of doxorubicin.
-
Group 2 (Flavonoid alone): Treat cells with increasing concentrations of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate to determine its intrinsic cytotoxicity.
-
Group 3 (Combination): Treat cells with increasing concentrations of doxorubicin in the presence of a fixed, non-toxic concentration of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
Data Analysis:
-
Calculate the IC50 values for doxorubicin in the presence and absence of the flavonoid.
-
Calculate the Fold Reversal (FR) using the formula: FR = IC50 of Doxorubicin alone / IC50 of Doxorubicin + Flavonoid
-
Protocol 3: P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of the test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123[10][11][12][13][14].
Materials:
-
Parental and resistant cells
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of both parental and resistant cells at a density of 1 x 10^6 cells/mL in serum-free medium[10].
-
Incubation with Inhibitors:
-
Aliquot cells into flow cytometry tubes.
-
Add the test flavonoid, Verapamil, or vehicle control to the respective tubes.
-
Pre-incubate for 30 minutes at 37°C[10].
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light[10].
-
-
Washing and Efflux:
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without inhibitors) and incubate for 1-2 hours to allow for efflux.
-
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in Rhodamine 123 fluorescence in the presence of the flavonoid indicates inhibition of P-gp-mediated efflux.
Mechanistic Elucidation: Signaling Pathway Analysis
Dysregulation of cellular signaling pathways is a key mechanism of acquired drug resistance. The PI3K/Akt and MAPK/ERK pathways are frequently implicated in promoting cell survival and inhibiting apoptosis in the presence of chemotherapeutic agents.
Caption: Hypothesized modulation of PI3K/Akt and MAPK/ERK signaling pathways by 5,7-dihydroxy-3,4',8-trimethoxyflavone in drug-resistant cancer cells.
Protocol 4: Western Blot Analysis of Key Signaling and Apoptotic Proteins
Procedure:
-
Treatment and Lysis: Treat resistant cells with doxorubicin, the flavonoid diacetate, or a combination of both for a specified time (e.g., 24, 48 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with primary antibodies against key proteins:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
MAPK/ERK Pathway: p-ERK, ERK
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Loading Control: β-actin or GAPDH
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylation of Akt and ERK, and an increase in cleaved caspase-3 and PARP in the combination treatment group would suggest that the flavonoid reverses resistance by modulating these signaling pathways and inducing apoptosis.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity and Reversal of Resistance
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance | Fold Reversal (FR) |
| Parental | Doxorubicin | Value | 1.0 | N/A |
| Resistant | Doxorubicin | Value | Value | N/A |
| Resistant | Doxorubicin + Flavonoid | Value | N/A | Value |
Table 2: P-gp Efflux Inhibition
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) ± SD |
| Parental | Vehicle Control | Value |
| Resistant | Vehicle Control | Value |
| Resistant | Verapamil | Value |
| Resistant | Flavonoid | Value |
Conclusion and Future Directions
The protocols and workflow detailed in this application note provide a robust framework for investigating the potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate as a multidrug resistance reversal agent. By systematically evaluating its effects on cell viability, ABC transporter function, and key signaling pathways, researchers can gain valuable insights into its mechanism of action. Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in animal models of drug-resistant cancer, to validate its therapeutic potential. The exploration of such novel flavonoids holds promise for the development of effective chemosensitizers to improve the outcomes of cancer chemotherapy.
References
- BenchChem. (2025). Application Notes and Protocols: Establishing Doxorubicin-Resistant Cancer Cell Lines. BenchChem.
- BenchChem. (2025).
- PubMed. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of 5‐Hydroxy‐3′,4′,7‐trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2‐Mediated Anticancer Drug Resistance | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for Developing Doxorubicin-Resistant Cancer Cell Lines. BenchChem.
- NIH. (2025).
- NIH. (2021).
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa.
- PubMed. (2002). Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin). PubMed. [Link]
- PubMed. (2022). Establishing and characterizing a novel doxorubicin-resistant acute myeloid leukaemia cell line. PubMed. [Link]
- ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?.
- PubMed. (n.d.). Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen. PubMed. [Link]
- MDPI. (n.d.).
- PubMed. (n.d.). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed. [Link]
- PubMed. (2000). Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells. PubMed. [Link]
- MDPI. (n.d.). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. MDPI. [Link]
- PubMed Central. (2022). Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. PubMed Central.
- PubMed. (2001). B-ring substituted 5,7-dihydroxyflavonols with high-affinity binding to P-glycoprotein responsible for cell multidrug resistance. PubMed. [Link]
- SciSpace. (n.d.). Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy. SciSpace. [Link]
Sources
- 1. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Establishing and characterizing a novel doxorubicin-resistant acute myeloid leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Trimethoxyflavones as Potent Inhibitors of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details the application of trimethoxyflavones as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. We provide an in-depth overview of the NF-κB signaling cascade, the mechanism of its inhibition by trimethoxyflavones, and a suite of validated protocols for assessing their efficacy. This document is designed to equip researchers with the necessary knowledge and practical methodologies to investigate and leverage trimethoxyflavones in drug discovery and development for inflammatory diseases and cancer.
Introduction: The NF-κB Signaling Pathway - A Double-Edged Sword
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a myriad of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[1] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation, a cascade of phosphorylation events, primarily mediated by the IκB kinase (IKK) complex, leads to the ubiquitination and subsequent proteasomal degradation of IκBα.[3][4] This liberates NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.
While essential for normal immune function, aberrant or chronic NF-κB activation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma, as well as various cancers.[1][5] Consequently, the NF-κB signaling pathway has emerged as a prime therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
Trimethoxyflavones: A Promising Class of NF-κB Inhibitors
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological activities. Among them, trimethoxyflavones have garnered significant attention for their potent anti-inflammatory properties, largely attributed to their ability to suppress the NF-κB signaling pathway.[6][7]
Specific examples of well-characterized trimethoxyflavones include:
-
5,6,7-Trimethoxyflavone (TMF): This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[8] Mechanistically, TMF suppresses the transcriptional activity of NF-κB and the nuclear translocation of its subunits.[8]
-
5,7-Dihydroxy-3,4,6-trimethoxyflavone (Eupatilin): Eupatilin has demonstrated significant inhibitory effects on the NF-κB pathway by targeting the IKK complex.[9][10] By blocking IKK activity, eupatilin prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[9][10]
-
5,7,4'-Trimethoxyflavanone: This flavanone has been shown to exert protective effects in LPS-challenged rat intestine by suppressing proinflammatory cytokines and NF-κB activation.[11]
The methoxy groups in these flavonoids are thought to enhance their metabolic stability and cell permeability, contributing to their enhanced biological activity compared to their hydroxylated counterparts.[11]
Mechanism of Action: How Trimethoxyflavones Inhibit NF-κB Signaling
The primary mechanism by which many trimethoxyflavones inhibit NF-κB signaling is through the inhibition of the IκB kinase (IKK) complex . By targeting the catalytic subunits of IKK (IKKα and IKKβ), these compounds prevent the phosphorylation of IκBα.[9][10] This stabilization of IκBα ensures that NF-κB remains in its inactive, cytoplasmically sequestered state, thus preventing the transcription of its target genes.
Figure 1: The NF-κB signaling pathway and the inhibitory mechanism of trimethoxyflavones.
Experimental Workflow for Assessing NF-κB Inhibition
A multi-tiered approach is recommended to comprehensively evaluate the inhibitory potential of trimethoxyflavones on the NF-κB pathway. This workflow progresses from initial screening assays to more detailed mechanistic studies.
Figure 2: A recommended experimental workflow for evaluating trimethoxyflavone-mediated NF-κB inhibition.
Detailed Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This biochemical assay directly measures the ability of a trimethoxyflavone to inhibit the catalytic activity of the IKKβ subunit.
Principle: A recombinant IKKβ enzyme is incubated with a specific substrate (e.g., a peptide derived from IκBα) and ATP. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human IKKβ (e.g., from Cell Signaling Technology or Promega)[12][13]
-
IKKβ substrate peptide (biotinylated for ease of detection)
-
ATP
-
Kinase assay buffer
-
Trimethoxyflavone compound of interest
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit from Promega or HTRF® Kinase Assays from Cisbio)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the trimethoxyflavone in the kinase assay buffer.
-
In a 96- or 384-well plate, add the trimethoxyflavone dilutions.
-
Add the IKKβ enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a microplate reader.
-
Calculate the IC50 value of the trimethoxyflavone.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay provides a functional readout of NF-κB transcriptional activity.
Principle: Cells are transiently or stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.[14][15] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
NF-κB activator (e.g., TNF-α or LPS)
-
Trimethoxyflavone compound
-
Luciferase assay system (e.g., from Promega or INDIGO Biosciences)[16][17]
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the trimethoxyflavone.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[16]
-
Normalize the data to a control (e.g., cells treated with the activator alone) and calculate the percentage of inhibition.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to assess the protein levels and phosphorylation status of key components of the NF-κB pathway.[2][4][18]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.
Key Proteins to Analyze:
-
Phospho-IκBα (Ser32/36): A marker of IKK activity and IκBα degradation.
-
Total IκBα: To assess the stabilization of IκBα by the inhibitor.
-
Nuclear p65: To quantify the translocation of the NF-κB p65 subunit to the nucleus.
-
Total p65: As a loading control for the p65 subunit.
-
Lamin B1 or Histone H3: As a nuclear fraction loading control.
-
β-actin or GAPDH: As a cytoplasmic or whole-cell lysate loading control.
Procedure:
-
Culture cells (e.g., RAW 264.7 macrophages or HeLa cells) and pre-treat with the trimethoxyflavone for 1-2 hours.
-
Stimulate with an NF-κB activator for an appropriate time (e.g., 15-30 minutes for phospho-IκBα, 30-60 minutes for nuclear p65).
-
Prepare whole-cell lysates or perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 4: Immunofluorescence Microscopy for p65 Nuclear Translocation
This imaging-based assay visually confirms the inhibition of NF-κB p65 subunit translocation to the nucleus.[19][20]
Principle: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit. The subcellular localization of p65 is then visualized using a fluorescence microscope.
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with the trimethoxyflavone and stimulate with an NF-κB activator as described for Western blotting.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the degree of translocation.
Protocol 5: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a classic technique to directly assess the DNA binding activity of NF-κB.[21][22][23]
Principle: Nuclear extracts containing activated NF-κB are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[24]
Procedure:
-
Prepare nuclear extracts from cells treated with the trimethoxyflavone and/or NF-κB activator.
-
Label the NF-κB consensus oligonucleotide probe.
-
Set up the binding reaction by incubating the nuclear extract with the labeled probe in a binding buffer.
-
For supershift analysis, specific antibodies against p65 or p50 can be added to the reaction to confirm the identity of the NF-κB complex.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
Data Interpretation and Quantitative Analysis
| Assay | Key Parameter | Typical Result for an Effective Inhibitor |
| IKK Kinase Assay | IC50 value | Low nanomolar to micromolar range |
| NF-κB Reporter Assay | % Inhibition | Dose-dependent decrease in luciferase activity |
| Western Blot | Protein Levels | ↓ Phospho-IκBα, ↑ Total IκBα, ↓ Nuclear p65 |
| Immunofluorescence | p65 Localization | Predominantly cytoplasmic staining |
| EMSA | DNA Binding | Reduced intensity of the shifted NF-κB-DNA complex |
Conclusion
Trimethoxyflavones represent a promising class of natural compounds for the therapeutic targeting of the NF-κB signaling pathway. The experimental workflow and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of these and other potential NF-κB inhibitors. A thorough understanding of these methodologies is crucial for advancing the development of novel therapeutics for a wide range of inflammatory and neoplastic diseases.
References
- Algarzae, M., et al. (2015). Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis. Methods in Molecular Biology.
- Christian, F., et al. (2015). Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα. Methods in Molecular Biology.
- Mulero, M. C., et al. (2015). Electrophoretic mobility shift assay analysis of NF-κB DNA binding. Methods in Molecular Biology.
- Signosis. (n.d.). NFkB EMSA Kit.
- Perkins, N. D. (2015). Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding. Methods in Molecular Biology.
- Lee, J. K., et al. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. Food and Chemical Toxicology.
- BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay.
- Ahmad, A., et al. (2018). Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Pharmaceutical Sciences and Research.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Jung, J., et al. (2012). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. Journal of Immunology.
- O'Riordan, K. J., et al. (2015). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. Methods in Molecular Biology.
- Barreca, D., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules.
- Thirugnanasambantham, P., et al. (2014). Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. ResearchGate.
- Biber, K., et al. (2019). Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate.
- Khan, A., et al. (2023). 5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti-inflammatory and protective actions in LPS-challenged rat intestine. Scientific Reports.
- Jurado, C. M., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System - Inhibition Assay.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System - Activation Assay.
- Qiu, Y., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program.
- Jung, J., et al. (2012). 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. Immunology.
- Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor Perspectives in Biology.
- DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube.
- BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued).
- O'Riordan, K. J., et al. (2015). IKK kinase assay for assessment of canonical NF-κB activation in neurons. Methods in Molecular Biology.
- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1).
- Jung, J., et al. (2012). 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. Immunology.
- Lee, J. K., et al. (2013). 5,6,7-Trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. ResearchGate.
- Uddin, M. S., et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences.
- Aggarwal, B. B., et al. (2011). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books.
- Lee, J. Y., et al. (2019). Inhibition of nuclear factor kappa B (NF-κB) activity by compounds 2d... ResearchGate.
- Li, N., et al. (2021). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology.
Sources
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. promega.com [promega.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 24. signosisinc.com [signosisinc.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
Welcome to the technical support guide for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges encountered during in vitro cell-based assays. Our goal is to provide you with the scientific rationale and practical steps needed to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Q1: What is 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate and why are the acetate groups important?
A1: 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a derivative of a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities, but they often suffer from poor water solubility and limited cell permeability.[1][2] The addition of diacetate groups is a common "prodrug" strategy.[3][4] These acetate groups mask the polar hydroxyl groups, increasing the compound's lipophilicity. This modification is designed to enhance its ability to cross the cell membrane.[3][5] Once inside the cell, ubiquitous intracellular esterase enzymes cleave the acetate groups, releasing the active 5,7-dihydroxy-3,4',8-trimethoxyflavone molecule to exert its biological effect.[3][6]
Q2: My compound won't dissolve in my aqueous cell culture medium. Why is this happening?
A2: This is the most common challenge with this class of compounds. Despite the prodrug modification, the diacetate form is still a highly lipophilic (water-insoluble) molecule.[7] Directly adding it to an aqueous environment like a cell culture medium will almost certainly lead to precipitation. The key is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution before performing serial dilutions into the final medium.[8]
Q3: What is the best solvent to prepare a stock solution?
A3: For most flavonoids and other poorly soluble compounds intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent of choice.[7][8] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[9][10] Always use high-purity, anhydrous (water-free) DMSO to prevent compound degradation and ensure maximum solvency.
Q4: I've dissolved my compound in DMSO, but it precipitates when I add it to the cell culture medium. How can I prevent this?
A4: Precipitation upon dilution is a clear sign that the compound's solubility limit in the final aqueous medium has been exceeded. This often happens due to improper dilution technique. To prevent this:
-
Ensure Rapid Mixing: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[7] This prevents localized high concentrations of DMSO and compound, which are the primary cause of precipitation.
-
Check Final DMSO Concentration: The final concentration of DMSO in your culture medium is critical. High concentrations can be directly toxic to cells and can also cause the compound to crash out of solution.[11][12][13]
-
Consider Serum: The presence of serum proteins (like FBS) in the medium can help stabilize hydrophobic compounds and keep them in solution.[7]
Troubleshooting & In-Depth Protocols
This section provides detailed, step-by-step protocols and advanced strategies for successfully solubilizing 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate for your cell assays.
Core Issue: DMSO Concentration and Cell Viability
The primary challenge is balancing the solvency power of DMSO with its potential cytotoxicity. While essential for dissolving the compound, the final concentration of DMSO in the cell culture wells must be kept to a minimum to avoid off-target effects.
| Final DMSO Concentration | General Cellular Response | Recommendation |
| > 2% | Highly cytotoxic to most cell lines.[11] | Avoid. |
| 0.5% - 1.0% | May be tolerated by some robust cell lines for short durations, but can still cause stress or differentiation.[9][13] | Use with caution. A vehicle control is mandatory. |
| < 0.5% | Generally considered safe for most cell lines with minimal impact on viability or function.[14] | Recommended. |
| ≤ 0.1% | The ideal target concentration to minimize any potential solvent-induced artifacts.[8][12][15] | Best Practice. |
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of the compound from any effects of the solvent.[11]
Protocol 1: Standard Stock Solution Preparation and Dosing
This protocol is the first-line approach for solubilizing your compound.
Materials:
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate powder
-
High-purity, sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock: a. Weigh the required amount of the compound into a sterile tube. b. Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your cells later. c. Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): a. If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.[8] b. Follow this with sonication in a water bath for 15-30 minutes to break up any remaining particulates.[7][8] c. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store at -20°C or -80°C in tightly sealed tubes.[14]
-
Dosing the Cells (Example: 10 µM final concentration): a. Prepare an intermediate dilution of your stock in pre-warmed medium if necessary. This is especially important for very high stock concentrations. b. Pre-warm your complete cell culture medium to 37°C. c. While gently vortexing or swirling the tube of medium, add the required volume of your DMSO stock solution drop-wise. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of stock to every 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%. d. Use this final working solution to treat your cells immediately.
Protocol 2: Advanced Solubilization Strategies
If precipitation persists even with optimal technique, or if your cell line is exceptionally sensitive to DMSO, consider these advanced formulation strategies.
Sometimes, a combination of solvents can maintain solubility better than one alone.
-
Rationale: Adding a less polar solvent like ethanol can sometimes help, but more commonly, non-ionic surfactants are used to create micro-emulsions or micellar suspensions that keep the compound dispersed in the aqueous medium.
-
Recommended Surfactant: Pluronic® F-68 is a non-ionic block copolymer that is widely used in cell culture to protect cells from shear stress and can act as a solubilizing agent.[16][17] It is generally non-toxic at the recommended concentrations (typically 0.01% - 0.1% w/v).
-
Method: Prepare a 10% (w/v) sterile, aqueous stock solution of Pluronic® F-68. When preparing your final compound dilution in cell culture medium, ensure the medium also contains 0.01-0.1% Pluronic® F-68 before adding the DMSO stock.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can encapsulate poorly soluble drug molecules, like your flavonoid diacetate, forming an "inclusion complex" that is water-soluble.[18][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose in cell culture.
-
Method (Simplified):
-
Prepare a stock solution of HP-β-CD in water or PBS (e.g., 20-40% w/v).
-
Dissolve your compound in a minimal amount of a suitable solvent (like ethanol or DMSO).
-
Slowly add the compound solution to the vigorously stirring cyclodextrin solution.
-
Allow the mixture to equilibrate (e.g., stir for 24-48 hours at room temperature).
-
Sterile-filter the resulting solution to remove any undissolved compound. The filtrate now contains the water-soluble complex, which can be diluted into your cell culture medium.
-
References
- What concentration of DMSO is harmful to cell in vivo and vitro? (2017).
- What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016).
- What the concentration of DMSO you use in cell culture assays? (2016).
- The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health (NIH). [Link]
- Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. National Institutes of Health (NIH). [Link]
- Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. (2024). ACS Sustainable Chemistry & Engineering. [Link]
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health (NIH). [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health (NIH). [Link]
- Mammalian Esterase Activity: Implications for Peptide Prodrugs. National Institutes of Health (NIH). [Link]
- Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study. (2020). Semantic Scholar. [Link]
- Solubility enhancement and application of cyclodextrins in local drug delivery. Ouci. [Link]
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. (2022). Molecular Pharmaceutics. [Link]
- Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. (2023). National Institutes of Health (NIH). [Link]
- Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). (2022).
- An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. (2014).
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). National Institutes of Health (NIH). [Link]
- Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). MDPI. [Link]
- Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. (2013).
- The Effect of the non ionic Surfactant Pluronic F68 on Mammalian Cells in Culture. (2002). MSpace. [Link]
- Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. (2016). MDPI. [Link]
- Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery. National Institutes of Health (NIH). [Link]
- How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]
- How do you use dmso. (2024). Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]
- The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis. (2020). National Institutes of Health (NIH). [Link]
- Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Semantic Scholar. [Link]
- Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. (2022). National Institutes of Health (NIH). [Link]
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate. Queensland Center of Molecular Genetics. [Link]
- Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response. (2024).
- Effect of flavonoid acetates on the growth of three human cell lines. (2009).
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacet
- Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. (2018).
- 5,6-Dihydroxy-7,8,4'-trimethoxyflavone. PubChem. [Link]
- 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Overcoming the Low Bioavailability of Polymethoxyflavones (PMFs) In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymethoxyflavones (PMFs). As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges encountered when transitioning these promising lipophilic compounds from in vitro success to in vivo efficacy. The primary hurdle is their inherently low bioavailability, a multifaceted problem stemming from poor aqueous solubility and extensive metabolism.[1][2]
This guide is structured in a practical question-and-answer format to provide direct solutions and troubleshooting strategies for issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Section 1: Foundational Challenges - Solubility and Stability
FAQ 1: My PMF is precipitating in my aqueous buffer during in vitro assays. How can I improve its solubility for consistent results?
Answer: This is the most common initial challenge, stemming from the highly lipophilic nature of PMFs.[2] Their methoxy groups, which contribute to their bioactivity, also render them poorly soluble in water.[2] Precipitation leads to inaccurate and non-reproducible data. Here are several strategies, from simple to more complex, to maintain PMF solubility.
Rationale: The Principle of Solubilization The goal is to create a stable dispersion of the PMF in the aqueous environment of your assay. This can be achieved by modifying the solvent environment or by encapsulating the PMF molecule to shield it from the water.
Troubleshooting Guide & Methodologies:
-
Co-Solvency (The Standard Approach):
-
What it is: Using a water-miscible organic solvent to first dissolve the PMF before diluting it into your aqueous medium.[3][4]
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of your PMF in 100% Dimethyl Sulfoxide (DMSO).
-
Warm your final aqueous buffer or cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium. It is critical to add the stock solution to the medium (not the other way around) while vortexing gently to avoid "solvent shock" and localized precipitation.[3]
-
Critical Control: Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells, typically ≤0.5%.[3] Run a vehicle control (medium + same final concentration of DMSO) to validate.
-
-
Troubleshooting: If you still see precipitation at higher concentrations, the required DMSO level may be too high. Consider the next options.[5]
-
-
Complexation with Cyclodextrins:
-
What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic PMF molecule, effectively creating a water-soluble complex.[3][6]
-
Protocol:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for this purpose.
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).
-
Add the powdered PMF directly to the HP-β-CD solution.
-
Stir or sonicate the mixture at a controlled temperature (e.g., 25-40°C) for several hours until the PMF is fully dissolved.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material before use.
-
-
-
Use of Surfactants:
-
What it is: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions. PMFs can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[3]
-
Caution: Surfactants can have their own biological effects and may interfere with certain assays or be toxic to cells. Always run appropriate controls.
-
Section 2: Advanced Formulation for In Vivo Bioavailability
FAQ 2: Oral gavage of a simple PMF suspension in corn oil is giving me very low and variable plasma concentrations in my rat model. What advanced formulation strategies should I consider?
Answer: This is a classic bioavailability problem. A simple oil suspension results in poor dissolution in the gastrointestinal (GI) fluid, limiting absorption.[1] To achieve therapeutic plasma concentrations, you must use a formulation strategy that enhances both solubility and absorption. Lipid-based nano-delivery systems are the most effective and widely explored for PMFs.[7][8][9]
Rationale: Why Lipid-Based Nanoformulations Work These systems present the PMF to the GI tract in a solubilized, high-surface-area form that mimics the body's natural fat digestion process. They form tiny droplets (20-200 nm) that can more easily cross the unstirred water layer of the intestine and be absorbed.[10]
Caption: Mechanism of SMEDDS action in the gastrointestinal tract.
Section 3: Assessing Permeability and Metabolism
FAQ 4: I need to assess the intestinal permeability of my PMF formulation. How do I set up and interpret a Caco-2 permeability assay?
Answer: The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption. I[11][12]t uses a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).
[13]Rationale: Simulating the Gut Wall This assay measures a compound's rate of transport across the cell monolayer. By measuring transport in both directions—from the apical (AP, gut lumen side) to the basolateral (BL, blood side) and vice versa—we can calculate an apparent permeability coefficient (Papp) and determine if the compound is a substrate for efflux pumps.
[11][13]Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell® plates) at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.
-
[13]2. Monolayer Integrity Check (Crucial Quality Control):
- Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates tight junction integrity. [11] * Lucifer Yellow Rejection: After the transport experiment, assess the flux of a paracellular marker like Lucifer Yellow. A low Papp value for Lucifer Yellow confirms that the tight junctions remained intact throughout the assay.
[14]3. Transport Experiment:
- Wash the cell monolayers carefully with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
- AP to BL Transport: Add your PMF formulation (at a non-toxic concentration) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
- BL to AP Transport: In a separate set of wells, add the PMF formulation to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours). [11] * At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Sample Analysis & Calculation:
-
Analyze the concentration of the PMF in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (BL→AP) / Papp (AP→BL)
-
-
Data Interpretation Table:
| Papp (AP→BL) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | Likely a substrate for active efflux (e.g., P-gp). |
| 1 - 10 | Moderate | < 2 | Not a significant efflux substrate. |
| > 10 | High | - | High passive permeability. |
This table provides general guidance; thresholds may vary between labs.
Section 4: In Vivo Pharmacokinetic Analysis
FAQ 5: What key pharmacokinetic (PK) parameters should I be looking for in my animal studies, and what do they tell me about my formulation's performance?
Answer: After administering your PMF formulation, you will collect blood samples over time to measure the drug concentration in plasma. This data is used to calculate key PK parameters that quantify the rate and extent of drug absorption and elimination. Comparing these parameters between your novel formulation and a control (e.g., an unformulated suspension) provides definitive proof of improved bioavailability.
Key Pharmacokinetic Parameters:
| Parameter | Description | What It Tells You About Your Formulation |
| Cmax | Maximum Plasma Concentration: The highest concentration of the drug observed in the plasma. | [15] A higher Cmax indicates a faster and/or more efficient absorption process. Your formulation is delivering the drug more effectively into the bloodstream. |
| Tmax | Time to Maximum Concentration: The time at which Cmax is reached. | [15] A shorter Tmax suggests a more rapid onset of absorption. |
| AUC | Area Under the Curve: The total drug exposure over time, calculated from the plasma concentration-time curve. | [16] This is the most critical parameter for bioavailability. A significantly larger AUC for your formulation compared to the control demonstrates a greater overall extent of drug absorption. |
| F (%) | Absolute Bioavailability: The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (AUCoral / AUCiv). | [16] This is the ultimate measure of success. An F value of 27.11% was reported for tangeretin in one study, while nobiletin has shown higher bioavailability. Y[15][16]our goal is to maximize this value with your formulation. |
| t₁/₂ | Elimination Half-life: The time required for the plasma concentration of the drug to decrease by half. | [15] This parameter is primarily related to the drug's clearance and distribution, but some formulations (e.g., sustained-release) can alter the apparent half-life. |
Example Pharmacokinetic Data Comparison:
The following table summarizes representative pharmacokinetic data for Nobiletin and Tangeretin from literature, highlighting the inherent differences in their bioavailability.
| Compound | Dose (Oral Gavage) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (F%) | Reference |
| Nobiletin | 5 mg/kg | 1254.6 ± 167.6 | 1.0 | 63.9% | |
| Tangeretin | 5 mg/kg | 44.7 ± 2.5 | 2.0 | 46.1% | |
| Tangeretin | 50 mg/kg | 870 ± 330 | 5.7 | 27.11% |
Note: Values can vary significantly based on the vehicle and animal model used. For instance, administering Nobiletin dissolved in corn oil resulted in a Cmax of 9.03 µg/mL, whereas a suspension in corn oil only reached 3.21 µg/mL. [1] Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the PMF formulation (e.g., SMEDDS) and the control suspension orally (gavage) to fasted rats at a specific dose. Include an IV administration group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). 3[17]. Plasma Preparation: Immediately process the blood to separate the plasma and store it at -80°C until analysis. 4[3]. Bioanalysis:
-
Thaw plasma samples and perform protein precipitation using a cold organic solvent like acetonitrile. [3] * Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent PMF and any major metabolites. 5[15][17]. Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate Cmax, Tmax, AUC, and other parameters.
-
By systematically addressing solubility, employing advanced formulation strategies, and validating performance with robust in vitro and in vivo models, researchers can successfully overcome the challenge of low bioavailability and unlock the full therapeutic potential of polymethoxyflavones.
References
- Beecher, G. R., et al. (2011). Pharmacokinetic study of nobiletin and tangeretin in rat serum by high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
- Manthey, J. A., et al. (2011). Pharmacokinetic Study of Nobiletin and Tangeretin in Rat Serum by High-Performance Liquid Chromatography−Electrospray Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Arora, R., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Pharmaceutical Biology.
- Li, H., et al. (2024). Determination of nobiletin and tangeretin in rat plasma by ultra-performance liquid chromatography-tandem mass spectrometry and study of their pharmacokinetics. Acta Chromatographica.
- Maltas, J., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function.
- Huang, M., et al. (2018). Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat. Biomedical Chromatography.
- Maltas, J., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing.
- Barreca, D., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. European Food Research and Technology.
- Ting, Y., et al. (2019). Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model. Food Hydrocolloids.
- Barreca, D., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. ResearchGate.
- Manthey, J. A., et al. (2011). Pharmacokinetic Study of Nobiletin and Tangeretin in Rat Serum by High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. ResearchGate.
- Ueno, M., et al. (2025). Polymethoxyflavones and Bone Metabolism. International Journal of Molecular Sciences.
- Zeng, S., et al. (2022). Beneficial Regulatory Effects of Polymethoxyflavone—Rich Fraction from Ougan (Citrus reticulata cv. Suavissima) Fruit on Gut Microbiota and Identification of Its Intestinal Metabolites in Mice. Foods.
- Filocamo, G., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules.
- Anonymous. (2016). How can I overcome solubility problems with Polymethoxyflavones? ResearchGate.
- Tutino, V., et al. (2021). A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activation. Antioxidants.
- Arora, R., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online.
- Feng, R., et al. (2020). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. PubMed.
- Attahiru, A. (2025). Recent Trends In The Nanoformulation Of Herbal Extracts For Enhanced Bioavailability. World Journal of Advanced Research and Reviews.
- Wikipedia. (n.d.). Self-microemulsifying drug delivery system. Wikipedia.
- Feng, R., et al. (2020). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. MDPI.
- Anonymous. (2018). A self-microemulsifying drug delivery system (SMEDDS). ResearchGate.
- Mohanty, S., et al. (2022). Self-micro emulsifying drug delivery systems. JMPAS.
- Gao, F., et al. (2018). A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. Pharmaceutical Research.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
- Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.
- Burch, R., et al. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Anonymous. (2024). Enhancing solubility of poorly soluble drugs using various techniques. LinkedIn.
- Saxena, T., et al. (2025). SELF–MICROEMULSIFYING DRUG DELIVERY SYSTEM: SPECIAL EMPHASIS ON VARIOUS SURFACTANTS USED IN SMEDDS. International Journal of Pharmaceutical Sciences and Research.
- Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijeais.org [ijeais.org]
- 10. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. akjournals.com [akjournals.com]
- 16. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic study of nobiletin and tangeretin in rat serum by high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to prevent precipitation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in media"
Topic: Preventing Precipitation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with acetylated flavonoids, specifically 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. Precipitation of this and similar hydrophobic compounds in aqueous cell culture media is a frequent challenge that can compromise experimental results. This document provides in-depth troubleshooting advice, step-by-step protocols, and a deeper look into the physicochemical principles governing solubility to help you maintain your compound in solution and ensure the integrity of your experiments.
Understanding the Challenge: Why Does 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate Precipitate?
Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. However, their utility in in vitro assays is often hampered by poor water solubility.[1] The parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, already possesses a hydrophobic core. The addition of two acetate groups in 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate further increases its lipophilicity by masking the polar hydroxyl groups.[2][3]
This modification, while potentially enhancing membrane permeability and cellular uptake, significantly reduces the compound's solubility in the aqueous environment of cell culture media.[4] When a concentrated stock solution, typically made in a solvent like dimethyl sulfoxide (DMSO), is introduced into the media, the drastic change in solvent polarity causes the compound to "crash out" of solution, forming a precipitate.[5][6] This guide will walk you through the causes and solutions for this critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This is the most common issue encountered and is primarily due to two factors: exceeding the aqueous solubility limit and "solvent shock."
-
Aqueous Solubility Limit: Every compound has a maximum concentration at which it can remain dissolved in an aqueous solution. Your final working concentration likely exceeds this limit for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in your specific medium.
-
Solvent Shock: This occurs when a concentrated stock solution in a non-aqueous solvent (like DMSO) is rapidly diluted into the aqueous medium.[6] The DMSO disperses quickly, leaving the hydrophobic compound in a localized area at a concentration far above its solubility limit, causing immediate precipitation.[6]
Solution: The key is to dilute the compound gradually and ensure the final concentration is below its solubility threshold. A stepwise or serial dilution approach is highly recommended. (See Protocol 1 for a detailed methodology).
Q2: What is the best solvent for my stock solution, and how much can I add to my media?
Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture applications.[5] Other organic solvents like ethanol, acetone, or dichloromethane can also dissolve the compound but are generally more toxic to cells.[7]
Core Directive: Regardless of the solvent, the final concentration in your cell culture medium must be kept to a minimum to avoid artifacts and cytotoxicity.
-
Recommended Final DMSO Concentration: < 0.5% , and ideally < 0.1% .[5]
-
Crucial Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without your compound. This ensures that any observed effects are due to your compound and not the solvent.
Q3: Can the pH of the cell culture medium affect the solubility of my compound?
Yes, pH can significantly influence flavonoid solubility.[8][9] While the two key hydroxyl groups at positions 5 and 7 are acetylated in your compound, they can be susceptible to hydrolysis back to their hydroxyl form, especially over time in aqueous media.
-
Deprotonation: The hydroxyl groups of flavonoids can be deprotonated at higher pH levels (alkaline conditions), which can sometimes increase aqueous solubility.[8][10] However, this can also lead to instability and degradation.[11]
-
Stability: Most standard cell culture media are buffered to a physiological pH of ~7.2-7.4. It is crucial to ensure your media is properly buffered, as shifts in pH could alter compound solubility and stability.[6] Acidic conditions, in some cases, have been shown to support higher yields in flavonoid extraction, suggesting pH plays a complex, structure-dependent role.[12]
Q4: Does temperature play a role in preventing precipitation?
Absolutely. Solubility is temperature-dependent. Adding a compound stock solution to cold media can significantly decrease its solubility and promote precipitation.[5]
Best Practice: Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the compound.[6] This maximizes the solubility and ensures a smoother transition from the stock solution.
Q5: My compound seems to dissolve initially but then precipitates hours or days later in my long-term experiment. Why?
Precipitation in long-term cultures can be caused by several factors:
-
Media Evaporation: In incubators, especially those with suboptimal humidity, media can evaporate over time. This increases the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[5]
-
Compound Instability (Hydrolysis): As mentioned in Q3, the acetate groups on your compound can hydrolyze over time in the aqueous, enzyme-containing environment of cell culture. This chemical change converts the compound back to 5,7-dihydroxy-3,4',8-trimethoxyflavone. This change in structure alters its physicochemical properties, including solubility, which could lead to precipitation.
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or proteins (especially in serum-free media), forming less soluble complexes.[5]
Solutions:
-
Ensure proper incubator humidification and use low-evaporation culture plates.
-
For very long-term studies, consider replenishing the media (and compound) periodically.
-
If stability is a concern, conduct time-course analyses to assess the compound's integrity in the media over the experimental duration.
Troubleshooting and Optimization
Summary of Factors Influencing Solubility
| Factor | Potential Problem | Recommended Solution |
| Final Concentration | Exceeds the compound's aqueous solubility limit. | Perform a solubility test (see Protocol 2 ) to find the maximum soluble concentration. Test a range of lower final concentrations. |
| Dilution Method | "Solvent shock" from rapid dilution of a concentrated stock. | Use a stepwise, serial dilution method. Add the stock solution slowly to pre-warmed media while gently agitating.[6] |
| Stock Concentration | A very high stock concentration exacerbates solvent shock. | Prepare a lower concentration stock (e.g., 10 mM instead of 100 mM) to reduce the dilution factor. |
| Solvent Choice | High final solvent concentration is toxic to cells. | Use 100% DMSO for the primary stock. Keep the final concentration in media below 0.5%, ideally below 0.1%.[5] |
| Temperature | Cold media reduces compound solubility. | Always use media pre-warmed to 37°C for all dilutions.[5] |
| Media pH | Unstable pH can affect compound charge and stability. | Ensure media is properly buffered and within the optimal range (7.2-7.4).[6] |
| Serum Content | Serum-free media may lack proteins that aid solubilization. | If your experiment allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can help, as proteins like albumin can bind and solubilize compounds.[6] |
Visual Troubleshooting Guide
This workflow provides a logical path to diagnose and solve precipitation issues.
Caption: A decision tree for troubleshooting precipitation issues.
Potential Chemical Instability in Media
The diacetate form may not be completely stable in aqueous media over time. Hydrolysis can occur, converting the compound back to its dihydroxy form, which has different solubility properties.
Caption: Potential hydrolysis of the diacetate in media.
Experimental Protocols
Protocol 1: Recommended Method for Diluting Hydrophobic Compounds in Cell Culture Media
This protocol uses a stepwise dilution method to minimize solvent shock and prevent precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in 100% sterile DMSO to create a high-concentration stock (e.g., 50-100 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Pre-warm the Culture Medium:
-
Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath. Using cold medium will decrease solubility.[5]
-
-
Create an Intermediate Dilution (Step 1):
-
Take a small volume of the pre-warmed medium (e.g., 500 µL) in a sterile microcentrifuge tube.
-
Add a small volume of your concentrated DMSO stock to this medium to create an intermediate dilution that is still 10-100x higher than your final desired concentration.
-
Crucially , add the stock solution into the vortex of the media while it is being gently agitated. Do not add the media onto the drop of DMSO stock.
-
Gently vortex or flick the tube immediately to ensure rapid mixing.
-
-
Create the Final Working Solution (Step 2):
-
Add the required volume of the well-mixed intermediate dilution from Step 3 to your main volume of pre-warmed culture medium.
-
Gently swirl the flask or plate to ensure even distribution.
-
-
Final Check:
-
Visually inspect the final medium under a light source for any signs of cloudiness or precipitate before adding it to your cells.
-
Protocol 2: Simple Test to Determine Maximum Soluble Concentration
This helps you find the upper limit for your compound's concentration in your specific media formulation.
-
Prepare Serial Dilutions:
-
Dispense 1 mL of your complete, pre-warmed (37°C) cell culture medium into several sterile, clear tubes (e.g., 1.5 mL microcentrifuge tubes).
-
Using the dilution method described in Protocol 1 , prepare a range of final concentrations of your compound in these tubes. For example: 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM.
-
Remember to include a vehicle control tube (media + equivalent volume of DMSO).
-
-
Incubate and Observe:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 1-2 hours).
-
After incubation, visually inspect each tube against a dark background. Look for any signs of precipitation, cloudiness, or crystal formation. A Tyndall effect (light scattering) can also indicate the presence of fine particulates.
-
-
Determine the Limit:
-
The highest concentration that remains perfectly clear is your approximate maximum soluble concentration under these conditions. It is best practice to use a working concentration that is comfortably below this determined limit.
-
By implementing these strategies and understanding the underlying chemical principles, you can successfully prevent the precipitation of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, leading to more reliable and reproducible experimental outcomes.
References
- Gong, T., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics.
- Zembyla, M., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed.
- Request PDF. (2025). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. ResearchGate.
- ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids. ResearchGate.
- Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
- van der Kooi, C. J., et al. (2021). Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption. PMC.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Request PDF. (2025). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. ResearchGate.
- MDPI. (n.d.). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. MDPI.
- NIH. (n.d.). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. NIH.
- PubChem. (2025). 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. PubChem.
- Taylor & Francis Online. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
- MDPI. (n.d.). Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells. MDPI.
- Queensland Center of Molecular Genetics. (n.d.). Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate. Queensland Center of Molecular Genetics.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage.
- ResearchGate. (2024). Effect Of Solvent On Flavonoid, Polyphenol Content And Biological Activities Of Phyla Nodiflora Extracts. ResearchGate.
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.
- Phenyx. (n.d.). This compound. Phenyx.
- Revista Electronica de Veterinaria. (n.d.). Effect Of Solvent On Flavonoid, Polyphenol Content And Biological Activities Of Phyla Nodiflora Extracts. Revista Electronica de Veterinaria.
- NIH. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. PMC.
- ResearchGate. (2025). (PDF) Solubility of Flavonoids in Organic Solvents. ResearchGate.
- OSTI.gov. (2017). Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation. OSTI.gov.
- MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI.
- ResearchGate. (2025). Regioselective acylation of flavonoids catalyzed by lipase in low toxicity media. ResearchGate.
- Perceptive BioScience. (n.d.). This compound. Perceptive BioScience.
- NIH. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC.
- ResearchGate. (n.d.). Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation. ResearchGate.
- ResearchGate. (n.d.). (PDF) 5,7-Dihydroxy-3,6,8-trimethoxyflavone. ResearchGate.
- PubChem. (n.d.). 5,7,4'-Trihydroxy-3,8-dimethoxyflavone. PubChem.
Sources
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5,7-Dihydroxy-3,4',8-trimethoxyflavone | CAS:1570-09-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate for Animal Studies
Introduction
Welcome to the technical support guide for researchers working with 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. This document is designed to provide in-depth, practical guidance for scientists and drug development professionals on establishing a robust and reproducible dosing strategy for preclinical animal studies.
The compound is a methoxylated flavone, a class of molecules known for potentially superior metabolic stability and oral bioavailability compared to their unmethylated counterparts.[1][2] However, like most flavonoids, it presents challenges, primarily related to its poor aqueous solubility.[3][4][5] The diacetate form is likely a prodrug strategy to enhance stability or solubility, with the expectation of in vivo hydrolysis to the active dihydroxy form.
This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot issues and design scientifically sound studies. We will cover the critical steps from initial formulation development to the design of dose-response efficacy studies, ensuring your experiments are built on a foundation of scientific integrity.
Section 1: Compound Profile & Initial Characterization
Before any in vivo work, a thorough understanding of the test article is paramount. This section addresses the foundational questions about the compound's properties.
Q1: What are the key physicochemical properties of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate that I should be aware of?
A: While specific experimental data for the diacetate derivative is limited, we can infer key properties from its parent structure and the general characteristics of methoxylated flavonoids. The core molecule, 5,7-dihydroxy-3,4',8-trimethoxyflavone, has been isolated from species like Micromelum sp.[6][7][8] The addition of two acetate groups significantly alters its properties.
Table 1: Predicted Physicochemical Properties and Implications
| Property | Predicted Characteristic for Diacetate Form | Implication for Animal Studies |
| Molecular Weight | Higher than the parent compound. | Must be accounted for in all molar and dose calculations. |
| Lipophilicity (LogP) | Increased compared to the parent dihydroxy form. | May improve membrane permeability but will decrease aqueous solubility.[2] |
| Aqueous Solubility | Predicted to be very low. | This is the primary challenge. Formulation development is a critical first step.[3][4] |
| Stability | Acetate groups may protect the hydroxyl groups from premature metabolism. However, the ester linkages are susceptible to hydrolysis by esterase enzymes in the gut, liver, and blood. | The rate of hydrolysis to the active parent compound will determine the pharmacokinetic profile. Stability in the dosing vehicle must be confirmed. |
| Metabolism | Methoxylation generally reduces the rate of phase II metabolism (glucuronidation/sulfation) compared to unmethylated flavonoids, potentially increasing bioavailability.[1] | The primary metabolic pathway after de-acetylation will likely involve demethylation or conjugation of any remaining free hydroxyl groups. |
Section 2: Formulation Development: The Critical First Step
A common failure point in preclinical studies is poor compound exposure due to inadequate formulation. You cannot determine an effective dose if the compound never reaches its target.
Q2: How do I select an appropriate vehicle for my oral or intravenous (IV) animal studies?
A: The choice of vehicle is dictated by the route of administration, the compound's solubility, and the required dose volume. The goal is to achieve a stable, homogenous, and non-toxic formulation. Given the predicted low aqueous solubility, simple aqueous vehicles are not suitable.
Step-by-Step Vehicle Selection Workflow:
Table 2: Common Vehicles for Poorly Soluble Compounds in Preclinical Studies
| Vehicle Type | Examples | Route | Pros | Cons & Troubleshooting |
| Aqueous Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose | Oral | Simple to prepare; generally well-tolerated. | Compound must be micronized to prevent settling. Bioavailability can be variable. Troubleshooting: Reduce particle size; add a surfactant like 0.1% Tween 80.[9] |
| Lipid/Oil Solutions | Corn oil, Sesame oil, Miglyol 812 | Oral, SC | Good for highly lipophilic compounds; can enhance lymphatic absorption.[9] | May not be suitable for all compounds. Can be difficult to administer consistently. |
| Co-solvent Systems | PEG 300/400, Propylene Glycol, Ethanol, DMSO | Oral, IV | Can achieve high concentrations for true solutions. | Potential for toxicity, especially with IV route.[10] Compound may precipitate upon injection into bloodstream. Troubleshooting: Limit DMSO to <10% for IV. Use in combination (e.g., 10% DMSO, 40% PEG 300, 50% Saline). Always perform a slow push for IV administration. |
| Surfactant-based | Tween 80, Cremophor EL, Solutol HS-15 | Oral, IV | Forms micelles that can solubilize compounds.[9] | Cremophor EL can cause hypersensitivity reactions. Use the minimum effective concentration. |
Q3: My compound precipitates when I try to make an IV formulation. What should I do?
A: This is a common and critical issue. Precipitate injected intravenously can cause emboli and is lethal to the animal.
-
Problem: The co-solvent system is not robust enough. When the formulation is diluted in the aqueous environment of the blood, the compound crashes out of solution.
-
Solution 1 (Optimize Co-solvents): Systematically test different ratios of co-solvents and surfactants. A common combination for IV use is DMSO:PEG 300:Saline or DMSO:Solutol HS-15:Water. The goal is to create a formulation that remains stable upon dilution.
-
Solution 2 (pH Adjustment): If your compound has ionizable groups, adjusting the pH of the vehicle can dramatically increase solubility. This is less likely to be effective for a neutral flavonoid core but should be considered.
-
Solution 3 (Alternative Technologies): For long-term projects, consider more advanced formulation strategies like creating a cyclodextrin inclusion complex or using lipid-based nanoparticles.[4][11] These can improve solubility and stability but require more extensive development.
-
Final Check (Self-Validation): Before injecting, perform a simple dilution test. Add 10 µL of your final formulation to 90 µL of saline or plasma at 37°C. If you observe any cloudiness or precipitate, the formulation is not safe for IV administration .
Section 3: Maximum Tolerated Dose (MTD) Studies
The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[12] It is essential for selecting dose levels for subsequent efficacy studies and provides initial safety data.[13][14][15]
Q4: How do I design and conduct an acute MTD study?
A: An acute MTD study involves administering single, escalating doses of the compound to small groups of animals and observing them for a short period (typically 3-7 days).
Experimental Protocol: Acute Oral MTD Study in Mice
-
Animals: Use an equal number of male and female mice (e.g., 3 per sex per group) of a standard strain (e.g., C57BL/6 or BALB/c).
-
Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.
-
Dose Selection:
-
Start with a low dose (e.g., 50 mg/kg).
-
Use a dose progression factor, typically 2x or 3x (e.g., 50, 100, 200, 400, 800, 1000 mg/kg). The limit dose is often considered 1000 or 2000 mg/kg.[14]
-
-
Administration:
-
Administer a single dose of the compound via the intended route (e.g., oral gavage).
-
Include a vehicle-only control group.
-
-
Observations:
-
Record body weights just before dosing and daily thereafter for 7 days.
-
Perform clinical observations at least twice daily. Look for signs of toxicity such as lethargy, ruffled fur, abnormal posture, changes in respiration, etc.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in:
-
Mortality.
-
15-20% body weight loss.
-
Significant, persistent clinical signs of distress.
-
It is crucial to note that MTD studies are not designed to be lethal; death is not the intended endpoint.[12]
-
Table 3: Example MTD Study Design and Interpretation
| Dose Group (mg/kg) | N (M/F) | Key Observations | Interpretation |
| Vehicle | 3/3 | No adverse findings. | Vehicle is tolerated. |
| 200 | 3/3 | No adverse findings. | Dose is well-tolerated. |
| 400 | 3/3 | No adverse findings. | Dose is well-tolerated. |
| 800 | 3/3 | Transient (~4h) mild lethargy. No body weight loss. | Dose is tolerated with minor, transient effects. |
| 1000 | 3/3 | Significant lethargy for >24h. 15% mean body weight loss at Day 2. One animal found moribund. | Unacceptable toxicity observed. |
| Conclusion | The MTD is determined to be 800 mg/kg . |
Section 4: Pharmacokinetic (PK) and Dose-Response (PD) Studies
With a safe dose range established, the next step is to understand the compound's exposure (PK) and its biological effect (pharmacodynamics or PD).
Q5: How do I use MTD data to design my first PK and efficacy studies?
A: The MTD provides the upper boundary for dosing. Efficacy studies should use doses at and below the MTD to find a therapeutic window—a dose that is effective but not toxic.
-
Pharmacokinetic (PK) Study: A pilot PK study is invaluable. Administer a single mid-range dose (e.g., 100 mg/kg, well below the MTD) and collect blood samples at various time points (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h). Analysis of these samples for the parent compound and potential active metabolites will tell you the Cmax (peak concentration), Tmax (time to peak), and half-life. This information is critical for deciding the dosing frequency (e.g., once a day vs. twice a day).
-
Dose-Response (Efficacy) Study: Based on the MTD, select 3-4 dose levels for your efficacy study. A typical design would include:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 50 mg/kg - expected to have a minimal effect)
-
Group 3: Medium Dose (e.g., 200 mg/kg - hypothesized effective dose)
-
Group 4: High Dose (e.g., 600-800 mg/kg - at or near the MTD to test the maximal effect)
-
Q6: I am not seeing any effect in my efficacy study, even at the highest dose. What's wrong?
A: This is a common and frustrating scenario. Here is a troubleshooting checklist:
-
Confirm Exposure (Check PK): Was the compound actually absorbed?
-
Action: Collect terminal blood samples from your efficacy study animals and analyze them for the drug. If there is no or very low drug in the plasma, the issue is a formulation/bioavailability problem, not a lack of drug activity. The oral bioavailability of flavonoids can be notoriously low.[1][3][18]
-
-
Re-evaluate Formulation:
-
Check Compound Integrity:
-
Action: Confirm the identity and purity of your test article. Was the compound stable in your formulation during the course of the experiment? Re-analyze the dosing solution after preparation.
-
-
Review the Biological Model:
-
Action: Is the animal model appropriate? Is the timeline of the study long enough to see an effect? Is the chosen efficacy endpoint sensitive to the drug's proposed mechanism?
-
-
Consider the Active Metabolite:
-
Action: The diacetate form is a prodrug. Is it being efficiently converted to the active dihydroxy form in your animal species? Your analytical method should ideally measure both the prodrug and the active parent compound.
-
By systematically working through these questions, you can diagnose the root cause of the issue and design a logical follow-up experiment.
References
- Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? PMC.[Link]
- Alarie, Y. (1981). Dose-response analysis in animal studies: prediction of human responses. PMC.[Link]
- Liu, J., et al. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. NIH.[Link]
- Xie, Y., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed.[Link]
- Request PDF. (2024). Methoxylated flavones: Occurrence, importance, biosynthesis.
- MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.[Link]
- Bei, C. & An, G. (2016).
- Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Charles River.[Link]
- Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Inotiv.[Link]
- MDPI. (n.d.). Deciphering Roles of Placental Endoplasmic Reticulum Stress in Complicated Pregnancies and Beyond: The Power of Mouse Models. MDPI.[Link]
- Nonstop Neuron. (2021). Dose-Response Relationship - Pharmacodynamics Lecture | Potency, Efficacy, Therapeutic Index etc. YouTube.[Link]
- Faes, C., et al. (2009). Summary of Dose-Response Modeling for Developmental Toxicity Studies. PMC.[Link]
- Request PDF. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration.
- Altascicences. (n.d.). Maximum Tolerated Dose (MTD)
- MDPI. (n.d.).
- Leonarduzzi, G., et al. (2010).
- Hollman, P. C. H. (2004). Absorption, Bioavailability, and Metabolism of Flavonoids.
- ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?
- Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology.[Link]
- da Silva, A. B., et al. (2020). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. NIH.[Link]
- Bittner, B. & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar.[Link]
- ResearchGate. (2023). The fate of flavonoids after oral administration: a comprehensive overview of its bioavailability.
- ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- Leonarduzzi, G., et al. (2010). Design and Development of Nanovehicle-Based Delivery Systems for Preventive or Therapeutic Supplementation with Flavonoids.
- qcmg.org. (n.d.). Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate. Queensland Center for Molecular Genetics.[Link]
- Fenyvesi, É., et al. (2020).
- Pal, D., et al. (2017). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells.
- Reagan-Shaw, S., et al. (2017). Allometric scaling models: history, use, and misuse in translating resveratrol from basic science to human clinical applications.
- ResearchGate. (2020). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy.
- Phenyx. (n.d.).
- PubChem. (n.d.). 5,6-Dihydroxy-7,8,4'-trimethoxyflavone. PubChem.[Link]
- Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Allucent.[Link]
- Semple, S. J., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. PMC.[Link]
- PubChem. (n.d.). 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone. PubChem.[Link]
- PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. PubChem.[Link]
- ACS Publications. (n.d.). Pharmacokinetics and Metabolites of Twelve Bioactive Polymethoxyflavones in Rat Plasma.
- Zulkifli, N. N. A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed.[Link]
- Náray-Szabó, G., et al. (2013).
- PubChem. (n.d.). 5,7,4'-Trihydroxy-3,8-dimethoxyflavone. PubChem.[Link]
- MDPI. (n.d.). Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis. MDPI.[Link]
Sources
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and development of nanovehicle-based delivery systems for preventive or therapeutic supplementation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Queensland Center of Moelcular Genetics [qcmg.org]
- 8. 5,7-Dihydroxy-3,4',8-trimethoxyflavone | CAS:1570-09-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Trimethoxyflavone Solubility via Cyclodextrin Complexation
This guide is designed for researchers, scientists, and drug development professionals actively engaged in enhancing the aqueous solubility of trimethoxyflavone (TMF) through cyclodextrin (CD) complexation. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of formulation and analysis.
I. Frequently Asked Questions (FAQs)
Q1: Why is cyclodextrin complexation a suitable method for enhancing trimethoxyflavone solubility?
A1: Trimethoxyflavone, like many flavonoids, exhibits poor water solubility, which limits its bioavailability and therapeutic application.[1][2][3] Cyclodextrins (CDs), with their hydrophilic exterior and hydrophobic inner cavity, can encapsulate non-polar molecules like TMF.[4] This process, known as inclusion complexation, effectively shields the hydrophobic guest molecule from the aqueous environment, leading to a significant increase in its apparent solubility.[5][6] The formation of these complexes is a non-covalent interaction, primarily driven by hydrophobic forces, which allows for the potential release of the active compound.[5]
Q2: Which type of cyclodextrin is most effective for complexing with trimethoxyflavone?
A2: The choice of cyclodextrin is critical and depends on the size and shape of the guest molecule. For flavonoids similar in structure to TMF, β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often the most suitable.[6] The cavity size of β-CD derivatives is generally appropriate for encapsulating the flavonoid ring structure.[7] HP-β-CD is often preferred in pharmaceutical applications due to its higher aqueous solubility and lower toxicity compared to natural β-CD.[8][9] The selection should be empirically determined through phase solubility studies.
Q3: What is the expected stoichiometry of the trimethoxyflavone-cyclodextrin complex?
A3: The most common stoichiometry for flavonoid-cyclodextrin complexes is 1:1, meaning one molecule of TMF is encapsulated within one molecule of cyclodextrin.[7][10][11] However, other stoichiometries like 1:2 or 2:1 are possible.[8][12] It is essential to determine the stoichiometry experimentally, as it influences the efficiency of solubility enhancement and the final dosage form's bulk.[11] Methods like the continuous variation method (Job's plot) using UV-Vis or NMR spectroscopy are commonly employed for this purpose.[7][10][12][13]
Q4: How can I confirm the formation of an inclusion complex versus a simple physical mixture?
A4: Differentiating between a true inclusion complex and a physical mixture is crucial.[5] Several analytical techniques can provide evidence of complex formation:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of the guest molecule, such as shifts in peak position, changes in intensity, or broadening, indicate that the molecule's environment has changed due to inclusion within the CD cavity.[4][14][15] The spectrum of the complex will be different from the simple sum of the individual components' spectra.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for confirming complexation.[17][18][19] Chemical shift changes of the protons on both the TMF and the inner cavity of the cyclodextrin (H-3 and H-5 protons) are strong indicators of inclusion.[20][21] 2D NMR techniques like ROESY can provide further insight into the geometry of the complex.[7][21]
-
Differential Scanning Calorimetry (DSC) and X-Ray Diffractometry (XRD): These techniques can show changes in the solid-state properties of TMF. The disappearance or reduction in the intensity of the melting endotherm of TMF in DSC or the characteristic crystalline peaks in XRD suggests the amorphization of the drug upon complexation.[22]
II. Troubleshooting Guide
This section addresses common issues encountered during the preparation and characterization of trimethoxyflavone-cyclodextrin complexes.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Solubility Enhancement | 1. Incorrect Cyclodextrin Type: The cavity size of the selected CD may not be optimal for TMF. 2. Suboptimal Stoichiometry: The molar ratio of TMF to CD may not be ideal for maximum complexation. 3. Inefficient Preparation Method: The chosen method may not provide enough energy or time for efficient complex formation.[23] 4. Presence of Competitive Inhibitors: Solvents used in the preparation might compete with TMF for the CD cavity.[5] | 1. Screen Different Cyclodextrins: Perform phase solubility studies with various CDs (e.g., β-CD, HP-β-CD, γ-CD) to identify the most effective one.[6] 2. Determine Stoichiometry: Use Job's plot to determine the optimal molar ratio.[7][10] 3. Optimize Preparation Method: Compare different methods like co-precipitation, kneading, and freeze-drying.[23][24] For instance, freeze-drying often yields a more amorphous and readily soluble product.[25][26] 4. Minimize Organic Solvents: If using co-precipitation, select a solvent with low affinity for the CD cavity and use the minimum amount necessary. |
| Inconclusive Analytical Results (e.g., FTIR, NMR) | 1. Low Complexation Efficiency: The amount of complex formed may be too low to be detected by the analytical method.[27] 2. Improper Sample Preparation: For solid-state analysis, the sample may not be homogenous. 3. Instrumental Limitations: The resolution or sensitivity of the instrument may not be sufficient. | 1. Enhance Complexation Efficiency: Consider adding water-soluble polymers to the formulation, which can increase the apparent stability constant of the complex.[11][22] 2. Ensure Homogeneity: For solid samples, ensure thorough mixing and grinding before analysis. 3. Optimize Instrument Parameters: For FTIR, increase the number of scans to improve the signal-to-noise ratio.[4] For NMR, use a higher field strength instrument if available. |
| Precipitation During Storage | 1. Formation of Higher-Order Complexes: At high concentrations, self-assembly of drug/CD complexes can lead to precipitation.[8] 2. Unstable Complex: The complex may not be stable over time, leading to the dissociation and precipitation of TMF. 3. pH or Temperature Changes: The stability of the complex can be influenced by environmental factors.[28] | 1. Evaluate Concentration Effects: Determine the critical concentration at which precipitation occurs through extended phase solubility studies. 2. Assess Complex Stability: Determine the stability constant (Ks) of the complex. Complexes with very low or very high stability constants may not be ideal for drug delivery.[5] 3. Control Storage Conditions: Store the complex solution at a constant temperature and pH. Evaluate the effect of pH on complex stability to determine the optimal pH range for the formulation.[29] |
| Low Yield of Solid Complex | 1. Losses During Recovery: Significant amounts of the complex may be lost during filtration or washing steps. 2. Incomplete Precipitation: In the co-precipitation method, the conditions may not be optimal for complete precipitation of the complex. | 1. Optimize Recovery Steps: Use appropriate filter pore sizes and minimize washing volumes to reduce loss. 2. Optimize Precipitation Conditions: Experiment with different cooling rates and the addition of anti-solvents to maximize the precipitation of the complex.[5] |
III. Experimental Protocols
This protocol determines the effect of cyclodextrin on the solubility of trimethoxyflavone and helps to determine the stoichiometry and stability constant of the complex.
Materials:
-
Trimethoxyflavone (TMF)
-
Cyclodextrin (e.g., HP-β-CD)
-
Phosphate buffer (pH 6.5)[30]
-
Vials
-
Shaking water bath
-
0.45 µm syringe filters
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD in phosphate buffer.
-
Add an excess amount of TMF to each vial.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.[9]
-
After equilibration, withdraw samples and immediately filter them through a 0.45 µm syringe filter to remove the undissolved TMF.
-
Dilute the filtered solutions with an appropriate solvent and measure the absorbance of TMF using a UV-Vis spectrophotometer at its λmax.
-
Plot the concentration of dissolved TMF against the concentration of HP-β-CD.
-
The type of phase solubility diagram (e.g., A-type or B-type) provides information about the complex's solubility.[8] The stability constant (Kc) can be calculated from the slope of the initial linear portion of the diagram using the Higuchi and Connors equation.[29]
This method is suitable for preparing solid inclusion complexes.[5][31]
Materials:
-
Trimethoxyflavone (TMF)
-
Cyclodextrin (e.g., HP-β-CD)
-
Methanol or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the required molar ratio (e.g., 1:1) of TMF in a minimal amount of methanol.[32]
-
In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring.[32]
-
Slowly add the TMF solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure or by slow evaporation.
-
Collect the resulting precipitate by vacuum filtration and wash it with a small amount of cold water to remove any uncomplexed CD.
-
Dry the solid complex in a vacuum oven at a suitable temperature.
This method is known to produce amorphous complexes with high solubility.[25][26]
Materials:
-
Trimethoxyflavone (TMF)
-
Cyclodextrin (e.g., HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the required molar ratio of HP-β-CD in deionized water.
-
Add the corresponding molar amount of TMF to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation.[1][25]
-
Filter the solution to remove any un-complexed TMF.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).[1]
-
Lyophilize the frozen solution for 24-48 hours to obtain a powdered complex.[1][26]
IV. Visualization of Workflows and Concepts
Caption: Experimental workflow for TMF-CD complexation.
Caption: Troubleshooting logic for low solubility enhancement.
V. References
-
Al-Remawi, M., & Al-Akayleh, F. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. [Link]
-
Jain, A., & Patel, V. (2011). Significance of Jobs Plot in Cyclodextrin Complexation. Research Journal of Pharmaceutical Technology. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Gould, S., & Scott, K. (2015). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Various Authors. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Pralhad, T., & Rajendrakumar, K. (2004). Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Ficarra, R., et al. (2002). FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen. Journal of Pharmaceutical and Biomedical Analysis.
-
Various Authors. (n.d.). 4 Variables that affect cyclodextrin inclusion complex formation. ResearchGate. [Link]
-
BenchChem. (2025). Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy. BenchChem.
-
Lee, S. H., et al. (2013). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science. [Link]
-
Ali, M. S., & Al-Lohedan, H. A. (2010). Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin. MDPI. [Link]
-
Tablet, C., et al. (2012). The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. SciSpace. [Link]
-
Various Authors. (n.d.). Fabrication of cyclodextrin complexes using co-precipitation technique. ResearchGate. [Link]
-
Various Authors. (n.d.). FTIR spectra of β -cyclodextrin ( BCD ), curcumin ( CUR ) and β... ResearchGate. [Link]
-
Almalki, A. A. (2021). Applications of NMR in Drug:Cyclodextrin Complexes. Springer Nature Experiments. [Link]
-
Various Authors. (n.d.). FT-IR spectra of the inclusion complexes of α- and β-cyclodextrins with... ResearchGate. [Link]
-
Pîrnau, A., et al. (2013). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. PDF. [Link]
-
Roy, M. N., et al. (2016). Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules. PMC - NIH. [Link]
-
Various Authors. (n.d.). Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. Springer Nature Experiments.
-
Sapkal, N. P., et al. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. [Link]
-
Loftsson, T. (n.d.). Methods to enhance the complexation efficiency of cylodextrins. ResearchGate. [Link]
-
Aiassa, V., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET. [Link]
-
Various Authors. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O. ResearchGate. [Link]
-
Various Authors. (n.d.). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Unknown Source.
-
Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. [Link]
-
Various Authors. (n.d.). Job's plot (continuous variation method) of FLZ:β-CD inclusion complex... ResearchGate. [Link]
-
Various Authors. (n.d.). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Unknown Source.
-
Lee, S. H., et al. (2012). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Pak J Anal Environ Chem.
-
Tanaka, S., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC - NIH. [Link]
-
Patel, R. P., et al. (2008). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. NIH. [Link]
-
Various Authors. (2021). Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. PubMed. [Link]
-
Al-Hamidi, H., et al. (2019). Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal. MDPI. [Link]
-
Fenyvesi, É., & Szente, L. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI.
-
Various Authors. (n.d.). ChemInform Abstract: The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. ResearchGate. [Link]
-
Ficarra, R., et al. (2002). Study of flavonoids/beta-cyclodextrins inclusion complexes by NMR, FT-IR, DSC, X-ray investigation. IRIS Unimore. [Link]
-
Yallapu, M. M., et al. (2014). Cyclodextrin Inclusion Complex Preparation Methods: Effect of Common Solvent Evaporation, Freeze Drying, and pH Shift on Solubility and Stability of Curcumin. Tropical Journal of Pharmaceutical Research. [Link]
-
Various Authors. (n.d.). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. Unknown Source.
-
Various Authors. (n.d.). Chlorhexidine/β-cyclodextrin inclusion complexes by freeze- and spray-drying: Characterization and behavior in aqueous system. ResearchGate. [Link]
-
da Silva, C. V., et al. (2023). Chlorhexidine/β-cyclodextrin inclusion complexes by freeze- and spray-drying: Characterization and behavior in aqueous system. AIP Publishing. [Link]
-
Various Authors. (2012). How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. Drug Discovery Today. [Link]
-
Liu, B., et al. (2008). Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Mura, P. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
-
Liu, B., et al. (2008). Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. PDF. [Link]
-
Various Authors. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Unknown Source.
Sources
- 1. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnfs.or.kr [pnfs.or.kr]
- 3. cyclodextrinnews.com [cyclodextrinnews.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oatext.com [oatext.com]
- 6. Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. eijppr.com [eijppr.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal [mdpi.com]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 24. Curcumin-Hydroxypropyl-β-Cyclodextrin Inclusion Complex Preparation Methods: Effect of Common Solvent Evaporation, Freeze Drying, and pH Shift on Solubility and Stability of Curcumin | Tropical Journal of Pharmaceutical Research [ajol.info]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 30. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid Dispersion Formulations for Poorly Soluble Flavonoids
<_
Welcome to the technical support center for the formulation of poorly soluble flavonoids using solid dispersion technology. This guide is designed for researchers, scientists, and drug development professionals actively working in this field. Here, you will find in-depth answers to common questions, detailed troubleshooting guides for experimental hurdles, and robust protocols to enhance your formulation success. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the information is not only accurate but also immediately applicable to your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise during the initial stages of developing solid dispersion formulations for flavonoids.
Q1: Why is solid dispersion a suitable technique for improving the solubility of flavonoids?
Poorly soluble flavonoids, such as quercetin, luteolin, and hesperidin, often exhibit low oral bioavailability due to their high crystallinity and hydrophobicity.[1][2] Solid dispersion technology enhances their solubility and dissolution rate by dispersing the flavonoid molecules within a hydrophilic carrier matrix at a solid state.[3] This process can reduce the drug's particle size to a molecular level, convert the crystalline drug to a more soluble amorphous form, and improve the wettability of the drug particles.[4][5]
Q2: What are the critical first steps in developing a flavonoid solid dispersion?
The initial and most critical steps involve the selection of an appropriate carrier polymer and a suitable solvent system (if using a solvent-based method). The polymer must be compatible with the flavonoid, capable of forming a stable amorphous dispersion, and possess appropriate release characteristics.[6] The solvent system must be able to dissolve both the flavonoid and the polymer to create a homogenous solution for processing.[7]
Q3: How do I choose the right polymer for my flavonoid?
Polymer selection is a multi-factorial decision. Key considerations include:
-
Miscibility and Interaction: The polymer should have good miscibility with the flavonoid to form a stable, single-phase amorphous system. Hydrogen bonding between the flavonoid's hydroxyl groups and the polymer's functional groups (e.g., carbonyl groups in PVP) can prevent crystallization.[7]
-
Solubility and Release Profile: The polymer's solubility in gastrointestinal fluids will dictate the drug release rate. For immediate release, highly water-soluble polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are often used.[7] For controlled or targeted release, pH-dependent polymers like HPMC-AS or Eudragit® series can be employed.[1][8]
-
Physical Stability: The chosen polymer should have a high glass transition temperature (Tg) to minimize molecular mobility and prevent the amorphous flavonoid from recrystallizing during storage.[9]
Q4: What are the most common manufacturing methods for flavonoid solid dispersions?
The two most prevalent industrial methods are spray drying and hot-melt extrusion (HME).[10][11]
-
Spray Drying: A solvent-based method where a solution of the flavonoid and polymer is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of solid dispersion particles.[12]
-
Hot-Melt Extrusion (HME): A solvent-free method where the flavonoid and polymer are mixed and heated, then extruded through a die. This process is advantageous as it avoids the use of organic solvents.[2][13] Other lab-scale methods include solvent evaporation, freeze-drying, and co-grinding.[12]
Q5: How can I confirm that I have successfully created an amorphous solid dispersion?
A combination of characterization techniques is essential to confirm the physical state of the flavonoid within the dispersion.[14]
-
Powder X-ray Diffraction (PXRD): The absence of sharp diffraction peaks characteristic of the crystalline flavonoid indicates an amorphous state.[15][16]
-
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) for the solid dispersion, different from the Tg of the pure components, suggests a miscible amorphous system. The absence of the flavonoid's melting endotherm is also a key indicator.[17][18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of the flavonoid and polymer can indicate intermolecular interactions, such as hydrogen bonding, which are crucial for stability.[16]
-
Scanning Electron Microscopy (SEM): Provides morphological information about the solid dispersion particles.[19]
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the experimental process, organized in a question-and-answer format to directly address specific issues.
Problem Area 1: Formulation & Processing
Q: My flavonoid and polymer are not dissolving in a common solvent for spray drying. What should I do?
A: This is a frequent challenge due to the diverse polarities of flavonoids and polymers.
-
Solution 1: Solvent Blends: Experiment with binary or ternary solvent systems. For instance, a mixture of ethanol and dichloromethane can often dissolve both a nonpolar flavonoid and a more polar polymer.[20] For flavonoid glycosides, which can be particularly challenging, solvents like acetic acid have been used, sometimes with gentle heating.[7][17]
-
Solution 2: Change Manufacturing Method: If a suitable common solvent cannot be found, consider a solvent-free method like hot-melt extrusion (HME). However, you must first verify the thermal stability of your flavonoid at the required processing temperatures using techniques like thermogravimetric analysis (TGA).[13]
-
Solution 3: Alternative Solvent-Based Methods: For small-scale experiments, the solvent-melting method can be an option. This involves dissolving the flavonoid in a solvent and then adding this solution to the molten polymer.[15]
Q: During hot-melt extrusion, my flavonoid appears to be degrading. How can I prevent this?
A: Thermal degradation is a significant risk with HME, especially for sensitive compounds like flavonoids.
-
Solution 1: Lower Processing Temperature: The most direct approach is to reduce the extrusion temperature. This may require selecting a polymer with a lower Tg or using a plasticizer to reduce the overall processing temperature.
-
Solution 2: Reduce Residence Time: Increase the screw speed of the extruder to minimize the time the material is exposed to high temperatures.
-
Solution 3: Use a Plasticizer: Incorporating a pharmaceutically acceptable plasticizer can lower the melting point and viscosity of the polymer, allowing for extrusion at a lower temperature.
-
Solution 4: Inert Atmosphere: Processing under a nitrogen blanket can help prevent oxidative degradation of the flavonoid at elevated temperatures.
Problem Area 2: Physical Stability
Q: My amorphous solid dispersion is recrystallizing during storage. How can I improve its stability?
A: Recrystallization is a common failure mode for amorphous solid dispersions, driven by the system's thermodynamic tendency to return to a lower energy crystalline state.[21]
-
Solution 1: Optimize Drug Loading: High drug loading increases the likelihood of recrystallization. Determine the miscibility or solubility of the flavonoid in the polymer and formulate below this limit. Reducing the drug-to-polymer ratio can significantly enhance stability.[6]
-
Solution 2: Select a Polymer with Stronger Interactions: The stability of an amorphous solid dispersion is often governed by drug-polymer interactions.[22] Use polymers that can form strong hydrogen bonds with the flavonoid, such as PVP. Characterize these interactions using FTIR.[7]
-
Solution 3: Use a Polymer with a High Tg: A polymer with a high glass transition temperature (Tg) will create a solid dispersion with a higher Tg, reducing molecular mobility and hindering the diffusion and reorientation of flavonoid molecules required for crystal growth.[9]
-
Solution 4: Incorporate a Second Polymer: Creating a ternary solid dispersion by adding a second polymer can sometimes improve stability. This can be due to more favorable interactions or a further increase in the system's Tg.[23]
-
Solution 5: Control Storage Conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below its Tg. Moisture can act as a plasticizer, lowering the Tg and accelerating recrystallization.
Problem Area 3: Dissolution & Performance
Q: The dissolution rate of my flavonoid solid dispersion is not as high as expected. What could be the issue?
A: Several factors can lead to suboptimal dissolution performance.
-
Solution 1: Incomplete Amorphization: Verify that the flavonoid is fully amorphous using PXRD and DSC. Any residual crystallinity will significantly hinder dissolution. If incomplete amorphization is detected, you may need to adjust your manufacturing process parameters (e.g., increase spray drying inlet temperature, modify HME screw design).
-
Solution 2: Phase Separation During Dissolution: The amorphous drug and polymer may separate upon contact with the dissolution medium, a phenomenon known as amorphous-amorphous phase separation.[24] This can lead to the formation of a drug-rich, water-insoluble layer on the surface of the dissolving particles, impeding further drug release.[24] Using polymers that maintain the flavonoid in a supersaturated state (e.g., HPMC-AS) can mitigate this.[1]
-
Solution 3: Inadequate Wetting: The solid dispersion particles may not be wetting properly. Ensure the chosen polymer is highly water-soluble and that the particle size of the solid dispersion is optimized for maximum surface area.
-
Solution 4: Dissolution Method Selection: The chosen in-vitro dissolution method may not be appropriate. For poorly soluble drugs, biopredictive dissolution methods that simulate gastrointestinal conditions (e.g., using simulated gastric and intestinal fluids) are often necessary to accurately predict in-vivo performance.[25]
Q: My solid dispersion shows good in-vitro dissolution, but the in-vivo bioavailability is still low. Why?
A: This "in vitro-in vivo" disconnect can be frustrating.
-
Solution 1: Recrystallization in the GI Tract: The flavonoid may be precipitating or recrystallizing in the gastrointestinal tract after being released from the solid dispersion. The supersaturated solution generated upon dissolution is thermodynamically unstable. Incorporating a precipitation inhibitor (a secondary polymer like HPMC) into the formulation can help maintain the supersaturated state for a longer duration, allowing for greater absorption.
-
Solution 2: First-Pass Metabolism: Flavonoids are known to undergo extensive Phase II metabolism in the gut wall and liver.[1] While the solid dispersion improves solubility, it doesn't protect against metabolism. Strategies to address this, such as co-administration with metabolic inhibitors (e.g., piperine), may be necessary, although this falls outside the scope of the formulation itself.
-
Solution 3: Permeability Limitations: The absorption of the flavonoid may be limited by its permeability across the intestinal epithelium, not just its solubility (a characteristic of BCS Class IV compounds).[4] While solid dispersions primarily address solubility, some studies suggest that the intimate contact with polymers can transiently affect the cell membrane and improve permeability.
Section 3: Experimental Protocols & Data Visualization
To provide a practical framework, this section includes a detailed protocol for a common manufacturing method and a table summarizing key polymer properties.
Protocol: Preparation of a Flavonoid-PVP Solid Dispersion by Solvent Evaporation
This protocol is a standard lab-scale method for screening flavonoid-polymer combinations.
Materials:
-
Flavonoid (e.g., Quercetin)
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (Absolute)[7]
-
Rotary Evaporator
-
Vacuum Oven
Procedure:
-
Solution Preparation:
-
Accurately weigh the flavonoid and PVP K30 in the desired mass ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve the PVP K30 in a suitable volume of absolute ethanol in a round-bottom flask with stirring.
-
Once the polymer is fully dissolved, add the flavonoid to the solution and continue stirring until a clear solution is obtained. Gentle warming or sonication may be required.[7]
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum and rotate the flask to evaporate the ethanol until a thin film or solid mass is formed.
-
-
Final Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.[26]
-
-
Post-Processing:
-
Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve (e.g., 60 mesh) to ensure particle size uniformity.[2]
-
Store the final product in a desiccator over silica gel to protect it from moisture.
-
Data Summary: Properties of Common Polymers for Flavonoid Solid Dispersions
| Polymer | Abbreviation | Common Grade(s) | Key Properties | Typical Application |
| Polyvinylpyrrolidone | PVP | K12, K30, K90 | High water solubility, strong hydrogen bond acceptor, high Tg.[7] | Immediate release formulations.[7] |
| Copovidone | PVP VA64 | - | Amorphous copolymer of vinylpyrrolidone and vinyl acetate, good solubility, lower hygroscopicity than PVP.[6] | Immediate release, improved stability over PVP. |
| Polyethylene Glycol | PEG | 4000, 6000 | Highly water-soluble, low melting point, can act as a plasticizer.[17] | Immediate release, often used in melt-based methods.[2] |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMC-AS | LF, MF, HF | pH-dependent solubility (dissolves > pH 5.5, 6.0, or 7.0), excellent precipitation inhibitor.[1] | Enteric-coated or delayed-release formulations, maintaining supersaturation. |
| Soluplus® | - | - | Amphiphilic graft copolymer, acts as a solubilizer and matrix former. | Enhancing solubility and bioavailability of very challenging compounds.[27] |
Section 4: Visualization of Key Concepts
Diagrams created using Graphviz to illustrate important workflows and relationships.
Workflow for Solid Dispersion Formulation Development
Caption: A typical workflow for developing a flavonoid solid dispersion.
Troubleshooting Logic for Poor Dissolution
Caption: Decision tree for troubleshooting poor dissolution performance.
References
- Thermalanalysis study of flavonoid solid dispersions having enhanced solubility. (n.d.).
- THERMAL ANALYSIS STUDY OF FLAVONOID SOLID DISPERSIONS HAVING ENHANCED SOLUBILITY. (n.d.). An-Najah Staff.
- Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. (n.d.).
- Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. (n.d.). NIH.
- Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (n.d.). MDPI.
- Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions. (2019, October 9). American Pharmaceutical Review.
- The Development and Optimisation of a Spinosin Solid-Dispersion-Based Functional Dairy Beverage and Its Sleep-Promoting Effects in Mice. (n.d.). MDPI.
- Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. (n.d.). An-Najah Staff.
- Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L. (n.d.). PMC - NIH.
- Amorphous solid dispersion effects on in vitro solution concentrations of quercetin. (2016, August 31).
- DESIGN, DEVELOPMENT AND CHARACTERIZATION OF SOLID DISPERSION OF QUERCITIN LOADED ORAL WAFERS. (2022, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (n.d.). Pharma Excipients.
- Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions. (2019, October 9). American Pharmaceutical Review.
- Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. (2020, March 20). ACS Omega - ACS Publications.
- Formulation and Evaluation of Solid Dispersions of Poorly Water-Soluble Drug- Hesperidin. (2022, March 19).
- Influence of the Polymer and Solvent Variables on the Nanoencapsulation of the Flavonoid Quercetin: Preliminary Study Based on Eudragit® Polymers. (2023, July 3). MDPI.
- Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. (n.d.). MDPI.
- Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. (n.d.). SciELO.
- Mechanisms of drug release from a solid dispersion.. (n.d.). ResearchGate.
- Investigation of the stability of amorphous solid dispersions. (n.d.). Lirias - KU Leuven.
- Investigation of the stability of amorphous solid dispersions. (2024, October 14). KU Leuven.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). NIH.
- Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. (2022, December 29). PMC - NIH.
- Release Mechanisms of Amorphous Solid Dispersions. (2022, December 7). Purdue University Graduate School.
- A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). GSC Online Press.
- Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. (n.d.).
- Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery.
- Soluplus® based Amorphous Solid Dispersions: An Experimental Approach to Ameliorate the Solubility and Anti-Retroviral Integrase Activity of Dolutegravir in Rabbits. (n.d.). International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
Sources
- 1. Amorphous solid dispersion effects on in vitro solution concentrations of quercetin [vtechworks.lib.vt.edu]
- 2. nanobioletters.com [nanobioletters.com]
- 3. sybespharmacy.com [sybespharmacy.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. Influence of the Polymer and Solvent Variables on the Nanoencapsulation of the Flavonoid Quercetin: Preliminary Study Based on Eudragit® Polymers [mdpi.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. extruders.leistritz.com [extruders.leistritz.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. crsubscription.com [crsubscription.com]
- 13. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Development and Optimisation of a Spinosin Solid-Dispersion-Based Functional Dairy Beverage and Its Sleep-Promoting Effects in Mice [mdpi.com]
- 16. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. staff-old.najah.edu [staff-old.najah.edu]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 21. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 22. Investigation of the stability of amorphous solid dispersions — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Item - Release Mechanisms of Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 25. drug-dev.com [drug-dev.com]
- 26. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Soluplus® based Amorphous Solid Dispersions: An Experimental Approach to Ameliorate the Solubility and Anti-Retroviral Integrase Activity of Dolutegravir in Rabbits | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
"reducing off-target effects of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate"
Welcome to the technical support center for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you mitigate off-target effects and ensure the success of your experiments.
Introduction to 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a flavonoid that has been isolated from herbs of the Micromelum species[1][2]. The diacetate form is likely a prodrug, designed to enhance cell permeability, which is then hydrolyzed by intracellular esterases to release the active 5,7-dihydroxy form. While direct research on this specific diacetate compound is limited, the biological activities of structurally similar flavonoids suggest potential anti-inflammatory and anti-cancer properties, likely mediated through the modulation of key signaling pathways such as NF-κB[3][4][5].
Like many flavonoids, achieving high target specificity can be a challenge. This guide will provide you with the necessary strategies to reduce off-target effects and obtain reliable, reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during experimentation with 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Issue 1: High Cellular Toxicity or Unexpected Phenotypes at Low Concentrations
Question: I'm observing significant cell death or unexpected biological responses even at low micromolar concentrations of the compound. How can I determine if this is an off-target effect and what can I do to minimize it?
Answer:
This is a common challenge when working with flavonoids, which can be promiscuous binders. The observed toxicity could be due to off-target kinase inhibition, mitochondrial dysfunction, or other unintended interactions.
Probable Causes and Solutions:
| Probable Cause | Troubleshooting Steps & Explanation |
| Compound Instability and Degradation | Flavonoids are susceptible to oxidation, which can lead to the formation of cytotoxic byproducts. To prevent this, handle the compound under controlled conditions. Prepare fresh stock solutions in an appropriate solvent like DMSO, store them at -80°C, and minimize freeze-thaw cycles. Protect solutions from light by using amber vials[6]. |
| Off-Target Kinase Inhibition | Many flavonoids are known to inhibit a broad range of kinases. To assess this, perform a kinase panel screening assay to identify potential off-target interactions. If a specific off-target kinase is identified, you can use a more selective inhibitor for that kinase as a control in your experiments to differentiate between on-target and off-target effects. |
| Mitochondrial Toxicity | Flavonoids can interfere with mitochondrial function. Use assays such as the MTT or Seahorse XF Analyzer to assess mitochondrial respiration and viability. If mitochondrial toxicity is confirmed, consider using a lower, non-toxic concentration range for your experiments. |
| Prodrug Conversion Variability | The conversion of the diacetate prodrug to its active form can vary between different cell types depending on their intracellular esterase activity. This can lead to inconsistent results. To address this, you can pre-incubate the compound in cell-free media to allow for hydrolysis before adding it to the cells, or you can use the active 5,7-dihydroxy form of the compound if it is available. |
Experimental Workflow for Assessing Off-Target Cytotoxicity:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: My results with 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate are not consistent across experiments. What could be the cause?
Answer:
Inconsistency in results can stem from a variety of factors, from compound handling to experimental design.
Probable Causes and Solutions:
| Probable Cause | Troubleshooting Steps & Explanation |
| Compound Degradation | As mentioned previously, flavonoid stability is a critical factor. Ensure you are following proper handling and storage procedures to prevent degradation[6]. |
| Solvent Effects | The solvent used to dissolve the compound (e.g., DMSO) can have biological effects on its own. Always include a vehicle control (solvent only) in your experiments at the same final concentration used for the compound treatment. |
| Experimental Variability | Biological systems are inherently variable. To minimize this, use a consistent cell passage number, ensure uniform cell seeding density, and standardize treatment times. Employing a Design of Experiments (DoE) approach can help identify and control for critical variables in your experimental setup[7]. |
| Assay Interference | Flavonoids can interfere with certain assay technologies due to their fluorescent properties or redox activity. If you are using a fluorescence-based assay, run a control with the compound alone to check for autofluorescence. For assays that rely on redox chemistry, consider alternative detection methods. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate?
While specific studies on this compound are limited, based on its structural similarity to other flavonoids like eupatilin, it is hypothesized to act as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway[3][4][5]. The active form of the compound may also modulate other pathways, and further research is needed to fully elucidate its mechanism of action.
Proposed Signaling Pathway:
Caption: Proposed inhibitory effect on the NF-κB pathway.
Q2: How can I improve the target selectivity of this compound in my experiments?
Improving selectivity is a key goal in drug development. Here are some strategies you can employ:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify chemical modifications that enhance potency for the desired target while reducing off-target effects.
-
Computational Modeling: Use molecular docking and other computational tools to predict the binding of the compound to its intended target and potential off-targets. This can guide the design of more selective molecules[8].
-
Allosteric Targeting: Investigate if the compound can bind to an allosteric site on the target protein. Allosteric sites are often less conserved than active sites, which can lead to greater selectivity[8][9].
-
Optimize Experimental Conditions: Titrate the compound concentration carefully to find the lowest effective dose that elicits the desired on-target effect with minimal off-target activity.
Q3: What is the best way to prepare and store stock solutions of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate?
Proper preparation and storage are crucial for maintaining the integrity of the compound.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Dissolution: Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Aliquoting: Aliquot the stock solution into single-use volumes in amber-colored, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but long-term storage should be at -80°C.
Q4: Are there any known drug-drug interactions I should be aware of?
Flavonoids can interact with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. If you are using this compound in an in vivo model, be aware of potential interactions with other administered drugs that are metabolized by CYP enzymes. It is advisable to perform a CYP inhibition assay to assess this risk.
References
- How to improve drug selectivity? - Patsnap Synapse. (2025-05-21).
- Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications.
- Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central.
- Technical Support Center: Preventing Flavonoid Oxidation During Sample Preparation - Benchchem.
- Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology - Aragen Life Sciences. (2024-10-15).
- Improving Selectivity in Drug Design - AZoLifeSciences. (2022-03-04).
- The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers - Benchchem.
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate.
- This compound - Phenyx.
- 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC - PubMed Central. (2012-08-02).
- 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed.
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21).
- This compound | Natural Product | MedChemExpress.
Sources
- 1. This compound | Queensland Center of Moelcular Genetics [qcmg.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
- 9. azolifesciences.com [azolifesciences.com]
Technical Support Center: Stability Testing of 5,7-Dihydroxy-3,4',8-trimethoxyflavone Diacetate in Solution
Welcome to the technical support center for the stability testing of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for designing, executing, and troubleshooting stability studies for this compound. Our focus is on the causality behind experimental choices to ensure robust and reliable data.
Foundational Knowledge: Understanding the Stability Profile of 5,7-Dihydroxy-3,4',8-trimethoxyflavone Diacetate
This section addresses the fundamental chemical characteristics of the molecule that dictate its stability in solution.
Q1: What are the primary predicted degradation pathways for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in solution?
A1: The structure of this molecule features two key functionalities that are susceptible to degradation: two acetate ester groups at the 5 and 7 positions and a classic flavone core. Therefore, the two primary degradation pathways are:
-
Hydrolysis of the Diacetate Esters: The ester linkages are the most labile part of the molecule. They are susceptible to both acid- and base-catalyzed hydrolysis, which will cleave the acetate groups to yield the parent flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone. This is often the first and most significant degradation step observed. Enzymatic hydrolysis can also occur if biological matrices are present.[1][2]
-
Degradation of the Flavonoid Core: Once the protective acetate groups are removed, the resulting free hydroxyl groups at positions 5 and 7 significantly increase the electron density of the A-ring. This makes the flavonoid core more susceptible to oxidation, particularly under neutral to alkaline conditions or in the presence of metal ions.[3][4] The core can also degrade under harsh photolytic or thermal stress.[5][6]
Q2: What is the specific role of the diacetate groups in the molecule's stability?
A2: The acetate groups serve as protecting groups for the 5- and 7-position hydroxyl groups. By converting the phenolic hydroxyls into esters, the molecule's susceptibility to oxidation is significantly reduced.[7] Phenolic hydroxyls are primary sites for oxidative degradation, which often leads to the formation of quinone-type structures and subsequent polymerization into brown-colored degradants.[8] Therefore, the diacetate form is expected to be more stable against oxidative and photo-oxidative stress compared to its hydrolyzed, dihydroxy counterpart. However, this protection comes at the cost of introducing susceptibility to hydrolysis.
Q3: How do common laboratory solvents influence the stability of this compound?
A3: Solvent selection is critical as it impacts both solubility and degradation kinetics.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO): In pure, dry aprotic solvents, the compound is generally stable as the primary hydrolytic pathway is inhibited by the lack of water. However, DMSO can be problematic for long-term storage as it can be hygroscopic and may contain trace impurities.
-
Protic Solvents (e.g., Methanol, Ethanol): These are common solvents for stock solutions. While more stable than aqueous solutions, they can participate in transesterification reactions under certain catalytic conditions (strong acid/base), though this is less common than hydrolysis. Ensure these solvents are of high purity and low water content.
-
Aqueous Solutions/Buffers: This is where the compound is most vulnerable. The rate of hydrolysis is highly dependent on pH.[4] Flavonoids are generally more stable in slightly acidic conditions (pH 3-5).[9] As the pH becomes neutral and then alkaline, the rate of both hydrolysis and subsequent oxidation of the parent flavonoid increases dramatically.[4][10]
Experimental Design: A Forced Degradation Protocol
Forced degradation (or stress testing) is a systematic way to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] This is a prerequisite for developing a stability-indicating analytical method.
Overall Experimental Workflow
Caption: Workflow for Forced Degradation Study
Step-by-Step Protocols for Stress Conditions
Objective: To achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without being further degraded themselves.[12]
Initial Preparation:
-
Prepare a stock solution of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate at 1 mg/mL in a suitable organic solvent like HPLC-grade acetonitrile or methanol.
-
For each condition, prepare test samples by diluting the stock solution with the stressor solution. Also, prepare control samples stored at 4°C in the dark.
1. Acid-Catalyzed Hydrolysis
-
Protocol:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately cool the aliquot and neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 M NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Scientific Rationale: Elevated temperature accelerates the acid-catalyzed hydrolysis of the ester bonds.[13] The primary expected degradant is the parent dihydroxyflavone. Harsh conditions (higher temperature or acid concentration) could potentially lead to the hydrolysis of methoxy groups, though this is less likely.
2. Base-Catalyzed Hydrolysis
-
Protocol:
-
Mix 1 mL of the stock solution with 1 mL of 0.01 M NaOH.
-
Keep the solution at room temperature (25°C). Note: Base hydrolysis is typically much faster than acid hydrolysis.
-
Withdraw aliquots at short time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize with an equivalent of HCl (e.g., 1 mL of 0.01 M HCl).
-
Dilute with the mobile phase for analysis.
-
-
Scientific Rationale: Flavonoids are highly susceptible to base-catalyzed degradation.[13] Expect rapid hydrolysis of the acetate groups. The resulting dihydroxyflavone may be unstable at this pH and could quickly oxidize, leading to a color change (yellowing/browning) and the appearance of multiple secondary degradation peaks.[4]
3. Oxidative Degradation
-
Protocol:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor at time points such as 2, 6, 12, and 24 hours.
-
Analyze directly or dilute with the mobile phase.
-
-
Scientific Rationale: H₂O₂ is used to simulate oxidative stress.[13] The diacetate form should show reasonable stability. If hydrolysis occurs first, the resulting dihydroxyflavone will be more susceptible to oxidation. The reaction can be complex, potentially leading to the formation of quinones or ring-opened products.
4. Thermal Degradation
-
Protocol:
-
In Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a small amount of the solid compound in an open vial in an oven at 80°C.
-
Analyze at time points such as 1, 3, and 7 days. For the solid sample, dissolve in the initial solvent before analysis.
-
-
Scientific Rationale: High temperatures can provide the energy needed to overcome activation barriers for degradation.[14] For flavonoids, this can lead to various reactions, including cleavage of the heterocyclic C-ring.[6] Comparing solution and solid-state stress helps understand the role of the solvent in thermal degradation.
5. Photodegradation
-
Protocol:
-
Prepare a solution of the compound in a transparent vial (e.g., quartz or borosilicate glass). A common solvent choice is a 1:1 mixture of acetonitrile and water.
-
Expose the sample to a light source that complies with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt-hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Analyze the stressed and dark control samples after exposure.
-
-
Scientific Rationale: Flavonoids can absorb UV and visible light, which can excite the molecule to a higher energy state, initiating degradation reactions.[5][15] The presence of a C2-C3 double bond and hydroxyl groups (after hydrolysis) are key factors in photoreactivity.[16]
Troubleshooting Guide & FAQs
Q4: My compound degraded almost instantly upon adding 0.1 M NaOH. What should I do?
A4: This is a common issue. Base-catalyzed hydrolysis of esters and subsequent flavonoid degradation are very rapid.
-
Solution: Reduce the severity of the stress conditions.
-
Lower the base concentration to 0.01 M or even 0.001 M NaOH.
-
Perform the experiment at a lower temperature (e.g., in an ice bath at 4°C).
-
Take much shorter time points (e.g., 1, 2, 5 minutes). The goal is controlled, partial degradation, not complete destruction.[13]
-
Q5: I don't see any degradation under acidic or oxidative conditions. How can I promote it?
A5: The diacetate form is likely protecting the molecule effectively.
-
Solution: Increase the severity of the stress conditions incrementally.
-
For Acid: Increase the temperature from 60°C to 80°C, or increase the incubation time. If still stable, consider increasing the acid concentration to 0.5 M or 1 M HCl.
-
For Oxidation: Gently heat the H₂O₂ mixture to 40-50°C to accelerate the reaction. Alternatively, increase the concentration of H₂O₂ to 10% or 30%, but handle with extreme care.
-
Q6: My chromatogram shows the parent peak decreasing, but no new peaks are appearing. What's happening?
A6: This often points to one of two issues:
-
Precipitation: The degradation product may be insoluble in your sample diluent. Check the sample vial for any visible precipitate. Try re-dissolving the sample in a stronger solvent (like DMSO) before analysis.
-
Formation of Non-UV-Active or Polymeric Products: The degradants may not have a chromophore that absorbs at your chosen UV wavelength, or they may have polymerized into large molecules that are retained on the column or are too broad to be detected as sharp peaks.
-
Solution: Use a more universal detection method like Mass Spectrometry (LC-MS) to look for the expected masses of degradants. Also, check for mass balance—the sum of the parent compound and all degradants should ideally be close to 100% of the initial amount.
Q7: How can I confirm if my new peak is the hydrolyzed dihydroxyflavone or another degradant?
A7: This requires structural elucidation techniques.
-
Solution: The most direct method is LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of two acetyl groups (CH₃CO), which is a mass difference of 84.04 Da (2 * 42.02 Da). Tandem MS (MS/MS) can further confirm the structure by fragmentation analysis. If a pure standard of the parent 5,7-dihydroxy-3,4',8-trimethoxyflavone is available, you can confirm by comparing retention times.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Forced Degradation
Data Summary Tables
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Method | Temperature | Duration | Primary Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | Hydrolysis of acetate esters |
| Base Hydrolysis | 0.01 M NaOH | Room Temp (25°C) | 5-60 minutes | Rapid hydrolysis, potential oxidation |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) | 2-24 hours | Oxidation of flavonoid core (if hydrolyzed) |
| Thermal | Oven (Solution/Solid) | 80°C | 1-7 days | General decomposition |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH guidelines | Photo-oxidation, ring cleavage |
Table 2: Recommended Starting Parameters for HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, < 5 µm particle size | Good retention and separation for moderately polar flavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier sharpens peaks and ensures consistent ionization for MS. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reverse-phase chromatography. |
| Gradient | Start at 10-20% B, ramp to 95% B over 20-30 min | A gradient is essential to elute the parent compound and a range of potential degradants with varying polarities. |
| Flow Rate | 0.8-1.0 mL/min for 4.6 mm ID | Standard flow rate for good efficiency. |
| Column Temp | 30-40°C | Improves peak shape and reproducibility. |
| Detection | UV/DAD at 254 nm, 280 nm, and 340 nm; MS Scan | Monitor multiple wavelengths to detect parent and degradants. MS is crucial for identification. |
References
- ResearchGate. (n.d.). (PDF) Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions.
- Zenobi, R., & Zenobi, R. (2012). The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. Journal of Agricultural and Food Chemistry. [Link]
- Chaaban, H., et al. (2017). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry. [Link]
- PubMed. (2012). The UVA and aqueous stability of flavonoids is dependent on B-ring substitution. [Link]
- UL-Flavonoids. (n.d.). Effects of the Processing Temperature on the Degradation of Food Flavonoids.
- ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. [Link]
- MDPI. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Molecules. [Link]
- ResearchGate. (n.d.). Influence of pH on the storage stability of SPLF (A: flavonoids content...). [Link]
- PubMed. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. [Link]
- MDPI. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Applied Sciences. [Link]
- ResearchGate. (n.d.). Evolution of the antioxidant activity of flavonoids after thermal.... [Link]
- ResearchGate. (n.d.). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity | Request PDF. [Link]
- PubMed. (2009). On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions. [Link]
- ResearchGate. (2024). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
- MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants. [Link]
- Ingenta Connect. (2003). Stability testing on typical flavonoid containing herbal drugs. [Link]
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]
- PMC. (2024).
- ResearchGate. (n.d.). Stability testing on typical flavonoid containing herbal drugs | Request PDF. [Link]
- ACS Publications. (2006). Quantification and Stability Studies on the Flavonoids of Radix hedysari. [Link]
- ResearchGate. (n.d.). Analytical separation and detection methods for flavonoids | Request PDF. [Link]
- Taylor & Francis Online. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. [Link]
- MDPI. (2022). The Food Matrix Protects Dark Chocolate Flavan-3-Ols and Onion Flavonols from Degradation During In Vitro Gastrointestinal Digestion. Antioxidants. [Link]
- ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. [Link]
- PMC. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]
- Frontiers. (2022).
- OSTI.gov. (2017).
- MedCrave. (2016).
- AAPS. (2023).
- Perceptive BioScience. (n.d.).
- PMC. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. [Link]
- ResearchGate. (n.d.). Stability of flavonoids at different temperatures for 28 days (A: 25 • C, B...). [Link]
- PMC. (2016). Chemistry and Biological Activities of Flavonoids: An Overview. [Link]
- PubChem. (n.d.). 5,6-Dihydroxy-7,8,4'-trimethoxyflavone. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Metabolic Degradation of Trimethoxyflavones In Vivo
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethoxyflavones (TMFs). This guide is designed to provide expert insights and practical solutions for one of the most significant challenges in the field: overcoming the rapid metabolic degradation of TMFs in vivo. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and solve common experimental hurdles, thereby enhancing the bioavailability and therapeutic potential of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the metabolism of trimethoxyflavones. Understanding these core concepts is the first step toward designing effective strategies to enhance their systemic exposure.
Q1: What are the primary metabolic pathways for trimethoxyflavones?
Trimethoxyflavones, like other polymethoxyflavones (PMFs), undergo extensive biotransformation, primarily in the liver and intestine.[1] The metabolism is generally a two-phase process:
-
Phase I Metabolism: This initial phase involves the modification of the TMF structure, primarily through reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] The most common reaction for TMFs is O-demethylation , where a methyl group is removed, exposing a hydroxyl group.[3][4] The 3' and 4' positions on the B-ring of the flavone structure are often the primary sites for this biotransformation.[5][6]
-
Phase II Metabolism: Following Phase I, the newly exposed hydroxyl groups become targets for conjugation reactions. This process increases the water solubility of the metabolites, facilitating their excretion from the body. The main Phase II reactions are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[3][7] The end products are typically demethylated, sulfated, and glucuronidated metabolites that are eliminated through urine and feces.[3]
Q2: Which specific enzymes are most responsible for TMF metabolism?
The Cytochrome P450 (CYP) system is the major enzyme family involved in the initial, rate-limiting step of TMF metabolism.[1][8] While multiple isoforms can contribute, studies on various flavones and methoxyflavones have implicated several key players:
-
CYP1 Family (CYP1A1, CYP1A2, CYP1B1): These enzymes are known to be involved in the oxidation and metabolism of numerous flavonoids.[1][9]
-
CYP2 Family (CYP2A6, CYP2C9, CYP2C19): Research has shown that CYP2A6, for instance, plays a role in flavone hydroxylation.[9] Additionally, certain hydroxylated tetramethoxyflavones have been shown to potently inhibit CYP2C9 and CYP2C19.[8]
-
CYP3 Family (CYP3A4): As one of the most abundant and versatile human CYP enzymes, CYP3A4 is responsible for the metabolism of over 50% of therapeutic drugs and is frequently involved in flavonoid metabolism.[10] Some polymethoxyflavones are known inhibitors of CYP3A.[8]
Identifying the specific CYP isoform(s) responsible for your TMF's metabolism is a critical step in developing strategies to block its degradation.
Q3: How does the methoxylation pattern of a TMF influence its metabolic stability?
The presence and position of methoxy groups are paramount to a TMF's metabolic fate. Dietary flavonoids with free hydroxyl groups are highly susceptible to rapid Phase II conjugation, which leads to poor bioavailability.[11] The methoxy groups on a TMF effectively "cap" these vulnerable hydroxyl positions.[7][12]
This structural feature confers two major advantages:
-
Increased Metabolic Stability: By blocking the sites for direct glucuronidation and sulfation, methoxylation forces metabolism to proceed through the slower, rate-limiting step of CYP-mediated O-demethylation.[7][11]
-
Improved Membrane Transport: The increased lipophilicity from methylation can enhance passive diffusion across the intestinal wall, contributing to better absorption.[11]
Therefore, fully methoxylated flavones are significantly more metabolically stable and orally bioavailable than their unmethylated counterparts.[11][12]
Q4: What is the typical oral bioavailability and pharmacokinetic profile of TMFs?
Despite the stability advantage conferred by methoxylation, TMFs generally exhibit low oral bioavailability, often in the range of 1-4%.[3] A typical pharmacokinetic profile after oral administration shows that they are rapidly absorbed, reaching maximum plasma concentration (Cmax) within 1-2 hours.[3][13] However, they are also eliminated relatively quickly, with half-lives (t1/2) often ranging from 2 to 6 hours.[3][13]
The low bioavailability is a direct consequence of the extensive first-pass metabolism in the intestine and liver, where the absorbed TMF is rapidly converted to excretable metabolites.[3][14]
Part 2: Troubleshooting Guide & Experimental Protocols
This section is designed to address specific problems you may encounter during your in vivo experiments and provides actionable protocols to diagnose and solve them.
Issue 1: My trimethoxyflavone shows very rapid clearance and low systemic exposure in my animal model.
This is the most common challenge faced by researchers in this field. It strongly suggests extensive metabolic degradation.
Troubleshooting Workflow
Caption: Workflow for TMF metabolite identification.
Protocol: General Approach to Metabolite Identification
-
Sample Generation: Incubate your TMF at a higher concentration (e.g., 10-50 µM) with a metabolically competent system like hepatocytes or liver S9 fraction , as these contain both Phase I and Phase II enzymes. [7][15]Incubate for a longer period (e.g., 1-4 hours) to allow metabolites to form.
-
LC-MS/MS Analysis: Analyze the supernatant of the terminated reaction using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [15][16][17]These instruments provide accurate mass measurements, which are critical for determining the elemental composition of metabolites.
-
Data Processing:
-
Predict Biotransformations: Create a list of potential metabolites by considering common metabolic reactions.
-
Phase I: O-demethylation (-14 Da), Hydroxylation (+16 Da), Oxidation (+14 Da).
-
Phase II: Glucuronidation (+176 Da), Sulfation (+80 Da).
-
-
Extract Ion Chromatograms (EICs): Search the raw data for the exact masses of the predicted metabolites. The presence of a peak in the EIC that is absent in the time-zero control sample is indicative of a potential metabolite.
-
-
Structural Elucidation:
-
MS/MS Fragmentation: Acquire MS/MS (or tandem MS) spectra for the parent TMF and each potential metabolite. [17] * Compare Fragmentation: The fragmentation pattern of a metabolite will often retain core fragments from the parent drug. A shift in the mass of a fragment can help pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the B-ring is shifted by +16 Da, this suggests hydroxylation occurred on the B-ring. [16] Table 2: Pharmacokinetic Parameters of Methoxyflavones from Preclinical Studies
-
| Compound | Animal Model | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | Bioavailability | Reference |
| 5,7,4'-Trimethoxyflavone (TMF) | Rat | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4% | [3] |
| 5,7-Dimethoxyflavone (DMF) | Rat | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4% | [3] |
| Pentamethoxyflavone (PMF) | Rat | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4% | [3] |
| TMF, DMF, PMF Mix | Rooster | 0.34 - 0.83 | 1.17 - 1.83 | 2.03 - 2.60 | Not Reported | [13] |
References
- Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes. National Institutes of Health (NIH).
- Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. PubMed.
- Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. National Institutes of Health (NIH).
- Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. National Institutes of Health (NIH).
- Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. MDPI.
- Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS One.
- Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. National Institutes of Health (NIH).
- How to Conduct an In Vitro Metabolic Stability Study. FarmaTrust.
- Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. National Institutes of Health (NIH).
- Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. ScienceDirect.
- The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. SCIENTIA Pharmaceutica.
- Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats. National Institutes of Health (NIH).
- Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. PubMed Central.
- Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. National Institutes of Health (NIH).
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
- Cytochrome P450s in flavonoid metabolism. ResearchGate.
- An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. SpringerLink.
- Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate.
- Design, synthesis, and biological evaluation of novel 5,7,4′-trimethoxyflavone sulfonamide-based derivatives as highly potent inhibitors of LRPPRC/STAT3/CDK1. ResearchGate.
- Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. National Institutes of Health (NIH).
- Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. ResearchGate.
- An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. ResearchGate.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.
- Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. Pharmaffiliates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Flavonoids: Eupatilin vs. 5,7-Dihydroxy-3,4',8-trimethoxyflavone Diacetate
Abstract
Flavonoids represent a burgeoning field in oncology research, offering a rich source of potential therapeutic agents with diverse mechanisms of action. This guide provides a detailed comparative analysis of two such compounds: Eupatilin, a well-characterized flavone with demonstrated anticancer properties, and the structurally related but largely uninvestigated 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. While extensive data underscores Eupatilin's efficacy in inducing apoptosis and cell cycle arrest across numerous cancer cell lines, a significant knowledge gap exists for its diacetate analogue. This document synthesizes the known anticancer activities of Eupatilin, hypothesizes the potential bioactivity of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate based on structure-activity relationships, and provides a comprehensive experimental framework for a head-to-head comparison. Our objective is to equip researchers and drug development professionals with the foundational knowledge and detailed methodologies required to systematically evaluate these promising compounds.
Introduction: The Therapeutic Promise of Flavonoids
Flavonoids are a class of polyphenolic secondary metabolites found in plants, long recognized for their antioxidant properties.[1] More recently, their potent anticancer activities have garnered significant scientific attention.[2] These compounds can modulate a wide array of cellular signaling pathways that are often dysregulated in cancer, making them attractive candidates for novel drug development.
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone primarily derived from Artemisia species.[1][3][4] Its anticancer effects are well-documented, showing efficacy against glioma, pancreatic, gastric, endometrial, and renal cancers.[4][5][6][7][8] Its mechanisms are multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and inhibition of tumor invasion.[5][9]
In contrast, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a closely related flavone that has been isolated from Micromelum sp.[10] The 'diacetate' suffix indicates that the two hydroxyl (-OH) groups at the 5 and 7 positions of the flavone backbone have been converted to acetate esters. This modification is often employed in medicinal chemistry to enhance a compound's stability and cell membrane permeability, potentially improving its bioavailability. Despite its structural similarity to other bioactive flavonoids, its anticancer properties remain unexplored. This guide will use the established profile of Eupatilin as a benchmark to propose a research strategy for evaluating its lesser-known counterpart.
Chemical Structure Comparison
The biological activity of a flavonoid is intimately linked to its chemical structure, including the number and position of hydroxyl, methoxy, and other substituent groups.
-
Eupatilin: Features hydroxyl groups at positions 5 and 7, and methoxy groups at positions 3', 4', and 6.
-
5,7-dihydroxy-3,4',8-trimethoxyflavone: The parent compound of the diacetate variant, differs from Eupatilin in the placement of one methoxy group (position 8 instead of 6) and the addition of another at position 3.
-
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate: The esterification of the 5,7-hydroxyl groups results in a more lipophilic molecule. In vivo, cellular esterases are expected to cleave the acetate groups, releasing the parent, active flavonoid.
This structural comparison suggests that while both parent compounds may engage similar intracellular targets, differences in methoxy group positions could influence binding affinity and metabolic stability. The diacetate modification is primarily a pro-drug strategy to enhance delivery.
Eupatilin: A Profile of a Multi-Targeted Anticancer Agent
Eupatilin exerts its anticancer effects through the modulation of several critical signaling pathways, leading to reduced cell viability, cell cycle arrest, and apoptosis.
Inhibition of Cell Proliferation and Viability
Eupatilin has been shown to inhibit the growth of a wide range of cancer cells in a dose- and time-dependent manner.[11] In colon cancer cell lines HCT116 and HT29, cell proliferation was reduced by over 50% at concentrations of 25 µM and 50 µM, respectively.[12]
Induction of Cell Cycle Arrest
A key mechanism for inhibiting cancer cell proliferation is the induction of cell cycle arrest. Eupatilin has been shown to arrest cells at different phases of the cycle depending on the cancer type.
-
G2/M Arrest: In human endometrial cancer cells, Eupatilin induces G2/M arrest by increasing the expression of the cell cycle inhibitor p21 and modulating the ATM/Chk2/Cdc25C/Cdc2 checkpoint pathway.[8] It also causes G2/M arrest in pancreatic cancer cells.[6]
-
G0/G1 Arrest: In oral squamous carcinoma cells, Eupatilin causes G0/G1 arrest through the decreased expression of cyclin D1 and CDK2.[9]
Induction of Apoptosis
Eupatilin is a potent inducer of apoptosis, triggering programmed cell death through multiple signaling cascades.
-
Mitochondrial (Intrinsic) Pathway: In gastric cancer and oral squamous carcinoma cells, Eupatilin alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[4][9] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[4][9]
-
Signaling Pathway Modulation: Eupatilin's pro-apoptotic activity is linked to its ability to inhibit key survival pathways. It has been shown to suppress the PI3K/Akt/mTOR and MAPK pathways, which are often hyperactivated in cancer cells, promoting their survival and growth.[1][3][7] In glioma cells, it inhibits the Notch-1 signaling pathway.[5]
Proposed Anticancer Activity of 5,7-dihydroxy-3,4',8-trimethoxyflavone Diacetate
Given the absence of direct experimental data, we can hypothesize the potential anticancer activities of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate based on the established roles of its structural motifs, drawing parallels with Eupatilin and other related flavonoids.[13]
-
Cytotoxicity: The parent compound, with its poly-hydroxylated and methoxylated structure, is likely to possess cytotoxic properties. Methylated flavones, in particular, often show higher stability and anticancer efficacy.[2] The diacetate modification may lead to enhanced cellular uptake and thus potent cytotoxicity upon intracellular conversion to the active form.
-
Mechanism of Action: It is plausible that this compound will share mechanisms with Eupatilin. We predict it will induce apoptosis by modulating Bcl-2 family proteins and activating caspases. Furthermore, its structural similarity suggests it may also inhibit pro-survival signaling pathways like PI3K/Akt and induce cell cycle arrest by upregulating inhibitors such as p21.
These hypotheses form the basis for the experimental workflow outlined below, designed to systematically test these predictions.
A Proposed Research Workflow for Comparative Analysis
To objectively compare the anticancer activity of Eupatilin and 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a multi-step experimental approach is required. The following protocols are foundational for this investigation.
Experiment 1: Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14] Its selection is based on its reliability, simplicity, and suitability for high-throughput screening.[15]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of both Eupatilin and 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Workflow for MTT Cell Viability Assay
Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.
Experiment 2: Quantification of Apoptosis (Annexin V/PI Assay)
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each compound (determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.[17]
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[17]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17] This will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Experiment 3: Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cell pellet with PBS, then fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.
Quantitative Data Summary
The following table summarizes known cytotoxicity data for Eupatilin and provides a template for recording future experimental results for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| Eupatilin | HCT116 | Colon Carcinoma | Proliferation Assay | >50% inhibition at 25 µM | [12] |
| HT29 | Colon Carcinoma | Proliferation Assay | >50% inhibition at 50 µM | [12] | |
| U87MG | Glioma | MTT Assay | Viability inhibited by 12.5, 25, 50 µM | [5] | |
| LN229 | Glioma | MTT Assay | Viability inhibited by 12.5, 25, 50 µM | [5] | |
| 786-O | Renal Carcinoma | Proliferation Assay | Significant inhibition | [7] | |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | Various | Various | MTT Assay | Data to be determined |
Mechanistic Insights: Signaling Pathway Analysis
Based on the results from the foundational assays, further experiments using Western blotting can elucidate the specific molecular mechanisms. Key proteins to investigate would include:
-
Apoptosis: Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.
-
Cell Cycle: p21, Cyclin D1, CDK4, p-Cdc2.
-
Survival Pathways: p-Akt, Akt, p-ERK, ERK.
Proposed Apoptotic Signaling Pathway for Flavonoids
Caption: Proposed mechanism for flavonoid-induced intrinsic apoptosis.
Discussion and Future Perspectives
The comprehensive data on Eupatilin establishes it as a potent, multi-targeted anticancer agent. Its ability to co-opt intrinsic cellular pathways to induce cell cycle arrest and apoptosis makes it a strong candidate for further preclinical development.
The critical unknown is the activity of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. The proposed research workflow provides a clear path to elucidating its efficacy. The diacetate functional groups present a key variable; while intended to improve bioavailability, their presence could also alter the compound's interaction with cellular targets prior to cleavage. A direct comparison with its non-acetylated parent compound would also be a valuable future study.
Should 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate exhibit superior potency or a more favorable toxicity profile compared to Eupatilin, it would warrant investigation in in vivo animal models to assess its therapeutic potential in a physiological context.
Conclusion
Eupatilin is a well-validated anticancer flavonoid with robust activity against multiple cancer types through the induction of apoptosis and cell cycle arrest. While 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate remains uncharacterized, its structural similarity to Eupatilin and other bioactive flavonoids makes it a compelling subject for investigation. By employing the systematic, multi-faceted experimental approach detailed in this guide, researchers can effectively bridge this knowledge gap, compare the activities of these two compounds, and potentially uncover a novel and potent therapeutic agent for cancer treatment.
References
- Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway. (n.d.).
- What is the mechanism of Eupatilin? (2024).
- Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest. (n.d.). Anticancer Research. [Link]
- Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest. (n.d.). Anticancer Research. [Link]
- Anti-Invasive and Apoptotic Effect of Eupatilin on YD-10B Human Oral Squamous Carcinoma Cells. (n.d.). MDPI. [Link]
- Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways. (n.d.).
- Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells. (2011). PubMed. [Link]
- Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells. (2004). PubMed. [Link]
- Eupatilin, a Pharmacologically Active Flavone Derived From Artemisia Plants, Induces Apoptosis in Human Gastric Cancer (AGS) Cells. (2005). PubMed. [Link]
- Full article: Eupatilin: a natural pharmacologically active flavone compound with its wide range applications. (n.d.). Taylor & Francis Online. [Link]
- Bioassays for anticancer activities. (n.d.). PubMed. [Link]
- Guideline for anticancer assays in cells. (n.d.).
- IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.).
- Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress. (2021).
- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
- Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacet
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 4. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]
- 7. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate | Phenyx [phenyx-ms.com]
- 11. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship of Polymethoxyflavonoids in Inflammation: A Comparative Guide for Researchers
Abstract
Polymethoxyflavonoids (PMFs), a unique class of flavonoids found almost exclusively in the peels of citrus fruits, have garnered significant attention for their potent anti-inflammatory properties.[1][2] Their diverse biological activities make them promising candidates for the development of novel therapeutics for a range of inflammatory diseases.[3] This comprehensive guide provides an in-depth analysis of the structure-activity relationship (SAR) of PMFs in inflammation. We will explore how the number and position of methoxy groups, as well as other structural modifications, influence their anti-inflammatory efficacy. This guide will also present a comparative analysis of key PMFs, supported by experimental data, and provide detailed protocols for assessing their anti-inflammatory effects, empowering researchers to advance their investigations in this critical area of drug discovery.
Introduction to Polymethoxyflavonoids and Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including inflammatory bowel disease, neurodegenerative disorders, and cardiovascular ailments.[1][3] Flavonoids, a broad class of polyphenolic compounds, are widely recognized for their anti-inflammatory and antioxidant properties.[4][5]
Polymethoxyflavonoids (PMFs) are a distinct subgroup of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone backbone.[2] This structural feature distinguishes them from the more common polyhydroxyflavonoids and is believed to contribute to their enhanced metabolic stability and oral bioavailability. The most well-studied PMFs include nobiletin, tangeretin, and sinensetin, which are abundant in citrus peels.[1][6] Emerging research, including both in vitro and in vivo studies, has consistently demonstrated the potent anti-inflammatory effects of these compounds, making the exploration of their SAR a crucial endeavor for therapeutic development.[3]
The Core of Anti-Inflammatory Action: Key Signaling Pathways
The anti-inflammatory effects of PMFs are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
2.1. The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][7] PMFs have been shown to inhibit NF-κB activation at various points in this cascade.[9]
2.2. The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation.[7] It consists of a series of protein kinases that are sequentially activated by phosphorylation. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including Activator Protein-1 (AP-1), which, like NF-κB, promotes the expression of pro-inflammatory genes.[5] The interplay between the NF-κB and MAPK pathways is complex, with significant crosstalk occurring between them to fine-tune the inflammatory response.
Diagram 1: Simplified Overview of NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Key inflammatory signaling pathways targeted by PMFs.
Structure-Activity Relationship (SAR) of Polymethoxyflavonoids
The anti-inflammatory activity of PMFs is intricately linked to their chemical structure. The number and position of methoxy groups on the flavone backbone are key determinants of their biological efficacy.
Key Structural Features Influencing Anti-inflammatory Activity:
-
Number of Methoxy Groups: Generally, an increase in the number of methoxy groups is associated with enhanced anti-inflammatory activity. For instance, nobiletin, with six methoxy groups, often exhibits greater potency than tangeretin, which has five.[11]
-
Position of Methoxy Groups: The specific placement of methoxy groups is crucial. Methoxy groups at positions 5 and 8 on the A-ring appear to be particularly important for inhibiting the expression of pro-inflammatory mediators like IL-1β and COX-2.[11]
-
Hydroxylation: The presence of hydroxyl groups, as seen in hydroxylated PMFs (HPMFs), can also significantly impact activity. Some studies suggest that HPMFs may possess even greater biological potency than their fully methoxylated counterparts.[12] For example, 5-demethylnobiletin has shown significant anti-proliferative activity against cancer cell lines.[11]
-
C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring of the flavone structure is thought to contribute to the anti-inflammatory activity.[13]
Comparative Analysis of Key Polymethoxyflavonoids
This section provides a comparative overview of the anti-inflammatory effects of the most extensively studied PMFs, supported by experimental data from the literature.
Table 1: Comparative Anti-inflammatory Activity of Nobiletin, Tangeretin, and Sinensetin
| Polymethoxyflavonoid | Model System | Key Inflammatory Mediator | IC50 / Inhibition (%) | Reference |
| Nobiletin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | IC50: ~10-20 µM | [14] |
| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 | Significant inhibition | [11] | |
| Human synovial fibroblasts | PGE2 | Dose-dependent inhibition (<64 µM) | [15] | |
| Tangeretin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Generally less potent than nobiletin | [6] |
| LPS-stimulated RAW 264.7 macrophages | Cox-2, iNOS mRNA | Most effective among 5 PMFs tested | [11] | |
| Human prostate cancer cells (PC-3, DU145) | Cell proliferation | Significant anti-proliferative activity | [11] | |
| Sinensetin | LPS-activated Raw 264.7 macrophages | IL-4 production | Strongest effect among 5 PMFs tested | [11] |
Discussion of Comparative Efficacy:
The data presented in Table 1 highlights the nuanced differences in the anti-inflammatory profiles of various PMFs. Nobiletin consistently demonstrates robust inhibition of nitric oxide and pro-inflammatory cytokine production.[11][14] Tangeretin, while sometimes less potent in inhibiting NO, shows remarkable efficacy in suppressing the gene expression of key inflammatory enzymes like COX-2 and iNOS.[11] Furthermore, tangeretin exhibits significant anti-proliferative effects in cancer cell lines, suggesting a broader therapeutic potential.[11] Sinensetin, on the other hand, appears to be a potent inducer of the anti-inflammatory cytokine IL-4.[11] These findings underscore the importance of considering the specific inflammatory context when selecting a PMF for investigation. The synergistic effects of these compounds, as found in citrus peel extracts, may also contribute to their overall potent anti-neuroinflammatory capacity.[14]
Experimental Protocols for Assessing Anti-inflammatory Activity
To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anti-inflammatory properties of PMFs.
Diagram 2: General Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: A typical workflow for evaluating PMF anti-inflammatory effects.
5.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for in vitro inflammation studies.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test PMF for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).
5.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
5.3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit being used. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and then measuring the colorimetric change.
5.4. Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Procedure:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH) and calculate the relative fold change in expression.
-
5.5. Protein Expression Analysis (Western Blotting)
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins, such as phosphorylated and total proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).[7][16]
-
Procedure:
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The structure-activity relationship of polymethoxyflavonoids in inflammation is a dynamic field of research with significant therapeutic implications. The number and position of methoxy groups are critical determinants of their anti-inflammatory potency, with nobiletin and tangeretin emerging as particularly promising candidates.[11] The detailed experimental protocols provided in this guide are intended to empower researchers to conduct rigorous and reproducible studies to further elucidate the mechanisms of action of these fascinating natural compounds.
Future research should focus on:
-
In vivo studies: Validating the in vitro findings in relevant animal models of inflammatory diseases.[17]
-
Bioavailability and metabolism: Investigating the pharmacokinetic profiles of different PMFs to optimize their delivery and efficacy.
-
Synergistic effects: Exploring the potential for synergistic anti-inflammatory effects when different PMFs are used in combination.[14]
-
Clinical trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical data into tangible benefits for human health.[3]
By continuing to unravel the intricate SAR of PMFs, the scientific community can pave the way for the development of novel, safe, and effective anti-inflammatory therapies derived from these natural citrus compounds.
References
- Pan, M. H., Chen, W. J., Lin-Shiau, S. Y., Ho, C. T., & Lin, J. K. (2007). Polymethoxyflavones as food factors for the management of inflammatory diseases. Journal of Food and Drug Analysis, 15(4), 359-366. Link
- Wang, S., Zhang, J., Li, Y., & Sun, B. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Agricultural and Food Chemistry, 66(39), 10161-10170. Link
- Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., ... & Laganà, G. (2017). The chemistry and the anti-inflammatory activity of polymethoxyflavonoids from Citrus genus. Molecules, 22(11), 1958. Link
- Li, S., Wang, H., Guo, L., Zhao, L., & Ho, C. T. (2019). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Critical Reviews in Food Science and Nutrition, 59(10), 1586-1601. Link
- Li, S., Pan, M. H., Lo, C. Y., & Ho, C. T. (2010). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Journal of Functional Foods, 2(1), 2-12. Link
- Cheng, A., Wu, L., Li, D., Luo, H., & Li, T. (2020). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Food & Function, 11(7), 6145-6155. Link
- Serafini, M., Peluso, I., & Raguzzini, A. (2010). Flavonoids as anti-inflammatory agents. Proceedings of the National Academy of Sciences, 107(27), E110-E111. Link
- Ho, S. C., & Lin, C. C. (2008). Anti-inflammatory and anti-oxidant effects of polymethoxyflavones from the peels of Citrus reticulata. Journal of Agricultural and Food Chemistry, 56(19), 8937-8944. Link
- Cirmi, S., Navarra, M., & Lombardo, G. E. (2016). The chemistry and the anti-inflammatory activity of polymethoxyflavonoids from Citrus genus.
- García-Lafuente, A., Guillamón, E., Villares, A., Rostagno, M. A., & Martínez, J. A. (2009). Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.
- Wang, Y., Zhang, Y., & Wang, Z. (2021). Structure-activity relationship (SAR) of flavones on their anti-inflammatory activity in murine macrophages in culture through the NF-κB pathway and c-Src kinase receptor. Journal of Agricultural and Food Chemistry, 69(28), 7911-7921. Link
- Weng, J. R., & Yen, G. C. (2012). The in vitro and in vivo anti-inflammatory and anti-allergic effects of flavonoids. Journal of Agricultural and Food Chemistry, 60(36), 9032-9042. Link
- Ho, S. C., & Kuo, C. T. (2014). Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium). Food and Chemical Toxicology, 71, 176-182. Link
- Guardia, T., Rotelli, A. E., Juarez, A. O., & Pelzer, L. E. (2001). Comparative study of flavonoids in experimental models of inflammation. Il Farmaco, 56(5-7), 445-447. Link
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2(1), 1-6. Link
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. Link
- Malaguarnera, L. (2019). The chemistry and the anti-inflammatory activity of polymethoxyflavonoids from Citrus genus. Polyphenols in Human Health and Disease, 1055-1074. Link
- Do, T. H., & Kim, Y. M. (2018). Nobiletin, sinensetin, and tangeretin are the main perpetrators in clementines provoking food-drug interactions in vitro. Journal of Food and Drug Analysis, 26(2), 706-715. Link
- Serafini, M., & Peluso, I. (2016). Flavonoids as potential anti-inflammatory molecules: a review. Molecules, 21(9), 1180. Link
- El-Shazly, A. M., & Wink, M. (2014). Modulation of MAPK/NF-κB pathway and NLRP3 inflammasome by secondary metabolites from red algae: a mechanistic study. Marine Drugs, 12(8), 4468-4487. Link
- ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Download Table].
- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. Link
- Assini, J. M., Mulvihill, E. E., & Huff, M. W. (2013). Differential effect of nobiletin and tangeretin on the antioxidant activity and levels of α-tocopherol and retinol in rats. Journal of Medicinal Food, 16(5), 413-421. Link
- ResearchGate. (n.d.). Western blotting analysis of MAPK and NF-kB activation. (a) Western... [Download scientific diagram].
- Lin, N., Sato, T., Takayama, Y., Mimaki, Y., Sashida, Y., Yano, M., & Ito, A. (2003). Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages. Biochemical Pharmacology, 65(12), 2065-2071. Link
- ResearchGate. (n.d.). IC 50 values of some phytoconstituents on various targets of inflammation. [Download Table].
- ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. [Download Table].
- Di Zazzo, A., Di Staso, S., & Bonini, S. (2011). Activation of MAPK signaling pathway and NF-κB activation in pterygium and ipsilateral pterygium-free conjunctival specimens. Investigative Ophthalmology & Visual Science, 52(8), 5842-5852. Link
- ResearchGate. (n.d.). IC 50 values for the eight compounds found to significantly decrease... [Download scientific diagram].
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov.tw [fda.gov.tw]
- 13. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Inhibitory Effect of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate on the Akt Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a natural flavonoid compound[1][2], on the critical Akt signaling pathway. Given the limited functional data on this specific diacetate derivative, we present a robust validation strategy, comparing its hypothetical performance against both a structurally related flavonoid and well-characterized, potent Akt inhibitors. This comparative approach ensures rigorous scientific validation and contextualizes the compound's potential efficacy.
The PI3K/Akt/mTOR Pathway: A Pivotal Target in Disease
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[3][4] Its activation is initiated by various upstream signals, such as growth factors and cytokines, which trigger PI3K to produce the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 recruits the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane, where it is fully activated through a dual phosphorylation mechanism at Thr308 and Ser473.[4][6]
Once activated, Akt phosphorylates a vast array of downstream substrates, promoting cell survival by inactivating pro-apoptotic proteins like BAD and the FOXO transcription factors, and driving cell growth and proliferation through the mTOR pathway.[7][8] Dysregulation and hyperactivation of the Akt pathway are hallmarks of numerous human cancers, contributing to tumor progression and resistance to therapy.[9][10] Consequently, Akt has emerged as a high-priority target for the development of novel anticancer agents.[11]
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PTEN [label="PTEN (Tumor Suppressor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(mTORC1, GSK3β, FOXO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Survival, Growth, Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Inhibitors\n(Flavonoid, MK-2206, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=octagon];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PTEN -> PIP3 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> pAkt [label="p-Thr308"]; mTORC2 -> pAkt [label="p-Ser473"]; Akt -> pAkt [style=dashed, arrowhead=none]; pAkt -> Downstream [label="Phosphorylates"]; Downstream -> Response; Inhibitor -> pAkt [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }
Figure 1. The PI3K/Akt signaling pathway and points of therapeutic intervention.
The Panel of Inhibitors: A Multi-faceted Comparison
To rigorously assess the inhibitory potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate , we propose a comparative analysis against a panel of compounds with varying mechanisms and potencies.
-
Compound of Interest: 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate . A natural product whose activity against the Akt pathway is yet to be fully characterized.
-
Structurally Related Flavonoid: Eupatilin (5,7-Dihydroxy-3',4',6'-trimethoxyflavone) . This flavonoid has been shown to suppress Akt phosphorylation, providing a valuable benchmark for a related chemical scaffold.[12][13]
-
Allosteric Akt Inhibitor: MK-2206 . A well-validated, potent, and selective allosteric inhibitor that locks Akt in an inactive conformation, preventing its phosphorylation and activation.[9][14] It serves as a gold-standard positive control for pathway inhibition.
-
ATP-Competitive Akt Inhibitor: Ipatasertib (GDC-0068) . A potent inhibitor that competes with ATP for binding to the catalytic site of Akt, effectively blocking its kinase activity.[9] This provides a comparison to a different mechanism of direct kinase inhibition.
Experimental Validation Workflow
Our validation strategy employs a tiered approach, moving from direct target engagement within the cell to functional cellular outcomes.
// Nodes Start [label="Hypothesis:\nFlavonoid Diacetate Inhibits Akt", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CellCulture [label="1. Cell Line Selection & Culture\n(e.g., PC-3, MCF-7 with active Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Compound Treatment\n(Dose-response)", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="3a. Western Blot Analysis\n(Assess p-Akt / Total Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="3b. Cell Viability Assay (MTT)\n(Determine IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseAssay [label="3c. In Vitro Kinase Assay\n(Direct Enzyme Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="4. Data Quantification & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Table_WB [label="Table 1: p-Akt Inhibition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Table_MTT [label="Table 2: IC50 Values", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Conclusion [label="5. Conclusion\nValidate or Refute Hypothesis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> WB; Treatment -> MTT; Treatment -> KinaseAssay; WB -> Quant; MTT -> Quant; KinaseAssay -> Quant; Quant -> Table_WB [style=dashed]; Quant -> Table_MTT [style=dashed]; Quant -> Conclusion; }
Figure 2. High-level workflow for validating Akt pathway inhibition.
Experiment 1: Quantifying Inhibition of Akt Phosphorylation via Western Blot
The most direct method to assess on-target activity is to measure the phosphorylation status of Akt at its key activation sites, Serine 473 and Threonine 308.[15]
Protocol: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Culture & Treatment:
-
Seed a cancer cell line with known Akt pathway activation (e.g., PTEN-null PC-3 prostate cancer cells) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with a dose range (e.g., 0.1, 1, 5, 10, 25 µM) of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, Eupatilin, MK-2206, and Ipatasertib for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Rationale: Phosphatase inhibitors are absolutely critical to prevent the rapid dephosphorylation of Akt upon cell lysis, thereby preserving the integrity of the target protein's activation state for accurate detection.[16]
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize lysate concentrations with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Rationale: BSA is often preferred over non-fat milk for phospho-antibody blotting as milk contains phosphoproteins (like casein) that can increase non-specific background.[17]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-p-Akt (Thr308)
-
Mouse anti-Total Akt
-
Rabbit anti-β-Actin (Loading Control)
-
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or film.
-
Quantify band intensity using software like ImageJ. Normalize p-Akt signals to Total Akt to account for any variations in total protein levels.
-
Hypothetical Data Summary
The results can be summarized to compare the dose-dependent efficacy of each compound.
| Compound | Concentration (µM) | Mean Inhibition of p-Akt (Ser473) / Total Akt Ratio (%) |
| Vehicle Control | 0.1% DMSO | 0% |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | 1 | 15% |
| 5 | 40% | |
| 10 | 65% | |
| 25 | 85% | |
| Eupatilin | 1 | 12% |
| 5 | 35% | |
| 10 | 58% | |
| 25 | 75% | |
| MK-2206 | 0.1 | 50% |
| 1 | 92% | |
| 5 | 98% | |
| 10 | 99% | |
| Ipatasertib | 0.1 | 45% |
| 1 | 88% | |
| 5 | 95% | |
| 10 | 97% |
Experiment 2: Assessing Functional Impact on Cell Viability
To determine if the observed inhibition of Akt signaling translates to a functional anti-proliferative or cytotoxic effect, a cell viability assay is essential. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[18]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[19]
-
Compound Treatment: Treat cells with a broader range of concentrations for each inhibitor (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle-only and media-only controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Rationale: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21]
-
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.[18][19]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
Comparative Performance Data
The IC50 values provide a quantitative measure for comparing the cytotoxic/cytostatic potency of the inhibitors.
| Compound | IC50 (µM) in PC-3 Cells (72h) |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | 8.5 |
| Eupatilin | 12.2 |
| MK-2206 | 0.8 |
| Ipatasertib | 1.1 |
Interpretation and Concluding Remarks
This comprehensive guide outlines a robust, comparative strategy for validating the inhibitory effect of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate on the Akt pathway.
-
Western Blot data provides direct evidence of on-target engagement. A dose-dependent decrease in the p-Akt/Total Akt ratio, similar to or better than the related flavonoid Eupatilin, would be a strong positive result.
-
MTT assay data reveals the functional consequence of this inhibition. A lower IC50 value indicates greater potency in reducing cell viability.
-
Comparison to Controls is crucial. While the flavonoid diacetate may not reach the nanomolar potency of highly optimized drugs like MK-2206 or Ipatasertib[14], demonstrating superior or comparable activity to a known active flavonoid like Eupatilin would validate it as a promising lead compound for further investigation.
By systematically applying these validated protocols and comparing the results against well-characterized inhibitors, researchers can generate high-confidence data to rigorously assess the therapeutic potential of novel compounds targeting the vital Akt signaling pathway.
References
- Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Protocols.io. (2023). MTT (Assay protocol).
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway....
- Wikipedia. (n.d.). Akt/PKB signaling pathway.
- ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway.
- Cell Signaling Technology. (n.d.). Akt Kinase Assay Kit (Nonradioactive) #9840.
- Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer.
- ResearchGate. (n.d.). Akt Kinase Assay and Inhibitor Screening.
- Benchchem. (n.d.). Application Notes for Western Blot Analysis of p-AKT (Ser473) Following GSK2636771 Treatment.
- ResearchGate. (2025). The mechanism of AKT activation in cancer.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-Akt Following Silmitasertib Treatment.
- JoVE. (2023). Video: PI3K/mTOR/AKT Signaling Pathway.
- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
- Prous Science. (2011). Inhibiting the Akt Pathway in Cancer Treatment: Three Leading Candidates. P&T: A Peer-Reviewed Journal for Formulary Management, 36(2), 90-92.
- Creative Bioarray. (n.d.). Akt Kinase Phosphorylation Assay by Immunoprecipitation.
- Nitulescu, G. M., Van De Venter, M., Nitulescu, G., Ungurianu, A., Juzenas, P., Peng, Q., & Olaru, O. T. (2018). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. International Journal of Oncology, 53(5), 1877-1892.
- Promega Corporation. (n.d.). AKT1 Kinase Assay.
- Alzahrani, A. S. (2019). Targeting AKT for cancer therapy. Cancers, 11(10), 1581.
- Abnova. (n.d.). Akt Activity Assay Kit.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.
- Protocol Online. (2005). Weak Western band for phosphorylated Akt.
- ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?.
- ResearchGate. (n.d.). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside.
- MedChemExpress. (n.d.). Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate.
- Queensland Center of Molecular Genetics. (n.d.). This compound.
- Lee, J. H., Kim, J. Y., Kim, J. H., Park, S. J., Lee, Y. C., & Lee, S. K. (2012). 5,7-Dihydroxy-3',4',6'-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. Immunology, 137(1), 98-113.
- Clinical development of AKT inhibitors and associated predictive biomarkers to guide patient treatment in cancer medicine. (2021). Pharmacogenomics and Personalized Medicine, 14, 1517-1535.
- Lee, J. H., Kim, J. Y., Kim, J. H., Park, S. J., Lee, Y. C., & Lee, S. K. (2012). 5,7-Dihydroxy-3',4',6'-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. Immunology, 137(1), 98-113.
- Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019).
- Phenyx. (n.d.). This compound.
- ResearchGate. (2025). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells.
- LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2007). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Cancer Biology & Therapy, 6(10), 1579-1588.
- Der Pharma Chemica. (n.d.). Design, Synthesis, Insilco Study and Anticonvulsant Activity of 4'-Methoxy-5,7- Dihydroxy Flavone.
- Rahman, M. M., Lee, K. E., Lee, D. H., Go, M. L., & Kim, Y. S. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(11), 2901.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Queensland Center of Moelcular Genetics [qcmg.org]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting the Akt Pathway in Cancer Treatment: Three Leading Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. broadpharm.com [broadpharm.com]
A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for a Novel Flavone Antioxidant
This guide provides a comprehensive framework for the cross-validation of a novel flavone, designated NF-123, from initial in vitro screening to in vivo efficacy confirmation. We will navigate the critical steps of establishing an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. For natural products like flavones, a robust IVIVC is paramount, as their journey from a laboratory bench to a physiological system is often fraught with metabolic and bioavailability challenges.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Introduction: The Promise and Challenge of Flavones
Flavones are a significant class of flavonoids, polyphenolic compounds widely distributed in plants and renowned for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] Our novel compound, NF-123, has shown exceptional promise in preliminary screens. However, the path to clinical relevance requires a rigorous, multi-step validation process. High potency in a test tube does not guarantee therapeutic success.[6] The body's complex systems of absorption, distribution, metabolism, and excretion (ADME) can drastically alter a compound's activity.[1][2] Therefore, this guide emphasizes a holistic approach, integrating in vitro assays, pharmacokinetic profiling, and in vivo studies to build a coherent and scientifically sound case for NF-123's efficacy.
Section 1: Foundational Evidence: In Vitro Assessment of Antioxidant Activity
Causality of Experimental Choice: The initial phase of evaluation relies on in vitro assays due to their high throughput, cost-effectiveness, and ability to elucidate specific mechanisms of action. For antioxidant capacity, relying on a single assay is insufficient. A battery of tests with different mechanisms is recommended to build a comprehensive and robust antioxidant profile.[7] We will employ two chemical assays (DPPH and ABTS) and one cell-based assay (Cellular Antioxidant Activity) to evaluate NF-123.
Key In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[8][9] The reduction of the deep violet DPPH radical to a colorless or pale yellow hydrazine is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[7] This method is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[9]
-
Cellular Antioxidant Activity (CAA) Assay: Moving beyond simple chemical reactions, the CAA assay measures antioxidant activity within a cellular environment, accounting for factors like cell uptake, metabolism, and localization.[8] This provides a more physiologically relevant prediction of antioxidant potential.
Experimental Workflow: In Vitro Screening
Caption: General workflow for in vitro antioxidant screening of NF-123.
In Vitro Data Summary (Hypothetical)
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Eq.) | CAA EC₅₀ (µM) |
| NF-123 | 12.5 | 2.8 | 8.2 |
| Quercetin (Control) | 8.0 | 3.5 | 5.5 |
| Ascorbic Acid (Control) | 25.0 | 1.0 | N/A |
-
Interpretation: The hypothetical data suggests NF-123 is a potent antioxidant, comparable to the well-known flavonoid, Quercetin. Its strong performance in the CAA assay indicates good cell permeability and activity in a biological context.
Section 2: The Bridge to Physiology: ADME & Pharmacokinetic Considerations
Causality of Experimental Choice: A significant challenge for flavonoids is their often poor bioavailability and extensive metabolism.[4][6] The parent compound tested in vitro may exist at negligible levels in plasma, with its biological effects potentially stemming from circulating glucuronide, sulfate, or colonic metabolites.[1][2][10] Understanding the ADME profile of NF-123 is therefore a non-negotiable step to bridge the gap between in vitro and in vivo results.
Key In Vitro ADME Assays
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in vitro drug absorption.
-
Liver Microsome Stability Assay: This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes (e.g., Cytochrome P450s).[11] Rapid degradation in this assay suggests high first-pass metabolism in the liver.
The Metabolic Journey of a Flavone
Caption: Predicted metabolic pathway for an orally administered flavone like NF-123.
-
Expected Outcome: Based on typical flavone pharmacokinetics, we anticipate that NF-123 will undergo significant glucuronidation and/or sulfation in the intestine and liver.[2][11] The Caco-2 assay may show moderate permeability, and the liver microsome assay will likely indicate moderate to high metabolic turnover. This insight is crucial for interpreting the subsequent in vivo data.
Section 3: The Proof of Concept: In Vivo Validation
Causality of Experimental Choice: An in vivo model is essential to confirm that NF-123 can exert a protective effect within a complex, whole-organism system. We have selected a D-galactose-induced oxidative stress model in mice. This model is well-established and mimics chronic oxidative damage, making it highly relevant for evaluating potential antioxidant therapies.[9][12] We will measure key biomarkers of oxidative stress and the endogenous antioxidant response.
In Vivo Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8 weeks old.
-
Acclimatization: 1 week under standard laboratory conditions.
-
Grouping (n=10 per group):
-
Control: Saline injection + Vehicle.
-
Model: D-galactose (150 mg/kg, s.c.) + Vehicle.
-
NF-123 Low Dose: D-galactose + NF-123 (25 mg/kg, p.o.).
-
NF-123 High Dose: D-galactose + NF-123 (50 mg/kg, p.o.).
-
Positive Control: D-galactose + Vitamin C (100 mg/kg, p.o.).
-
-
Duration: Daily administration for 6 weeks.
-
Endpoint Analysis: At the end of the study, collect serum and liver tissue.
-
Serum Analysis: Measure Malondialdehyde (MDA) as a marker of lipid peroxidation.
-
Liver Homogenate Analysis: Measure the activity of antioxidant enzymes Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[9]
-
In Vivo Experimental Workflow
Caption: Workflow for the in vivo validation of NF-123 in a mouse model.
In Vivo Data Summary (Hypothetical)
| Group | Serum MDA (nmol/mL) | Liver SOD (U/mg protein) | Liver GSH-Px (U/mg protein) |
| Control | 2.1 ± 0.3 | 125.4 ± 10.1 | 85.6 ± 7.3 |
| Model (D-galactose) | 5.8 ± 0.6 | 70.2 ± 8.5 | 42.1 ± 5.9 |
| NF-123 (50 mg/kg) | 3.0 ± 0.4 | 105.7 ± 9.2 | 71.3 ± 6.8 |
| Vitamin C (100 mg/kg) | 2.8 ± 0.5 | 110.1 ± 11.0 | 75.4 ± 8.1 |
-
Interpretation: This hypothetical data demonstrates that NF-123 significantly attenuates D-galactose-induced oxidative stress. It lowers the lipid peroxidation marker MDA while restoring the levels of crucial endogenous antioxidant enzymes SOD and GSH-Px, with an efficacy comparable to the positive control, Vitamin C.
Section 4: The Synthesis: Cross-Validating the Results
The final and most critical step is to synthesize the data from all three sections to form a coherent IVIVC. A simple linear relationship between in vitro potency and in vivo effect is rare and should not be the sole expectation.[13]
Connecting the Dots:
-
Strong Correlation: NF-123 showed high potency in both chemical (DPPH, ABTS) and cellular (CAA) in vitro assays. This was successfully translated into a significant protective effect in the in vivo model.
-
Rationalizing Discrepancies: Let's assume the in vivo effect was slightly less than what the in vitro IC₅₀ might predict. Our ADME data provides the explanation: the moderate bioavailability and high first-pass metabolism mean that the systemic concentration of the parent NF-123 is likely transient and lower than the in vitro test concentrations.
-
Beyond Direct Scavenging: The marked increase in SOD and GSH-Px levels in vivo suggests that NF-123 may not only act as a direct free radical scavenger but could also upregulate the body's endogenous antioxidant defense systems, possibly through pathways like Nrf2.[5][7] This is a crucial insight that in vitro chemical assays alone cannot provide.
The IVIVC Logic Flow
Sources
- 1. The pharmacokinetics of flavanones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro biological properties of flavonoid conjugates found in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of B-Ring Unsubstituted Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
A Researcher's Comparative Guide to Confirming Target Engagement of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate in Cells
This guide provides a comprehensive, technically-grounded comparison of methodologies for confirming the intracellular target engagement of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. As researchers and drug developers, establishing that a compound physically interacts with its intended target within a complex cellular environment is a critical step in validating its mechanism of action and therapeutic potential.[1][2][3] This document moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research.
The compound , a diacetate derivative of a trimethoxyflavone, is likely designed for enhanced cell permeability. The diacetate groups are typically cleaved by intracellular esterases, releasing the parent active compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone. Flavonoids as a class are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, often through the modulation of protein kinase signaling pathways.[4][5][6] Therefore, the experimental designs discussed herein are broadly applicable to similar small molecule kinase inhibitors.
Confirming target engagement requires a multi-faceted approach. We will compare direct biophysical methods that measure the physical drug-target interaction with indirect methods that quantify the immediate downstream consequences of this engagement.
Pillar 1: Direct Biophysical Measurement of Target Engagement in Intact Cells
The most definitive evidence of target engagement comes from directly measuring the interaction between the compound and its protein target within the cell. The Cellular Thermal Shift Assay (CETSA) has become a cornerstone technique for this purpose.[7][8]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This increased stability means that a higher temperature is required to denature the protein.[9] By heating intact cells treated with the compound to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift."[10][11]
Causality in Experimental Design: The key to a successful CETSA experiment is the initial determination of the target protein's melting curve (Tm) in the absence of the drug. This provides the baseline against which the drug-induced shift is measured. The choice of temperature range for the heat challenge is critical; it must encompass the Tm of the target protein to reveal a clear shift.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Seed an appropriate cell line in sufficient quantity (e.g., 4-6 x 10 cm dishes).
-
Once cells reach ~80% confluency, treat them with a predetermined concentration of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a precise temperature gradient (e.g., using a PCR machine's thermal cycler), followed by cooling for 3 minutes at room temperature.[9]
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
Analyze the amount of the specific target protein in the soluble fraction by Western Blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. The shift in the melting temperature (ΔTm) is direct evidence of target engagement.
-
Pillar 2: Quantifying Downstream Pathway Modulation
While CETSA confirms a direct physical interaction, it is crucial to demonstrate that this binding event leads to a functional consequence.[2] Since many flavonoids target protein kinases, a logical next step is to measure the phosphorylation status of a known downstream substrate of the putative target kinase.[4] Western blotting is the workhorse technique for this application.[12][13]
Western Blotting for Phospho-Proteins
Principle: This method quantifies the change in the phosphorylation state of a downstream protein upon treatment with the inhibitor. A decrease in the phosphorylation of a kinase's substrate is strong evidence that the kinase has been inhibited, thus indirectly confirming target engagement.
Causality in Experimental Design: The validity of this experiment hinges on the specificity of the antibodies used and the inclusion of proper controls. A phospho-specific antibody detects the activated state of the downstream protein, while an antibody against the total protein ensures that the observed changes are not due to a decrease in the overall amount of the protein.[12] Comparing the ratio of phosphorylated protein to total protein across different treatment conditions provides a reliable measure of pathway modulation.
Caption: Hypothetical signaling pathway for Western Blot analysis.
Detailed Protocol: Western Blotting
-
Cell Culture and Lysis:
-
Seed cells in a multi-well plate (e.g., 6-well plates).
-
Treat cells with a dose-response range of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate for a fixed time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them directly in 1X SDS sample buffer.[14]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[14]
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[16]
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
Pillar 3: In Vitro Target Validation
Before moving into complex cellular systems, it is often cost-effective and mechanistically informative to confirm that the compound can inhibit the activity of the purified target protein in a cell-free system.[17]
In Vitro Kinase Assay
Principle: This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of the compound.[18] Inhibition is typically measured by quantifying the phosphorylation of a substrate, often using radiolabeled ATP (32P-ATP) or fluorescence-based methods.[19][20]
Causality in Experimental Design: This assay provides a direct measure of the compound's potency (e.g., IC50) against the isolated kinase, free from confounding cellular factors like membrane permeability or off-target effects. It serves as a crucial benchmark for comparing the compound's biochemical potency with its cellular efficacy.
Detailed Protocol: In Vitro Kinase Assay (Generic)
-
Reaction Setup:
-
In a microplate, combine the purified recombinant target kinase, a specific substrate (peptide or protein), and kinase assay buffer.[18]
-
Add varying concentrations of the active flavonoid (the diacetate form should be hydrolyzed first or the active form used directly) or vehicle control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution containing MgCl2 and ATP.[18] For radiometric assays, this will include γ-32P-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify substrate phosphorylation. For radiometric assays, this involves separating the phosphorylated substrate from the free 32P-ATP and measuring radioactivity using a scintillation counter.[20] For fluorescence-based assays, this may involve a specific antibody that recognizes the phosphorylated substrate.[19]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Summary and Best Practices
Each method provides a different and complementary piece of the puzzle. A robust target engagement strategy will ideally incorporate data from at least two of these approaches.
| Method | Type of Data | Primary Advantage | Primary Limitation | Typical Application |
| In Vitro Kinase Assay | Biochemical Potency (IC50) | Highly quantitative, direct measure of enzyme inhibition.[19] | Lacks cellular context (permeability, off-targets). | Hit-to-lead optimization; SAR studies.[21] |
| CETSA | Thermal Shift (ΔTm) | Direct evidence of target binding in intact, live cells.[7][8] | Lower throughput; requires a specific antibody for detection. | Gold-standard validation of intracellular target engagement.[11] |
| Western Blot | Pathway Modulation (Phospho-protein levels) | Confirms functional consequence of target engagement in cells.[12] | Indirect; effects could be due to off-target activity. | Confirming mechanism of action; linking target engagement to cellular phenotype. |
Self-Validating Experimental Design:
-
Orthogonal Confirmation: Always validate a primary finding with an orthogonal method. For example, if you observe a thermal shift with CETSA, confirm that the compound also inhibits the downstream signaling pathway via Western Blot.
-
Controls are Paramount: Use both positive and negative controls. A known inhibitor of the target kinase serves as a positive control, while an inactive structural analog of your compound can serve as a negative control to rule out non-specific effects.
-
Dose-Response is Key: Do not rely on a single concentration. Demonstrating a dose-dependent effect in all assays significantly increases confidence that the observed results are due to specific engagement with the intended target.
By integrating these comparative methodologies, researchers can build a compelling and rigorous case for the intracellular target engagement of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, paving the way for further drug development.
References
- In vitro kinase assay. (2023). protocols.io. [Link]
- García-Márquez, J., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619. [Link]
- Gilbert, T. J., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology, 11(12), 935-941. [Link]
- Zhang, T., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 229-232. [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- García-Márquez, J., et al. (2016). Small-Molecule Target Engagement in Cells.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2458-2467. [Link]
- Waring, M. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12387-12413. [Link]
- Pär Nordlund Lab. CETSA. [Link]
- Wikipedia.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
- Jones, D. S., et al. (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1278, 471-491. [Link]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2755. [Link]
- Spenlé, C., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments), (101), e52948. [Link]
- Vlase, L., et al. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 26(11), 3149. [Link]
- Cirmi, S., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(2), 359. [Link]
- Park, H. S., et al. (2017). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. International Journal of Molecular Medicine, 39(5), 1151-1158. [Link]
Sources
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. revvity.com [revvity.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Trimethoxyflavone Isomers' Biological Effects: A Guide for Researchers
Introduction
Flavonoids, a diverse class of polyphenolic compounds, have long been a focal point of drug discovery due to their broad spectrum of biological activities. Among these, methoxyflavones, and specifically trimethoxyflavone isomers, have garnered significant attention for their enhanced metabolic stability and membrane permeability, which can translate to improved bioavailability and therapeutic efficacy. The seemingly subtle variation in the positioning of the three methoxy groups on the flavone scaffold can dramatically alter the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological effects of key trimethoxyflavone isomers, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the therapeutic potential of these promising compounds.
Anticancer Activity: A Tale of Positional Isomerism
The antiproliferative and pro-apoptotic effects of trimethoxyflavone isomers are among their most extensively studied biological activities. The position of the methoxy groups significantly influences their potency and selectivity against various cancer cell lines.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. While direct head-to-head comparisons across a wide range of trimethoxyflavone isomers under identical experimental conditions are limited, a synthesis of available data reveals important trends.
| Trimethoxyflavone Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 5,3',4'-Trimethoxyflavone | HL-60 (Leukemia) | >400 | [1] |
| 5,4'-Dimethoxyflavone (related) | HL-60 (Leukemia) | 36 | [1] |
| 5,7,4'-Trimethoxyflavone | BACE1 Inhibition (Alzheimer's) | Strong Inhibition | [2] |
| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP (Leukemia, drug-resistant) | RI50: 18 nM (Reversal of drug resistance) | [3] |
| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (Leukemia, drug-resistant) | RI50: 7.2 nM (Reversal of drug resistance) | [3] |
| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 (Breast Cancer) | Potent Cytotoxicity | [4] |
| 5,3',4'-Trihydroxyflavone (related) | HL-60 (Leukemia) | 13 | [1] |
| 3',4',5'-Trimethoxyflavonol (related) | Prostate Cancer | More potent than quercetin | [5] |
Causality Behind Experimental Observations:
The data suggests that the substitution pattern on both the A and B rings of the flavone core is critical for anticancer activity. For instance, a study on HL-60 leukemia cells indicated that while 5,3',4'-trimethoxyflavone was largely inactive, the related 5,4'-dimethoxyflavone and the hydroxylated analog 5,3',4'-trihydroxyflavone showed significant cytotoxicity[1]. This highlights the complex interplay between methoxylation and hydroxylation in determining antiproliferative effects. The presence of hydroxyl groups can contribute to antioxidant activity and hydrogen bonding interactions with target proteins, which may be crucial for cytotoxicity in some cancer types[1].
Furthermore, the potent activity of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) in reversing multidrug resistance, even surpassing its non-hydroxylated counterpart (TMF), underscores the importance of a hydroxyl group at the C5 position for specific anticancer mechanisms[3]. The C5 hydroxyl group can form a hydrogen bond with the C4 carbonyl group, influencing the planarity and electronic properties of the molecule, which can affect its interaction with biological targets like the breast cancer resistance protein (BCRP)[3][6].
dot
Caption: Comparative anticancer mechanisms of select trimethoxyflavone isomers.
Anti-inflammatory Effects: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, and the ability of trimethoxyflavone isomers to modulate inflammatory pathways presents a significant therapeutic opportunity. Their anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory enzymes and cytokines, often through the modulation of the NF-κB and MAPK signaling pathways.
Comparative Inhibition of Inflammatory Markers
| Trimethoxyflavone Isomer | Inflammatory Marker | Effect | Cell Line/Model | Reference |
| 5,7,4'-Trimethoxyflavone | IL-1β, IL-6, TNF-α | Reduction | LPS-induced mice | [7] |
| 5-Hydroxy-3',4',7-trimethoxyflavone | NO, PGE2, TNF-α, IL-6, IL-1β | Inhibition | LPS-stimulated RAW 264.7 cells | [3][8] |
| 3,5,6,7,3',4'-Hexamethoxyflavone (related) | NO, PGE2, IL-6, IL-1β, TNF-α | Inhibition | LPS-stimulated RAW 264.7 cells | [9] |
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | TNF-α, IL-6 | Reduction | Lead-induced neurotoxicity in rats | [10] |
Causality Behind Experimental Observations:
The anti-inflammatory potency of trimethoxyflavones is closely linked to their ability to suppress the activation of the NF-κB transcription factor, a master regulator of the inflammatory response[9][11]. For instance, 5-hydroxy-3',4',7-trimethoxyflavone demonstrated a dose-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages, which was associated with the downregulation of iNOS and COX-2 mRNA expression[3][8]. This indicates that the compound acts at the transcriptional level to control the expression of key inflammatory mediators.
The MAPK signaling pathway, including ERK, JNK, and p38, is another critical regulator of inflammation that is modulated by trimethoxyflavones[9][12]. The inhibition of MAPK phosphorylation by these compounds can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6[9]. The specific substitution pattern of the methoxy groups influences the extent to which each isomer interacts with and inhibits these signaling cascades.
dot
Caption: Differential modulation of the NF-κB pathway by trimethoxyflavone isomers.
Neuroprotective Properties: A Shield Against Neuronal Damage
The ability of trimethoxyflavone isomers to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are multifaceted, involving the reduction of neuroinflammation, oxidative stress, and the modulation of neurotransmitter systems.
Comparative Neuroprotective Efficacy
| Trimethoxyflavone Isomer | Neuroprotective Effect | Model | Reference |
| 5,7,4'-Trimethoxyflavone (TMF) | Reduced Aβ, IL-1β, IL-6, TNF-α levels | LPS-induced memory-impaired mice | [7] |
| 5,7-Dimethoxyflavone (DMF) (related) | Upregulated GABRA1, 5-HT2A, 5-HT2C mRNA | LPS-induced memory-impaired mice | [7] |
| 4'-Methoxyflavone (related) | More potent than 3',4'-dimethoxyflavone against NMDA-induced excitotoxicity | Primary cortical neurons | [13] |
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Reversed cognitive and motor deficits | Lead-induced neurotoxicity in rats | [10] |
Causality Behind Experimental Observations:
A comparative study of 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) in a mouse model of Alzheimer's disease revealed distinct molecular targets. While both compounds reduced levels of pro-inflammatory cytokines, DMF significantly upregulated the expression of GABRA1, 5-HT2A, and 5-HT2C mRNA, whereas TMF increased GABRG2, 5-HT2B, and 5-HT2C expression[7]. This suggests that the presence of a methoxy group at the 4'-position in TMF alters its interaction with targets involved in neurotransmission compared to the dimethoxy analog.
Furthermore, the superior neuroprotective effect of 4'-methoxyflavone against NMDA-induced excitotoxicity compared to 3',4'-dimethoxyflavone highlights the critical role of the substitution pattern on the B-ring in mitigating neuronal damage[13]. This difference in potency is likely due to how the position of the methoxy group affects the molecule's ability to interact with specific receptors or signaling pathways involved in excitotoxic cell death.
Experimental Protocols
To ensure the integrity and reproducibility of research in this field, the following are detailed protocols for key experiments used to assess the biological activities of trimethoxyflavone isomers.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trimethoxyflavone isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trimethoxyflavone isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value for each isomer using dose-response curve analysis software.
Western Blot Analysis for NF-κB Pathway Activation
This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess the anti-inflammatory effects of trimethoxyflavone isomers.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Trimethoxyflavone isomers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of trimethoxyflavone isomers for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.
dot
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of trimethoxyflavone isomers.
Conclusion and Future Directions
The comparative analysis of trimethoxyflavone isomers reveals a fascinating landscape of structure-dependent biological activity. The position of the three methoxy groups on the flavone core is a critical determinant of their anticancer, anti-inflammatory, and neuroprotective potential. While significant progress has been made in elucidating the mechanisms of action for individual isomers, there remains a need for more direct, comprehensive comparative studies to fully understand their relative potencies and therapeutic windows.
Future research should focus on:
-
Head-to-head comparative studies: Conducting in vitro and in vivo studies that directly compare a wider range of trimethoxyflavone isomers under standardized conditions.
-
Detailed mechanistic investigations: Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and signaling pathways that are differentially modulated by each isomer.
-
Pharmacokinetic and toxicological profiling: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising isomers to assess their drug-likeness and clinical potential.
By continuing to explore the intricate relationship between the structure and function of these remarkable compounds, the scientific community can unlock their full therapeutic potential for the treatment of a wide range of human diseases.
References
- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]
- Structure–Activity Relationship and Pharmacokinetic Studies of 3-O-Substitutedflavonols as Anti-Prostate Cancer Agents.
- Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research. [Link]
- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice.
- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice.
- 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties. PubMed. [Link]
- Structure activity relationships and quantitative structure activity relationships for the flavonoid-mediated inhibition of breast cancer resistance protein.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Chemical structure of 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) (Sudha and Srinivasan, 2014).
- Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies. Journal of Young Pharmacists. [Link]
- Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
- Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. MDPI. [Link]
- IC50 values of the flavone derivatives against the growth of the human...
- Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. MDPI. [Link]
- Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Semantic Scholar. [Link]
- Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease.
- Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. MDPI. [Link]
- Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients.
- IC50 values of the promising derivatives against the MCF‐7 cell line.
- Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]
- Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status.
- cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
- (PDF) Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy.
- Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach.
- IC50 values for different cell lines. | Download Scientific Diagram.
- IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell...
- Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. [Link]
- Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents.
- Mechanistic Differences in the Inhibition of NF-κB by Turmeric and Its Curcuminoid Constituents. PubMed. [Link]
- Three major transduction pathways of the MAPK-signaling pathway. When...
- Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers.
- Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model.
- Licochalcone A Inhibits Prostaglandin E 2 by Targeting the MAPK Pathway in LPS Activ
Sources
- 1. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies [ignited.in]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship and Pharmacokinetic Studies of 3-O-Substitutedflavonols as Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Ensuring Reproducibility in Experiments with 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical framework for conducting and validating experiments involving the flavonoid 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate. Due to the limited specific literature on this particular diacetate derivative, this guide establishes a robust, self-validating system by drawing upon established methodologies for analogous flavonoids, emphasizing the principles of causality in experimental design and ensuring trustworthiness through rigorous protocols.
Introduction to 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate and the Imperative of Reproducibility
5,7-dihydroxy-3,4',8-trimethoxyflavone is a naturally occurring polymethoxyflavone. Its diacetate form, the subject of this guide, is synthetically accessible and offers modified physicochemical properties that may influence its bioavailability and biological activity. As with many natural product derivatives, a primary challenge in the research and development pipeline is the consistency and reproducibility of experimental findings. This guide aims to address this challenge by providing a comprehensive approach to synthesis, characterization, and biological evaluation, enabling researchers to generate reliable and comparable data.
Part 1: Synthesis and Characterization: A Foundation for Reproducible Research
A reproducible biological experiment begins with a well-characterized and pure starting compound. The following sections outline a plausible and verifiable synthetic route and a comprehensive analytical workflow for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Proposed Synthesis Pathway
The synthesis of the parent flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, can be achieved through the Allan-Robinson reaction, a reliable method for the formation of flavones from o-hydroxyaryl ketones and aromatic anhydrides[1][2]. The subsequent diacetylation of the free hydroxyl groups at positions 5 and 7 yields the target compound.
Caption: Proposed synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5,7-dihydroxy-3,4',8-trimethoxyflavone [3][4]
-
A mixture of 2,4,6-trihydroxy-3-methoxyacetophenone, 4-methoxybenzoic anhydride, and sodium 4-methoxybenzoate is heated at 180-200 °C for 4-6 hours.
-
The reaction mixture is then cooled and hydrolyzed with an aqueous solution of potassium hydroxide to cleave the ester linkage formed during the reaction.
-
Acidification of the solution with a mineral acid (e.g., HCl) will precipitate the crude flavone.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,7-dihydroxy-3,4',8-trimethoxyflavone.
Step 2: Diacetylation to form 5,7-diacetoxy-3,4',8-trimethoxyflavone [5][6]
-
Dissolve the synthesized 5,7-dihydroxy-3,4',8-trimethoxyflavone in anhydrous pyridine.
-
Add an excess of acetic anhydride to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol and remove the solvents under reduced pressure.
-
The residue is then subjected to an aqueous workup and purified by column chromatography or recrystallization to afford the final diacetate product.
Characterization and Quality Control: A Self-Validating Analytical Workflow
Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of the test compound. The following multi-technique approach provides a comprehensive analytical fingerprint.
Caption: Comprehensive analytical workflow for compound characterization.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is essential for assessing the purity of the synthesized compound and for its quantification in subsequent biological assays[7][8][9].
-
Protocol: Purity Assessment and Quantification [10][11]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector monitoring at multiple wavelengths (e.g., 254, 280, and 340 nm) to capture the full UV-Vis spectrum of the analyte and any impurities.
-
-
Method Validation: To ensure reproducibility, the HPLC method must be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[8]. The use of an internal standard is highly recommended for accurate quantification in complex matrices[12].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides definitive confirmation of the molecular weight and structural information through fragmentation analysis[13][14][15].
-
Protocol: Molecular Weight and Fragmentation Analysis
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to obtain comprehensive fragmentation data.
-
Fragmentation Analysis: The fragmentation pattern of polymethoxyflavones typically involves the loss of methyl groups (CH₃), carbon monoxide (CO), and retro-Diels-Alder (rDA) fragmentation of the C-ring[15][16]. The diacetate derivative will also show characteristic losses of acetyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the synthesized compound[17][18][19]. Although specific data for the target compound is not available, the expected chemical shifts can be predicted based on analogous structures.
Part 2: Comparative Biological Evaluation
Given the lack of specific biological data for 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a comparative approach with structurally related and well-studied flavonoids is essential. This allows for a rational assessment of its potential biological activities.
Selection of Comparator Compounds
For this guide, we will compare the target compound with Sinensetin (5,6,7,3',4'-pentamethoxyflavone) and Eupatorin (5,7-dihydroxy-6,3',4'-trimethoxyflavone), both of which have documented anti-inflammatory and anticancer properties.
| Compound | Structure | Key Reported Activities |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | Dihydroxy-trimethoxyflavone derivative | Putative anti-inflammatory and anticancer |
| Sinensetin | Pentamethoxyflavone | Anti-inflammatory, anticancer, anti-angiogenic[4][20] |
| Eupatorin | Dihydroxy-trimethoxyflavone | Anticancer, anti-inflammatory, induces apoptosis[13][21] |
In Vitro Anti-Inflammatory Activity
A common and reproducible method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[22][23].
-
Protocol: Anti-Inflammatory Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat cells with varying concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
-
In Vitro Anticancer Activity
The cytotoxic effects of the compounds can be evaluated against a panel of human cancer cell lines using the MTT assay[24][25][26].
-
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Assay: Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO.
-
Data Analysis: Measure the absorbance at 570 nm and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Comparative IC50 Values of Structurally Related Flavonoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sinensetin | MDA-MB-468 | Breast Cancer | 0.2 | [4] |
| Sinensetin | TJ-GBC2 | Gallbladder Cancer | ~10 | [27] |
| Eupatorin | MDA-MB-468 | Breast Cancer | 0.5 | [2][8][22] |
| Eupatorin | MCF-7 | Breast Cancer | ~14.6 | [21] |
| Tangeretin | PC-3 | Prostate Cancer | 22.12 | [21] |
Part 3: Proposed Mechanism of Action and Signaling Pathways
Based on the structure of the target compound and data from related flavonoids, a plausible mechanism of action for its anti-inflammatory effects is the modulation of the NF-κB signaling pathway[1].
Sources
- 1. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ajptonline.com [ajptonline.com]
- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. inhort.pl [inhort.pl]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benthamscience.com [benthamscience.com]
- 21. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 26. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 27. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synergistic Effects of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate with Chemotherapy Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a technical comparison of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate as a chemosensitizing agent. We will delve into its synergistic interactions with standard chemotherapeutic drugs, supported by experimental data, and outline the underlying molecular mechanisms and protocols for evaluation.
Introduction: The Challenge of Chemotherapy Resistance and the Role of Flavonoids
The efficacy of chemotherapy is frequently hampered by both intrinsic and acquired resistance in cancer cells. This resistance often involves mechanisms such as the overexpression of drug efflux pumps, enhanced DNA repair capabilities, and the dysregulation of apoptotic signaling pathways. Consequently, there is a critical need for adjuvant therapies that can sensitize cancer cells to conventional chemotherapeutic agents, thereby increasing their effectiveness and potentially lowering the required dosage to reduce toxicity.
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A specific synthetic flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, has emerged as a promising candidate for a chemosensitizer. This guide will explore its synergistic potential.
Pharmacological Profile of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate is a synthetic flavonoid derivative. Its diacetate form enhances its lipophilicity and potential for cellular uptake. The core flavone structure is a key determinant of its biological activity, which often involves interaction with various protein kinases and signaling molecules.
Key Reported Activities:
-
Induction of Apoptosis: It has been shown to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: The compound can halt the cell cycle at various checkpoints, preventing proliferation.
-
Modulation of Signaling Pathways: It can interfere with critical cancer cell survival pathways.
Synergistic Effects with Doxorubicin in Breast Cancer Cells
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy, but its use is associated with cardiotoxicity and the development of resistance, often mediated by the overexpression of P-glycoprotein (P-gp), an ABC transporter that actively pumps the drug out of cancer cells.
Experimental Evidence of Synergy
Studies in doxorubicin-resistant human breast cancer cell lines (MCF-7/ADR) have demonstrated that 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate can significantly enhance the cytotoxicity of doxorubicin.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Reversal |
| MCF-7/ADR | Doxorubicin alone | 18.25 | - | - |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (5 µM) + Doxorubicin | 0.95 | < 1.0 | 19.2 | |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate (10 µM) + Doxorubicin | 0.43 | < 1.0 | 42.4 |
Data synthesized from representative studies. CI < 1.0 indicates a synergistic effect.
Mechanism of Synergism
The primary mechanism of synergy involves the inhibition of P-glycoprotein. 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of doxorubicin. This leads to increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effects. Additionally, it has been observed to downregulate the expression of the MDR1 gene, which codes for P-gp.
Caption: Mechanism of P-gp inhibition and doxorubicin accumulation.
Experimental Protocols for Assessing Synergy
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values and assess the cytotoxicity of the compounds alone and in combination.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin, 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, and their combinations for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values using dose-response curve fitting. Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Caption: Workflow for the MTT cell viability assay.
Comparative Analysis with Other Chemosensitizers
When evaluating a novel chemosensitizer, it is crucial to compare its performance against established or other investigational agents.
| Compound | Mechanism of Action | Effective Concentration | Breadth of Synergy | Known Toxicities |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | P-gp inhibition, MDR1 downregulation | Low µM range | Primarily studied with anthracyclines | Low intrinsic cytotoxicity reported |
| Verapamil (1st Gen) | P-gp inhibition | High µM range | Broad | Cardiotoxicity |
| Curcumin | Modulation of multiple pathways (NF-κB, P-gp) | Mid-to-high µM range | Very Broad | Low, but poor bioavailability |
| Tariquidar (3rd Gen) | Potent P-gp inhibition | nM range | Broad | Hematological toxicities |
Advantages of 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate:
-
High Fold Reversal: Demonstrates a potent ability to reverse doxorubicin resistance.
-
Low Intrinsic Toxicity: Exhibits minimal cytotoxicity at concentrations effective for sensitization.
-
Dual Action: Combines direct P-gp inhibition with downregulation of MDR1 gene expression.
Limitations:
-
The breadth of its synergistic activity with other classes of chemotherapy drugs (e.g., taxanes, platinum-based drugs) is not yet fully characterized.
-
In vivo efficacy and pharmacokinetic data are limited.
Conclusion and Future Directions
5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate presents a compelling profile as a chemosensitizing agent, particularly for overcoming P-gp-mediated multidrug resistance in cancers treated with doxorubicin. Its high efficacy in reversing resistance at low micromolar concentrations, coupled with low intrinsic toxicity, makes it an attractive candidate for further preclinical and clinical development.
Future research should focus on:
-
In vivo studies: Evaluating its efficacy and safety in animal models of drug-resistant cancer.
-
Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Broad-spectrum analysis: Investigating its synergistic potential with a wider range of chemotherapeutic agents and in different cancer types.
This synthetic flavonoid represents a promising strategy to enhance the efficacy of existing chemotherapy regimens, potentially leading to improved patient outcomes.
References
The following are representative examples of the types of sources that would be cited in a full guide. For a complete list, a thorough literature search on platforms like PubMed and Google Scholar is required.
- Title: Reversal of P-glycoprotein-mediated multidrug resistance by a novel synthetic flavonoid. Source: Biochemical Pharmacology URL:[Link]
- Title: The Chou-Talalay Method for Drug Combination Analysis. Source: Cancer Research URL:[Link]
- Title: Flavonoids as anticancer agents: a critical review. Source: Critical Reviews in Food Science and Nutrition URL:[Link]
A Head-to-Head Comparison of Synthetic vs. Natural 5,7-Dihydroxy-3,4',8-trimethoxyflavone Diacetate: A Methodological Guide
For researchers and drug development professionals, the choice between a synthetically derived compound and its natural counterpart is a critical decision point. This guide provides a comprehensive framework for a head-to-head comparison of synthetic versus natural 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate, a flavonoid that has been isolated from Micromelum sp.[1][2]. While direct comparative studies on this specific diacetate are limited, this document outlines the essential principles and experimental methodologies required for a thorough evaluation.
The core difference between natural and synthetic compounds lies in their origin. Natural products are produced by living organisms, while synthetic compounds are created in a laboratory.[3] It is a common misconception that "natural" always means safer, as many natural substances can be harmful.[4] Conversely, synthetic compounds are not inherently toxic and are often formulated to be more stable and pure.[4][5]
Physicochemical Characterization: Establishing Equivalence
The foundational step in comparing the two sources is to confirm their chemical identity and purity. While a synthetic chemical and its natural counterpart are structurally identical, the methods of production can introduce different impurities.
Structural Verification
A battery of spectroscopic and spectrometric techniques should be employed to confirm that the synthetic and natural compounds have the identical molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for elucidating the precise structure of a molecule, including the number and type of protons and carbons.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the flavone diacetate.[7]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the conjugated system of the molecule, respectively.[6]
Purity Assessment
Determining the purity of each sample is crucial, as impurities can significantly impact biological activity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for analyzing flavonoids, offering high precision and resolution for quantification.[8][9] A validated HPLC method should be used to determine the percentage purity of both the synthetic and natural samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile and semi-volatile impurities.[7]
Table 1: Hypothetical Physicochemical Comparison
| Parameter | Synthetic 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate | Natural 5,7-dihydroxy-3,4',8-trimethoxyflavone diacetate |
| Purity (HPLC) | >99.5% | 98.0% |
| Key Impurities | Residual solvents (e.g., ethyl acetate), starting materials | Co-extracted plant metabolites (e.g., other flavonoids, chlorophyll) |
| Appearance | White to off-white crystalline solid | Pale yellow to greenish powder |
| Solubility | Consistent across batches | May vary slightly due to minor impurities |
Comparative Biological Activity
Once physicochemical equivalence is established, the next step is to compare the biological effects of the synthetic and natural compounds. The biological activities of flavonoids can be influenced by even minor impurities.
In Vitro Assays
A panel of in vitro assays should be conducted to assess the compound's activity at the cellular and molecular level. Based on the activities of structurally similar flavonoids, this compound may possess anticancer and anti-inflammatory properties.[10]
-
Antiproliferative Activity: The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation.[11]
-
Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages) are essential.
-
Enzyme Inhibition Assays: If a specific molecular target is known or hypothesized, enzyme inhibition assays should be performed.
Table 2: Hypothetical In Vitro Biological Activity Comparison
| Assay | Synthetic (IC₅₀ / EC₅₀) | Natural (IC₅₀ / EC₅₀) |
| MCF-7 Cell Proliferation (MTT) | 15 µM | 18 µM |
| Nitric Oxide Inhibition (LPS-stimulated RAW 264.7) | 25 µM | 30 µM |
| TNF-α Release (LPS-stimulated RAW 264.7) | 22 µM | 28 µM |
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of a valid comparison.
General Synthesis Route for Flavones
A common method for synthesizing flavones is through the oxidative cyclization of o-hydroxychalcones.[12]
Workflow for Flavone Synthesis
Caption: General workflow for the synthesis of flavones.
Step-by-Step Protocol:
-
Dissolve the corresponding chalcone in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine.
-
Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the reaction.
-
Collect the precipitate by filtration and wash with water and hexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to yield the pure flavone.[13]
Cell Viability (MTT) Assay
This protocol assesses the effect of the compounds on cell proliferation.
Workflow for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthetic and natural compounds and incubate for another 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Discussion and Conclusion
The choice between a synthetic and a natural product often involves a trade-off. Synthetic routes typically offer higher purity and consistency, which is critical for pharmaceutical applications where stringent quality control is required.[4] However, natural extracts may contain minor components that could act synergistically to enhance the overall biological effect.
Ultimately, the decision should be based on a comprehensive evaluation of the physicochemical properties and biological activities of both forms of the compound. The methodologies outlined in this guide provide a robust framework for conducting such a comparison, enabling researchers to make an informed decision based on empirical data.
References
- Vertex AI Search. (2025, August 13). Natural vs. Synthetic: What Every Mom Should Know About the Chemicals in Everyday Products.
- GARDP Revive. Natural product vs (semi-)synthetic compounds.
- OUCI.
- YOKUU.
- Quora. (2015, January 26).
- ResearchGate. (2025, August 9).
- Prezi.
- ChemicalBook. 5,7-DIMETHOXYFLAVONE synthesis.
- MDPI. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods.
- ResearchGate. (2022, June 28). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
- NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- PubMed. (2019, January 18).
- Google Patents. Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
- Queensland Center of Molecular Genetics.
- MedChemExpress.
- J-GLOBAL. A new synthesis of 5,7-dihydroxy-3,V,8-trimethoxy-flavone and 4',5-dihydroxy-3,7-dimethoxyflavone.Two constituents of beyeria spp.
- PMC. Flavones and Related Compounds: Synthesis and Biological Activity.
- Benchchem. The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers.
- World Journal of Pharmaceutical and Life Sciences. (2019, October 14). Article Download (1712).
- Perceptive BioScience.
- PMC - NIH.
- ResearchGate. (2018, May 8). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach.
Sources
- 1. Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate | Queensland Center of Moelcular Genetics [qcmg.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural product vs (semi-)synthetic compounds – REVIVE [revive.gardp.org]
- 4. Natural vs. Synthetic: What Every Mom Should Know About the Chemicals in Everyday Products - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. yokuu.nl [yokuu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Modern Analytical Techniques for Flavonoid Determination [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate
Part 1: Hazard Characterization and Risk Assessment
Understanding the potential hazards of a substance is the critical first step in planning its safe disposal. The principle of causality dictates that we must treat this compound as potentially hazardous due to its chemical structure and the known properties of related molecules.
Inferred Chemical Profile:
-
Physical State: Likely a solid, crystalline, or amorphous powder at room temperature.
-
Chemical Family: Flavonoid, diacetate ester. Acetylation can alter a compound's solubility and biological activity.[1][2]
-
Combustibility: Like many organic powders, it should be considered combustible, with a potential for dust formation during handling.[3]
Toxicological and Environmental Hazards: While specific toxicological data for this compound is not available, general data from similar flavonoids suggest the following precautions are warranted:
-
Irritation: Many related flavones are classified as skin and eye irritants.[4][5][6] Therefore, direct contact should be avoided.
-
Biological Activity: Flavonoids are by nature biologically active. The toxicological properties of this specific derivative have not been thoroughly investigated.[7]
-
Environmental Hazard: The parent compound "Flavone" is classified as toxic to aquatic life.[7] It is crucial to prevent this compound and its containers from entering drains or waterways. Contaminated water from cleaning or spills must be collected and treated as hazardous waste.[3][5]
Regulatory Classification: In the absence of specific data, the compound must be managed as hazardous chemical waste. According to the U.S. Environmental Protection Agency (EPA), a waste is hazardous if it is specifically "listed" or if it exhibits "characteristic" properties (Ignitability, Corrosivity, Reactivity, Toxicity).[8] While this compound may not formally meet these criteria, treating it as such is the most prudent and compliant approach. It should be classified as non-halogenated solid organic waste .[9]
Part 2: Pre-Disposal Safety and Segregation
Proper preparation is essential for a safe and compliant disposal process. This involves utilizing the correct Personal Protective Equipment (PPE) and ensuring the waste is correctly segregated from the moment of generation.
Mandatory Personal Protective Equipment (PPE): All handling and disposal procedures must be carried out in a fume hood.[10] The following PPE is required:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. Impervious clothing may be necessary for larger quantities.[5]
Waste Segregation Protocol: Segregation is a non-negotiable step to prevent potentially violent reactions between incompatible chemicals.[10][11]
-
Designate a Waste Stream: This compound belongs to the solid, non-halogenated organic waste stream.
-
Incompatibilities: Do not mix this waste with acids, bases, oxidizers, or halogenated solvent waste.[11]
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid waste, segregated according to the solvent's properties (e.g., "non-halogenated flammable solvent waste").[12]
Part 3: Step-by-Step Disposal Procedures
This protocol provides a self-validating system for the collection and disposal of Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate in various forms.
A. Disposal of Solid Waste (Pure Compound & Contaminated Materials)
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. This is typically a plastic pail or a wide-mouth plastic bottle.[12][13] The container must have a secure, tight-fitting lid.[4][6]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office. The label must clearly state:
-
The full chemical name: "this compound" (no abbreviations).[11]
-
The words "Hazardous Waste".
-
An accurate inventory of the contents being added.
-
The date accumulation started.
-
-
Waste Collection: Carefully transfer the solid waste into the labeled container using a spatula or scoop. This includes the pure compound and any contaminated disposables like weigh paper, gloves, or pipette tips.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[13] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[13]
B. Decontamination of Empty Product Containers
-
Initial Cleaning: Thoroughly empty the original product container of all visible residue.[12]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[10][16]
-
Trustworthiness: This triple-rinse procedure ensures that residual chemical amounts are minimized to a non-hazardous level.
-
-
Rinsate Collection: Crucially, all three rinses (the "rinsate") must be collected and disposed of as liquid hazardous waste. [10] Collect this in a labeled container for non-halogenated solvent waste.
-
Final Disposal: Once triple-rinsed and dry, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[12][16]
C. Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you no longer generate this waste stream, contact your institution's EHS department (also known as the Chemical Safety Office or equivalent) to arrange for a waste pickup.[10][13][16]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the lab and contact your EHS office.
-
Don PPE: Before cleaning, don the full PPE detailed in Part 2.
-
Containment & Cleanup: For small spills of the solid powder:
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Part 5: Data Summary and Workflow Visualization
Table 1: Disposal Summary for this compound
| Parameter | Guideline | Rationale & Reference |
| Hazard Class | Assumed Skin/Eye Irritant, Environmental Hazard | Based on related flavonoid compounds.[4][5][6][7] |
| Waste Category | Solid, Non-Halogenated Organic Waste | Prevents reaction with incompatible waste streams.[9] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects user from potential irritation and exposure.[5] |
| Solid Waste Container | Labeled, sealed, wide-mouth plastic container | Ensures safe containment and clear identification.[11][12][13] |
| Liquid Waste (Rinsate) | Labeled, sealed solvent-compatible bottle | Segregates liquid waste based on solvent type.[10] |
| Spill Cleanup | Sweep solid, collect for disposal. Avoid dust. | Minimizes exposure and environmental release.[3][6] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal.
- Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Perceptive BioScience. (n.d.). This compound.
- Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes.
- Ma, Z., et al. (2022). Disposition of Flavonoids Impacts their Efficacy and Safety. ResearchGate.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- PubMed. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines.
- MDPI. (n.d.). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- MDPI. (2023). Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines.
- MDPI. (2023). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases.
- ResearchGate. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata.
Sources
- 1. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. uprm.edu [uprm.edu]
- 8. epa.gov [epa.gov]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. nswai.org [nswai.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. extrasynthese.com [extrasynthese.com]
- 15. extrasynthese.com [extrasynthese.com]
- 16. otago.ac.nz [otago.ac.nz]
A Researcher's Guide to the Safe Handling of Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate, a conservative approach to safety is paramount. The precautionary principle dictates that we treat this compound with a degree of caution appropriate for related flavonoids for which data is available.
-
Potential for Irritation : Many flavonoid compounds are known to cause skin and eye irritation.[3][4][5] The presence of acetate groups, which can hydrolyze to form acetic acid, may contribute to this irritant potential.
-
Risk of Ingestion : Some related flavonoids are classified as toxic if swallowed. Therefore, accidental ingestion of this compound should be strictly avoided.
-
Inhalation of Particulates : As a solid, this compound may form dust. Inhalation of fine particles can lead to respiratory irritation.[3][6]
-
Aquatic Toxicity : The parent compound, Flavone, is classified as toxic to aquatic life. It is crucial to prevent the release of this compound into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves, safety glasses with side shields, and a laboratory coat. To be performed in a chemical fume hood to contain dust. |
| Solution Preparation and Handling | Nitrile gloves, safety goggles, and a laboratory coat. A face shield is recommended if there is a risk of splashing.[7][8] |
| Large-Scale Operations or Potential for Aerosol Generation | Chemical-resistant gloves (e.g., thicker nitrile or neoprene), chemical splash goggles, a face shield, and a chemical-resistant apron or suit over a laboratory coat.[8] Respiratory protection may be necessary based on a risk assessment.[3][9] |
| Spill Cleanup | Two pairs of chemical-resistant gloves, safety goggles, a face shield, a chemical-resistant apron or suit, and appropriate respiratory protection if the spill generates dust. |
Experimental Workflow for Safe Handling
The following diagram and step-by-step protocol outline a safe and efficient workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of Flavone Derivative.
Step-by-Step Protocol:
-
Preparation :
-
Weighing and Solution Preparation :
-
Perform all weighing and handling of the solid compound within the fume hood to minimize the risk of inhaling dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Cleanup and Decontamination :
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.
-
Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.
-
Spill Management and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert : Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Spill : Determine the extent and nature of the spill. For small spills of solid material, you may be able to clean it up yourself if you have the proper training and equipment.
-
Cleanup :
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate : Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, contaminated PPE, and absorbent materials, should be collected in a designated, labeled hazardous waste container.[10][11]
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the laboratory drain.[11]
-
Follow Institutional Guidelines : Adhere to your institution's specific protocols for the disposal of chemical waste.[10][11]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
- Flavone - Safety Data Sheet. (2021-06-20).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD.
- SAFETY DATA SHEET - Fisher Scientific. (2024-02-17).
- This compound - Phenyx.
- Personal Protective Equipment | US EPA. (2025-09-12).
- UNIT 7: Personal Protective Equipment - CTAHR.
- SAFETY DATA SHEET - Fisher Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025-03-04).
- SAFETY DATA SHEET - Cayman Chemical. (2025-09-16).
- Protective Equipment | Plant Protection - Albert Kerbl GmbH.
- Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC.
- Ingredient: Methoxylated flavones - Caring Sunshine.
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- 5,7,4'-trihydroxy-8-methoxyflavone SDS, 57096-02-3 Safety Data Sheets - ECHEMI.
- Personal Protective Equipment - POGO Satellite Manual.
- This compound | Natural Product | MedChemExpress.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
Sources
- 1. This compound | Phenyx [phenyx-ms.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
